molecular formula C4H5ClO3 B084561 Acetoxyacetyl chloride CAS No. 13831-31-7

Acetoxyacetyl chloride

Cat. No.: B084561
CAS No.: 13831-31-7
M. Wt: 136.53 g/mol
InChI Key: HZDNNJABYXNPPV-UHFFFAOYSA-N
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Description

Acetoxyacetyl chloride is a useful research compound. Its molecular formula is C4H5ClO3 and its molecular weight is 136.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-2-oxoethyl) acetate
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InChI

InChI=1S/C4H5ClO3/c1-3(6)8-2-4(5)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZDNNJABYXNPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20160579
Record name 2-Chloro-2-oxoethyl acetate
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Molecular Weight

136.53 g/mol
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Physical Description

Corrosive liquid; [MSDSonline]
Record name 2-Chloro-2-oxoethyl acetate
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CAS No.

13831-31-7
Record name 2-(Acetyloxy)acetyl chloride
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Record name Acetoxyacetyl chloride
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Record name 2-Chloro-2-oxoethyl acetate
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Record name 2-chloro-2-oxoethyl acetate
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Record name ACETOXYACETYL CHLORIDE
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Foundational & Exploratory

Acetoxyacetyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13831-31-7

Introduction

Acetoxyacetyl chloride, identified by the CAS number 13831-31-7, is a reactive acyl chloride that serves as a crucial intermediate in a wide array of organic syntheses.[1] Its bifunctional nature, containing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective or sequential introduction of different chemical groups into a target molecule.[1] This versatility makes it an invaluable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[2] This guide provides an in-depth overview of its chemical properties, established synthesis protocols, key reactions, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 13831-31-7[2][3][4][5]
Molecular Formula C₄H₅ClO₃[2][4][5]
Molecular Weight 136.53 g/mol [2][4][5]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 160 °C (at atmospheric pressure)[2]
55 °C at 12 mmHg[5][6]
Density 1.27 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.428[5]
Flash Point 160 °F (71.1 °C)[5]
Purity ≥ 95-97%[2][3]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether); Reacts violently with water.[3][5]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere.[2][5]

Experimental Protocols

Synthesis of this compound

The most established method for synthesizing this compound involves the chlorination of acetoxyacetic acid.[1] A common procedure utilizes thionyl chloride as the chlorinating agent.

Objective: To prepare this compound from acetoxyacetic acid.

Materials:

  • Anhydrous hydroxyacetic acid

  • Acetyl chloride

  • Thionyl chloride (SOCl₂)

  • Organic solvent (e.g., chlorobenzene or dichloroethane) - optional, used in alternative methods[7]

  • Organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) - optional, used in alternative methods[7]

Procedure:

  • Step 1: Acetylation of Hydroxyacetic Acid:

    • To 76 g (1 mole) of anhydrous hydroxyacetic acid, slowly add 141 g (1.7 moles) of acetyl chloride dropwise. Maintain the temperature between 20-30 °C.[8] Vigorous evolution of hydrogen chloride gas will be observed.

    • Heat the mixture to 90-100 °C for 3 hours to drive the reaction to completion.[8]

    • After the reaction period, distill off the excess acetyl chloride.[8] The resulting intermediate is acetoxyacetic acid.

  • Step 2: Chlorination of Acetoxyacetic Acid:

    • Cool the residue (acetoxyacetic acid) to 30 °C.

    • Slowly add 174 g (1.42 moles) of thionyl chloride dropwise to the residue.[8]

    • Heat the reaction mixture to boiling and maintain for 3 hours.[8]

    • Purify the crude product by vacuum distillation, collecting the fraction at 53-56 °C / 12 mmHg or 65 °C / 30 mbars.[7][8] This yields pure this compound as a colorless liquid.[8]

Alternative Synthesis: An alternative method uses bis(trichloromethyl) carbonate (BTC) instead of thionyl chloride, which is reported to be a safer process with a high yield.[7] This reaction is typically performed in an organic solvent like chlorobenzene in the presence of an organic amine catalyst.[7]

Reactivity and Applications

This compound's dual functionality dictates its reactivity profile. The acyl chloride group is highly susceptible to nucleophilic acyl substitution, making it an excellent acylating agent.[1]

Key Reactions:
  • Acylation of Amines: It readily reacts with amines to form amides.[1]

  • Esterification: It reacts with alcohols to yield the corresponding esters.[1]

  • [2+2] Cycloaddition: It is employed in cycloaddition reactions with imines to construct the four-membered β-lactam ring, a core structure in many antibiotic drugs.[1]

Workflow for β-Lactam Synthesis

The following diagram illustrates the general workflow for synthesizing a β-lactam ring using this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Acetoxyacetyl Chloride C [2+2] Cycloaddition Reaction A->C B Imine B->C D β-Lactam Derivative C->D

Caption: Workflow for the synthesis of β-lactams.

Applications in Drug Development and Research:
  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including the anti-cancer drug Paclitaxel and the drug Roxatidine.[2][7][9]

  • Agrochemicals: It plays a role in the formulation of herbicides and pesticides, such as the herbicide fenacetate.[2][7]

  • Specialty Chemicals: It is used in preparing specific esters and amides for various applications.[2]

  • Research Reagents: It is used to synthesize glycolylhydroxamic acids and fluorescent probes for potential use in tumor imaging.[1][5]

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[3][5][10]

  • Hazards: It causes severe skin burns and eye damage.[10] It is a combustible liquid and reacts violently with water, liberating toxic hydrogen chloride gas.[5][10] It is also a lachrymator (a substance that irritates the eyes and causes tears).[11]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or under a fume hood.[10] Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat.[10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from moisture, heat, and incompatible substances like water, strong oxidizing agents, strong bases, and alcohols.[3][10]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10] If swallowed, do NOT induce vomiting and seek immediate medical attention.[11]

References

Acetoxyacetyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetoxyacetyl chloride, with a molecular weight of 136.53 g/mol , is a reactive acyl chloride that serves as a crucial intermediate in a multitude of organic syntheses.[1][2][3][4] Its bifunctional nature, possessing both a highly reactive acyl chloride group and an acetoxy moiety, allows for the strategic and sequential introduction of chemical functionalities into target molecules. This versatility makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to researchers in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow, corrosive liquid that fumes in moist air due to its high reactivity towards water.[5] Careful handling in a dry, inert atmosphere is paramount to prevent hydrolysis to acetoxyacetic acid and hydrochloric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C4H5ClO3[1]
Molecular Weight 136.53 g/mol [1][2][3][4]
CAS Number 13831-31-7[1][2][3][4]
Appearance Colorless to light yellow clear liquid[2][5]
Density 1.27 g/mL at 25 °C[2][5]
Boiling Point 55 °C at 12 mmHg[5][6]
Refractive Index n20/D 1.428[5]
Purity ≥ 96% (GC)[2]
InChI Key HZDNNJABYXNPPV-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the chlorination of acetoxyacetic acid.[1] Various chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and bis(trichloromethyl)carbonate (triphosgene) being the most frequently utilized.[1][2][3]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

  • Acetoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry distillation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetoxyacetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the solution at room temperature. The addition is exothermic and will be accompanied by the evolution of HCl and SO₂ gas, which should be scrubbed through a basic solution.

  • After the initial vigorous reaction subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Once the reaction is complete, carefully distill off the excess thionyl chloride and the solvent under reduced pressure.

  • The crude this compound can be purified by fractional distillation under high vacuum to yield the pure product.

Key Reactions and Applications in Drug Development

The high electrophilicity of the acyl chloride group makes this compound an excellent reagent for acylation reactions. This reactivity is harnessed in the synthesis of a wide array of biologically active molecules.

Acylation of Amines and Alcohols

This compound readily reacts with primary and secondary amines to form the corresponding amides, and with alcohols to form esters.[1] These reactions are fundamental in the synthesis of various pharmaceutical compounds. The acetoxy group can subsequently be hydrolyzed to reveal a hydroxyl group, providing a handle for further functionalization.

This protocol is a general procedure for the N-acylation of primary amines.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Stirring apparatus

  • Inert atmosphere

Procedure:

  • Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetoxyacetylated amine.

  • The product can be further purified by column chromatography or recrystallization.

Acylation_of_Amine Amine Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Base Triethylamine (Et3N) Base->Intermediate AcylChloride This compound AcylChloride->Intermediate Nucleophilic Attack Product N-Acetoxyacetylated Amine Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl Intermediate->Byproduct

Acylation of a primary amine with this compound.
Staudinger Synthesis of β-Lactams

This compound is a key reagent in the Staudinger [2+2] cycloaddition reaction with imines to synthesize β-lactams.[1] The β-lactam motif is a core structural feature of many important antibiotics, including penicillins and cephalosporins. The electron-withdrawing nature of the acetoxy group can influence the stereochemical outcome of the reaction.

Staudinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Imine Imine BetaLactam β-Lactam Imine->BetaLactam AcylChloride This compound AcylChloride->BetaLactam Base Tertiary Amine (e.g., Et3N) Salt Triethylammonium Chloride Base->Salt Solvent Anhydrous Toluene Temperature Reflux

Workflow for the Staudinger synthesis of β-lactams.
Synthesis of Glycolylhydroxamic Acids

This compound is also utilized in the synthesis of glycolylhydroxamic acids. This involves a two-step process starting with the acylation of arylhydroxylamines, followed by saponification of the ester to yield the final product.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood. It reacts violently with water and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile and highly valuable reagent for organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for the efficient construction of complex molecular architectures, including key pharmacophores such as amides, esters, and β-lactams. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

References

Acetoxyacetyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Acetoxyacetyl Chloride

Abstract

This compound (CAS No: 13831-31-7) is a versatile and highly reactive chemical intermediate essential in various fields of organic synthesis.[1] With the molecular formula C₄H₅ClO₃, its structure features two key reactive sites: a highly electrophilic acyl chloride and an acetoxy moiety, allowing for sequential or selective chemical modifications.[2] This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis protocols, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid known for its pungent odor and high reactivity, especially towards moisture.[1][4][5][6] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (2-chloro-2-oxoethyl) acetate
CAS Number 13831-31-7[1][7][8][9]
Molecular Formula C₄H₅ClO₃[1][7][9][10]
Molecular Weight 136.53 g/mol [6][7][9][10]
InChIKey HZDNNJABYXNPPV-UHFFFAOYSA-N[4][6][9][10]

| Canonical SMILES | CC(=O)OCC(=O)Cl[4][10] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Colorless to light yellow liquid[1][4][5][6]
Boiling Point 55 °C / 12 mmHg[6]; 65 °C / 30 mbar[7]
Density 1.27 g/mL at 25 °C[1][6]
Refractive Index (n²⁰/D) 1.4255 - 1.428[4][6]
Flash Point 71 °C (160 °F) - closed cup[6][8]
Water Solubility Reacts violently[6][9]

| Purity | ≥96% (GC)[1][4] |

G Chemical Structure of this compound C1 C C2 C C1->C2 H1 H3 C1->H1 O1 O C2->O1 O2 O C2->O2 C3 C O2->C3 C4 C C3->C4 H2 H2 C3->H2 O3 O C4->O3 Cl1 Cl C4->Cl1

Caption: Chemical Structure of this compound.

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of this compound. While detailed spectra are proprietary, data is available from commercial suppliers.[9]

Table 3: Spectroscopic Data Summary

Technique Description
¹H NMR Spectra are available and would be expected to show a singlet for the acetyl methyl protons (CH₃) and a singlet for the methylene protons (-CH₂-).
¹³C NMR Spectra are available and would show distinct signals for the methyl carbon, the two carbonyl carbons (ester and acyl chloride), and the methylene carbon.[9]

| Infrared (IR) | The IR spectrum will prominently feature two strong carbonyl (C=O) stretching bands: one for the ester group (approx. 1750-1735 cm⁻¹) and one for the acyl chloride group (approx. 1800 cm⁻¹). |

Synthesis and Purification

The synthesis of this compound is primarily achieved through the chlorination of a carboxylic acid precursor. Two common methods are detailed below.

Experimental Protocol: Synthesis via Thionyl Chloride

This established method involves a two-step process starting from anhydrous hydroxyacetic acid.[7]

  • Acetylation: To 76 g (1 mol) of anhydrous hydroxyacetic acid, add 141 g (1.7 mol) of acetyl chloride dropwise at a temperature of 20-30°C. A vigorous evolution of hydrogen chloride will be observed.

  • Heating: Heat the mixture to 90-100°C for 3 hours.

  • Removal of Excess Reagent: Distill off the excess acetyl chloride. The residue is acetoxyacetic acid.

  • Chlorination: Warm the residue to 30°C and add 174 g (1.42 mol) of thionyl chloride dropwise.

  • Reflux: Heat the reaction mixture to boiling and maintain for 3 hours.

  • Purification: The final product is isolated by vacuum distillation, collecting the fraction at 65°C/30 mbar. The typical yield is around 70% (96 g).[7]

G Synthesis Workflow (Thionyl Chloride Method) start Hydroxyacetic Acid + Acetyl Chloride step1 Acetylation (20-30°C -> 90-100°C) start->step1 intermediate Acetoxyacetic Acid (Residue) step1->intermediate Distill off excess AcCl step2 Chlorination with Thionyl Chloride (SOCl₂) intermediate->step2 crude Crude Product step2->crude Heat to boil for 3 hrs step3 Vacuum Distillation (65°C / 30 mbar) crude->step3 end Purified Acetoxyacetyl Chloride (70% Yield) step3->end

Caption: Synthesis Workflow (Thionyl Chloride Method).

Experimental Protocol: Synthesis via Bis(trichloromethyl) Carbonate

This alternative method avoids the use of thionyl chloride and is reported to have a high yield.[3]

  • Reaction Setup: In a suitable reactor, combine acetoxyacetic acid, an organic solvent (e.g., chlorobenzene, 1-3 times the mass of the acid), and an organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone).

  • Reagent Addition: Add bis(trichloromethyl) carbonate. The preferred molar ratio of acetoxyacetic acid to bis(trichloromethyl) carbonate to catalyst is 1:0.34-1.0:0.01-0.20.[3]

  • Reaction: Heat the mixture to 60-80°C and maintain for 3-8 hours.

  • Solvent Removal: Evaporate the solvent under normal pressure.

  • Purification: Purify the residue by vacuum distillation, collecting the fraction at 55-56°C and a vacuum of 1.6 kPa.[3]

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct reactive sites.[2] The acyl chloride is a highly reactive electrophile, while the ester group can be hydrolyzed under different conditions.

Nucleophilic Acyl Substitution

The acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[2]

  • Reaction with Alcohols: Forms the corresponding esters.[1][2]

  • Reaction with Amines: Acts as an effective acylating agent to produce amides.[1][2]

G General Reaction: Nucleophilic Acyl Substitution reactant1 This compound (R-COCl) reactant2 + Nucleophile (Nu-H) product1 Acylated Product (R-CONu) product2 + HCl r_node CH₃COOCH₂COCl p_node CH₃COOCH₂CONu r_node->p_node Reaction nu_node Nu-H hcl_node HCl

Caption: General Reaction: Nucleophilic Acyl Substitution.

Applications in Synthesis

This compound is a key intermediate in the production of high-value chemicals.

  • Pharmaceuticals: It is used in the synthesis of the anti-tumor drug paclitaxel, certain opioid antagonists, and anti-cancer agents.[2][3] It is also an intermediate for the drug roxatidine.[11]

  • Agrochemicals: It plays a role in the formulation of herbicides such as fenacetate.[1][3]

  • Specialty Chemicals: It is employed in [2+2] cycloaddition reactions with imines to form β-lactams and is used to prepare fluorescent probes for potential tumor imaging.[2]

Safety and Handling

This compound is a corrosive and hazardous material that requires strict safety protocols. It reacts violently with water and is a lachrymator.[6][9][12]

Table 4: Hazard Identification and Classification

Hazard Type Code Description
GHS Signal Word - Danger [8][9]
Skin Corrosion H314 Causes severe skin burns and eye damage[8][9]
Target Organ Toxicity H335 May cause respiratory irritation[8][9]

| EU Supplemental | EUH014 | Reacts violently with water[8] |

Table 5: Handling and Storage Recommendations

Parameter Recommendation
Ventilation Handle only in a closed system or with appropriate exhaust ventilation.[13]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and chemical safety goggles or a faceshield. Use a NIOSH/MSHA approved respirator if exposure limits may be exceeded.[8][13]
Incompatible Materials Water, strong oxidizing agents, strong bases, alcohols.[12][13]
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][13] Store away from heat, sparks, and open flames.[13] A storage temperature of 2-8°C is recommended.[1]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[12][13]

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[12][13] |

References

The Versatility of Acetoxyacetyl Chloride in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Acetoxyacetyl chloride, a bifunctional reagent featuring a reactive acyl chloride and an acetoxy group, has emerged as a valuable and versatile building block in organic synthesis. Its unique structure allows for the strategic introduction of the acetoxyacetyl moiety or its derivatives into a wide range of molecules, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Applications in Organic Synthesis

This compound's utility stems from the high electrophilicity of its acyl chloride group, making it an excellent acylating agent for various nucleophiles, including amines, alcohols, and carbanions. The acetoxy group can either be retained in the final product or be hydrolyzed to reveal a hydroxyl group for further functionalization.

Synthesis of β-Lactams via [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (or ketene precursor) and an imine, is a cornerstone of β-lactam synthesis. This compound serves as a precursor to acetoxyketene, which readily reacts with imines to form the corresponding β-lactam ring, a core structural motif in many antibiotic drugs.[1]

The stereochemical outcome of the Staudinger reaction using this compound can be influenced by reaction conditions, with both cis and trans isomers being accessible. For instance, the reaction of polyaromatic imines with this compound in the presence of triethylamine at low temperatures has been shown to produce exclusively trans-β-lactams in good yields.[1] Conversely, other studies have reported the formation of the cis isomer as the major product.[1]

Quantitative Data for Staudinger β-Lactam Synthesis:

Imine ReactantBaseSolventTemperature (°C)Yield (%)Diastereoselectivity (cis:trans)Reference
Tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline derived imineEt₃NCH₂Cl₂094>98:2 (cis)[1]
N-(phenylmethylidene)isopropylamineDiisopropylethylamineAcetonitrileNot SpecifiedHighHigh (cis)[2]
Polyaromatic iminesTriethylamineNot Specified-78 to rtGoodExclusively trans[1]
Imine with N-phenylsulfenylimineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedPure trans[1]

Experimental Protocol: Synthesis of a cis-β-Lactam [1]

  • To a solution of the imine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add triethylamine (Et₃N) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with CH₂Cl₂, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired β-lactam.

Reaction Workflow:

Staudinger_Synthesis reagents Imine, Triethylamine, This compound reaction_vessel Reaction in CH₂Cl₂ at 0°C reagents->reaction_vessel Addition workup Aqueous Workup & Extraction reaction_vessel->workup Quenching purification Column Chromatography workup->purification product cis-β-Lactam purification->product

A generalized workflow for the Staudinger synthesis of β-lactams.
Synthesis of Roxatidine Acetate Hydrochloride

This compound is a key reagent in the synthesis of Roxatidine Acetate Hydrochloride, a histamine H₂ receptor antagonist used for the treatment of gastric ulcers.[3][4] The synthesis involves the acylation of the primary amine of the roxatidine precursor, N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]amine, with this compound.

Quantitative Data for Roxatidine Synthesis:

Amine PrecursorSolventTemperature (°C)Yield (%)Purity (%)Reference
N-[3-(3-aminopropoxy)-benzyl]piperidineDichloromethane-5 to 592.199.86[3]
3-[3-(1-piperidinylmethyl)phenoxy]propylamineNot Specified-10 to 10, then 20 to 30Not SpecifiedNot Specified[4]

Experimental Protocol: Synthesis of Roxatidine Acetate Hydrochloride [3]

  • In a reaction vessel under a nitrogen atmosphere, dissolve refined N-[3-(3-aminopropoxy)-benzyl]piperidine (40.0 g) in dichloromethane (200.0 g).

  • Prepare a solution of this compound (22.0 g) in dichloromethane (40.0 g) in a constant pressure dropping funnel.

  • Cool the reaction vessel to a temperature between -5 °C and 5 °C.

  • Slowly add the this compound solution from the dropping funnel to the reaction vessel while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture for 1 hour.

  • Add ethyl acetate (200.0 g) to the reaction mixture and continue stirring for 1 hour to induce crystallization.

  • Filter the resulting solid and wash the filter cake with ethyl acetate (80.0 g).

  • Dry the white solid under vacuum to obtain roxatidine acetate hydrochloride (57.0 g).

Reaction Mechanism: Acylation of an Amine

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond.

Amine_Acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂⁺-C(O⁻)(Cl)CH₂OCOCH₃ Amine->Intermediate Nucleophilic Attack AcylChloride CH₃COOCH₂COCl AcylChloride->Intermediate Amide R-NHCOCH₂OCOCH₃ Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl

Mechanism of amine acylation by this compound.
Formation of Esters and Other Derivatives

Similar to its reaction with amines, this compound readily reacts with alcohols to form the corresponding esters. This reaction is also a nucleophilic acyl substitution. The versatility of this compound extends to its use in the synthesis of other derivatives, such as glycolylhydroxamic acids, by reacting with the appropriate nucleophiles.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, with significant applications in the construction of complex molecules, particularly in the pharmaceutical industry. Its ability to act as a potent acylating agent and a precursor to reactive ketenes makes it an invaluable tool for synthetic chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and inspire the development of novel synthetic methodologies. Researchers are encouraged to consider the reaction conditions carefully to control stereoselectivity and optimize yields for their specific applications.

References

The Genesis of a Core Synthetic Building Block: A Technical Guide to Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃), a colorless to pale yellow fuming liquid, is a highly reactive acyl chloride that has become an indispensable tool in modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl moiety into a wide range of molecules. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in pharmaceutical development.

Historical Context: An Offshoot of Acyl Chloride Chemistry

The precise date and discoverer of this compound are not well-documented in historical chemical literature. Its emergence is intrinsically linked to the broader development of acyl chloride chemistry in the mid-19th century. The pioneering work of French chemist Charles Gerhardt, who first prepared acetyl chloride in 1852 by reacting potassium acetate with phosphoryl chloride, laid the foundation for the synthesis of a vast array of acyl chlorides.[1] Following Gerhardt's discovery, chemists began to explore various methods for synthesizing these valuable reagents from carboxylic acids using chlorinating agents such as phosphorus trichloride, phosphorus pentachloride, and thionyl chloride.[1] It is within this context of expanding synthetic methodology that this compound was likely first synthesized and characterized, becoming a commercially available and widely used reagent over time.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄H₅ClO₃[2]
Molecular Weight 136.53 g/mol [2]
CAS Number 13831-31-7[2]
Appearance Colorless to pale yellow transparent fuming liquid[1]
Boiling Point 55 °C at 12 mmHg[3]
Density 1.27 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.428[3]

Key Synthetic Routes and Experimental Protocols

The most common and established method for the synthesis of this compound is the chlorination of acetoxyacetic acid. Several chlorinating agents can be employed, with thionyl chloride being one of the most frequently used.

Experimental Protocol: Synthesis via Chlorination with Thionyl Chloride

This protocol is based on a general and widely cited method for the synthesis of this compound.

Materials:

  • Acetoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., chloroform or tetrahydrofuran)[4]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a measured amount of acetoxyacetic acid (e.g., 118g, 1 mol) is mixed with an excess of thionyl chloride (e.g., 120ml, 1.65 mol).[4]

  • The mixture is stirred and heated to reflux for a period of 2-3 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.[4]

  • After the reaction is complete, the excess thionyl chloride and any acetyl chloride byproduct are removed by distillation under atmospheric pressure.[4]

  • An inert solvent with a boiling point between 50 °C and 150 °C, such as chloroform (100ml) or tetrahydrofuran (100ml), is added to the crude product.[4]

  • The mixture is then distilled again at atmospheric pressure until the added solvent is removed. This step helps to azeotropically remove any remaining impurities.[4]

  • The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 53-56 °C / 12 mmHg.[4]

Yield:

  • Using chloroform as the inert solvent, a yield of approximately 72% can be expected.[4]

  • Using tetrahydrofuran as the inert solvent, a yield of approximately 73% can be achieved.[4]

A schematic of this synthesis workflow is provided below:

G cluster_synthesis Synthesis of this compound Reactants Acetoxyacetic Acid + Thionyl Chloride Reaction Reflux (2-3 hours) Reactants->Reaction Distillation1 Atmospheric Distillation (Remove excess SOCl₂ and byproducts) Reaction->Distillation1 SolventAddition Add Inert Solvent (e.g., Chloroform or THF) Distillation1->SolventAddition Distillation2 Atmospheric Distillation (Remove inert solvent and impurities) SolventAddition->Distillation2 VacuumDistillation Vacuum Distillation (53-56 °C / 12 mmHg) Distillation2->VacuumDistillation Product Pure this compound VacuumDistillation->Product

Synthesis of this compound Workflow

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to introduce the acetoxyacetyl group is particularly valuable in modifying the structure and properties of drug candidates.

Synthesis of Roxatidine

Roxatidine is a histamine H₂ receptor antagonist used for the treatment of peptic ulcers. The synthesis of Roxatidine acetate hydrochloride involves the acylation of an amine intermediate with this compound.

The logical relationship for this synthesis is depicted in the following diagram:

G cluster_roxatidine Role in Roxatidine Synthesis Intermediate 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine Reaction Acylation Reaction Intermediate->Reaction Reagent This compound Reagent->Reaction Product Roxatidine Acetate Hydrochloride Reaction->Product

Logical Relationship in Roxatidine Synthesis
Synthesis of β-Lactams

This compound is also a key reagent in the Staudinger synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. This [2+2] cycloaddition reaction occurs between a ketene (generated in situ from this compound) and an imine.

An experimental workflow for a generic β-lactam synthesis is outlined below:

G cluster_lactam Experimental Workflow for β-Lactam Synthesis start Imine + this compound + Triethylamine (Base) reaction [2+2] Cycloaddition (Staudinger Reaction) start->reaction intermediate cis-3-Acetoxy-β-lactam reaction->intermediate hydrolysis Hydrazine in Methanol intermediate->hydrolysis product cis-3-Hydroxy-β-lactam hydrolysis->product

Workflow for β-Lactam Synthesis

Conclusion

While the specific historical origins of this compound may not be pinpointed to a single discovery, its development and utility are a clear testament to the advancement of organic synthesis. As a versatile and reactive intermediate, it continues to play a critical role in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important synthetic building block.

References

Unveiling the Reactivity of Acetoxyacetyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetyl chloride is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its dual reactivity, stemming from the presence of a highly reactive acyl chloride and an acetoxy group, allows for its versatile application as a key intermediate in the synthesis of complex molecules, including β-lactams and glycolylhydroxamic acids. This technical guide provides an in-depth analysis of the reactivity profile of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its effective utilization in research and development.

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride functional group. This makes it highly susceptible to nucleophilic attack, primarily proceeding through a nucleophilic acyl substitution mechanism. This reactivity is foundational to its role as a building block in organic synthesis.[1] The presence of the acetoxy group can also influence the reaction pathways and allows for subsequent chemical modifications.[1]

Nucleophilic Acyl Substitution

This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and water, to form corresponding esters, amides, and carboxylic acids.[1] The general mechanism involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to eliminate the chloride ion, a good leaving group.

dot

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AAC Acetoxyacetyl Chloride Int Tetrahedral Intermediate AAC->Int Nucleophilic Attack Nu Nucleophile (Nu-H) Product Acylated Product Int->Product Chloride Elimination HCl HCl

Caption: General mechanism of nucleophilic acyl substitution of this compound.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct that is formed.[1]

Quantitative Reactivity Data

Precise kinetic data for this compound is not extensively available in the public domain. However, its reactivity can be inferred from studies on analogous acyl chlorides, such as acetyl chloride and chloroacetyl chloride. The following tables summarize representative reaction yields and relevant spectroscopic data.

Reaction Yields with Various Nucleophiles

The following table presents typical yields for the acylation of various nucleophiles with acyl chlorides, providing an estimate of the expected efficiency of this compound in similar transformations.

NucleophileAcyl ChlorideProductYield (%)Reference
AnilineChloroacetyl chlorideN-Phenyl-2-chloroacetamideHigh[1]
p-AminophenolChloroacetyl chlorideN-(4-Hydroxyphenyl)-2-chloroacetamideHigh[1]
BenzylamineChloroacetyl chlorideN-Benzyl-2-chloroacetamide~70-78[1]
EthanolAcetyl chlorideEthyl acetate-[2]
PhenolAcetyl chloridePhenyl acetateHigh[3][4]
Spectroscopic Data

The following tables summarize key spectroscopic data for this compound, which are crucial for reaction monitoring and product characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.9Singlet-O-CH₂ -COCl
~2.2SingletCH₃ -CO-O-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [1]

Chemical Shift (δ, ppm)Assignment
~170Acid Chloride C =O
~168Ester C =O
~65-O-C H₂-COCl
~20C H₃-CO-O-

IR (Infrared) Spectroscopy [1]

Wavenumber (cm⁻¹)Assignment
~1810C=O stretch (Acid Chloride)
~1735C=O stretch (Ester)
-C-O stretch (Ester)
-C-Cl stretch

Mass Spectrometry (MS) [1]

m/z (Mass-to-Charge Ratio)Predicted Fragment Ion
136/138[M]⁺ (Molecular Ion)
101[M - Cl]⁺
43[CH₃CO]⁺

Key Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of several important classes of compounds.

Synthesis of β-Lactams

This compound is employed in the Staudinger [2+2] cycloaddition reaction with imines to construct the β-lactam ring, a core structural motif in many antibiotic drugs.[1]

dot

Beta_Lactam_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition AAC This compound Ketene In situ Ketene Formation AAC->Ketene Base Base (e.g., Triethylamine) Base->Ketene Ketene->Cycloaddition BetaLactam β-Lactam Cycloaddition->BetaLactam

Caption: Workflow for the synthesis of β-lactams using this compound.

Experimental Protocol: Microwave-Assisted Synthesis of trans-β-Lactams

This protocol describes a rapid, one-pot synthesis of trans-β-lactams under microwave irradiation.

  • Materials:

    • Benzaldehyde (1 mmol)

    • p-Anisidine (1 mmol)

    • Clay (e.g., Montmorillonite K-10, catalytic amount)

    • N-methylmorpholine (NMM) (1.2 mmol)

    • This compound (1.1 mmol)

    • Chlorobenzene (5 mL)

    • Microwave-safe reaction vessel

  • Procedure:

    • In a microwave-safe reaction vessel, combine benzaldehyde, p-anisidine, and a catalytic amount of clay.

    • To this mixture, add N-methylmorpholine, this compound, and chlorobenzene.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the reaction mixture for 2 minutes at a temperature of 95-100°C.

    • After the reaction is complete, cool the vessel to room temperature.

    • The reaction mixture can then be purified by column chromatography on silica gel to isolate the trans-β-lactam product.

Synthesis of Glycolylhydroxamic Acids

This compound is a key reagent in an efficient, two-step synthesis of glycolylhydroxamic acids.[1]

dot

Glycolylhydroxamic_Acid_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Saponification Arylhydroxylamine Arylhydroxylamine Acylation Acylation Reaction Arylhydroxylamine->Acylation AAC This compound AAC->Acylation Intermediate N-Acyloxy Intermediate Acylation->Intermediate Saponification Saponification Intermediate->Saponification Product Glycolylhydroxamic Acid Saponification->Product

Caption: Two-step synthesis of glycolylhydroxamic acids.

Experimental Protocol: Synthesis of N-glycolylhydroxamic acids

This two-step method involves the acylation of arylhydroxylamines followed by saponification.

  • Step 1: Acylation of Arylhydroxylamine

    • Dissolve the arylhydroxylamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

    • Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add this compound to the stirred solution.

    • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude N-acyloxy intermediate.

  • Step 2: Saponification

    • Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., methanol/water).

    • Add a base (e.g., sodium hydroxide, potassium carbonate) to effect the saponification of the ester.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the glycolylhydroxamic acid product.

    • The product can be collected by filtration, washed with cold water, and dried.

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid.[5] It is a lachrymator and can cause severe skin burns and eye damage.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from water and other nucleophiles.

Conclusion

This compound is a potent and versatile bifunctional reagent with a well-defined reactivity profile centered around nucleophilic acyl substitution. Its utility in the synthesis of valuable molecular scaffolds, such as β-lactams and glycolylhydroxamic acids, underscores its importance in modern organic synthesis and drug discovery. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively and safely utilize this compound in their synthetic endeavors. Further investigation into the specific kinetics of its reactions with a broader range of nucleophiles would be a valuable addition to the field.

References

Spectroscopic Analysis of Acetoxyacetyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive acylating agent, acetoxyacetyl chloride (CAS No. 13831-31-7). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₅ClO₃) is a bifunctional molecule containing both an acyl chloride and an ester functional group. This unique structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization. The following sections detail the experimental data and protocols for its analysis using NMR, IR, and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.9Singlet-O-CH₂ -C(O)Cl
~2.2SingletCH₃ -C(O)-O-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170-O-CH₂-C(O)Cl
~168CH₃-C(O)- O-
~65-O-CH₂ -C(O)Cl
~20CH₃ -C(O)-O-

Note: The chemical shifts presented are based on predicted values and are consistent with the known effects of adjacent functional groups. Experimental data is available through commercial suppliers such as Sigma-Aldrich (Product Number 302368)[1][2][3][4][5].

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. This compound is highly moisture-sensitive, so all glassware should be thoroughly dried, and the solvent should be anhydrous.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1800StrongC=O stretch (Acyl Chloride)
~1750StrongC=O stretch (Ester)
1200-1300StrongC-O stretch (Ester)

Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum of this compound. The acyl chloride carbonyl absorbs at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom. Experimental FTIR spectra are available from sources such as Sigma-Aldrich[1].

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of liquid this compound is as follows:

  • Technique: Attenuated Total Reflectance (ATR) or neat liquid film on a salt plate (e.g., NaCl or KBr). Given the reactivity of this compound, ATR is often preferred as it requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Application:

    • ATR: Apply a small drop of the liquid directly onto the ATR crystal.

    • Neat: Place a drop of the liquid between two salt plates to create a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a sufficient number of scans to achieve a high-quality spectrum.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Due to its high reactivity, derivatization may be employed for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

Table 4: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment Ion
136/138[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
101[M - Cl]⁺
79/81[CH₂C(O)Cl]⁺
43[CH₃CO]⁺ (Base peak)

Note: The predicted fragmentation pattern is based on the expected cleavage of the labile bonds in the molecule. The presence of chlorine results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of this compound by GC-MS is outlined below:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). Due to its reactivity, direct injection into a GC-MS system may lead to degradation. Derivatization to a more stable compound, for example, by reaction with an alcohol to form the corresponding ester, may be necessary for robust analysis.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Injector: Use a split/splitless injector, with the temperature set to ensure volatilization without decomposition.

    • Oven Program: A temperature ramp program is used to separate the components of the sample.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used for GC-MS.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

    • Scan Range: Set the mass scan range to cover the expected m/z values of the molecular ion and fragment ions.

  • Data Analysis: The resulting chromatogram will show the retention time of the analyte, and the mass spectrum at that retention time will provide the fragmentation pattern for identification.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Information Provided NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Reveals IR IR Functional Groups Functional Groups IR->Functional Groups Identifies MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Determines Acetoxyacetyl_Chloride This compound Acetoxyacetyl_Chloride->NMR Analyzed by Acetoxyacetyl_Chloride->IR Analyzed by Acetoxyacetyl_Chloride->MS Analyzed by

References

An In-depth Technical Guide to the Thermochemical Properties of Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the thermochemical properties of Acetoxyacetyl chloride (CAS No. 13831-31-7). Recognizing the current gap in publicly available experimental thermochemical data for this compound, this document provides a comprehensive overview of its known physical properties, synthesis, and reactivity, alongside a detailed protocol for determining its thermochemical properties using high-accuracy computational chemistry methods.

Introduction to this compound

This compound, with the chemical formula C₄H₅ClO₃, is a reactive acyl chloride that serves as a crucial intermediate in a variety of organic syntheses.[1] Its bifunctional nature, possessing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the selective introduction of different chemical functionalities into a target molecule.[1] This versatility makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is used in the synthesis of β-lactams, a core structural motif in many antibiotics, and in the preparation of glycolylhydroxamic acids.[1]

Available Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13831-31-7[2]
Molecular Formula C₄H₅ClO₃[3]
Molecular Weight 136.53 g/mol [2][3]
Appearance Colorless to pale yellow transparent fuming liquid[2]
Boiling Point 55 °C at 12 mmHg[4]
Density 1.27 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.428[4]
Flash Point 71 °C (159.8 °F) - closed cup
Reactivity Reacts violently with water[4]

Synthesis and Reactivity

Synthesis of this compound

The most established method for synthesizing this compound is through the chlorination of acetoxyacetic acid.[1] Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[1] The reaction with thionyl chloride is often heated, while the reaction with oxalyl chloride is typically performed at low temperatures (0–5°C) under anhydrous conditions to manage its exothermicity.[1]

Another synthetic route involves the reaction of glycolic acid with acetyl chloride to first form acetoxyacetic acid, which is then chlorinated.[3][5]

Synthesis_of_Acetoxyacetyl_chloride cluster_0 Route 1: Chlorination of Acetoxyacetic Acid cluster_1 Route 2: From Glycolic Acid Acetoxyacetic_Acid Acetoxyacetic Acid Acetoxyacetyl_Chloride_1 This compound Acetoxyacetic_Acid->Acetoxyacetyl_Chloride_1 Chlorination Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Chlorinating_Agent->Acetoxyacetyl_Chloride_1 Glycolic_Acid Glycolic Acid Intermediate Acetoxyacetic Acid Glycolic_Acid->Intermediate Acetylation Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Intermediate Acetoxyacetyl_Chloride_2 This compound Intermediate->Acetoxyacetyl_Chloride_2 Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acetoxyacetyl_Chloride_2

Caption: Common synthetic routes to this compound.

Reactivity Profile

As a derivative of a carboxylic acid, this compound readily undergoes nucleophilic acyl substitution.[1] The highly electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion.[2]

Key reactions include:

  • Reaction with Alcohols: Forms the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[1]

  • Reaction with Amines: Leads to the formation of amides.[1]

  • Hydrolysis: Reacts violently with water to produce acetic acid and hydrogen chloride.[2]

Reactivity_of_Acetoxyacetyl_chloride cluster_nucleophiles Nucleophiles cluster_products Products Acetoxyacetyl_Chloride This compound Alcohol Alcohol (R-OH) Amine Amine (R-NH₂) Water Water (H₂O) Ester Ester Alcohol->Ester Nucleophilic Acyl Substitution Amide Amide Amine->Amide Nucleophilic Acyl Substitution Carboxylic_Acids Acetoxyacetic Acid + HCl Water->Carboxylic_Acids Hydrolysis

Caption: Nucleophilic acyl substitution reactions of this compound.

Determination of Thermochemical Properties: A Computational Approach

Due to the absence of experimental thermochemical data for this compound, a robust and reliable alternative is the use of high-level ab initio computational methods. The Gaussian-4 (G4) theory is a state-of-the-art composite quantum chemistry method designed for the accurate calculation of thermochemical properties such as enthalpies of formation, Gibbs free energies of formation, entropies, and heat capacities.[6][7][8]

Proposed Computational Protocol: Gaussian-4 (G4) Theory

The G4 theory involves a series of calculations that systematically approximate the exact solution of the non-relativistic Schrödinger equation for a given molecule.[7][8] The protocol is as follows:

  • Geometry Optimization: The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[7][8] This provides a reliable equilibrium structure.

  • Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level of theory. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.[7][9]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP-optimized geometry. These include:

    • Hartree-Fock (HF) energy extrapolation to the complete basis set limit.[7]

    • Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculation with the 6-31G(d) basis set.[7][8]

    • Møller-Plesset perturbation theory calculations (MP2 and MP4) with larger basis sets.[9]

  • Higher-Level Corrections (HLC): The individual energy components are combined, and empirical higher-level corrections are added to account for remaining basis set and correlation effects.[7][8]

  • Calculation of Thermochemical Properties: The final G4 energy, combined with the ZPVE and thermal corrections from the frequency calculation, is used to determine the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), standard entropy (S°), and heat capacity (Cv).

G4_Workflow cluster_input Input cluster_protocol G4 Calculation Protocol cluster_output Output Input_Structure Initial Structure of This compound Optimization Geometry Optimization (B3LYP/6-31G(2df,p)) Input_Structure->Optimization Frequencies Vibrational Frequencies (B3LYP/6-31G(2df,p)) Optimization->Frequencies Single_Point_Energies Single-Point Energy Calculations (HF, MP2, MP4, CCSD(T)) Optimization->Single_Point_Energies Combine_Energies Combine Energies and Apply Higher-Level Corrections Frequencies->Combine_Energies ZPVE & Thermal Corrections Single_Point_Energies->Combine_Energies Thermochemical_Data ΔfH°, ΔfG°, S°, Cv Combine_Energies->Thermochemical_Data

Caption: Workflow for the G4 computational protocol.

Prospective Experimental Determination of Enthalpy of Formation

For future experimental validation, the standard enthalpy of formation of liquid this compound could be determined using combustion calorimetry.[10][11]

Experimental Protocol: Moving-Bomb Combustion Calorimetry
  • Sample Preparation: A known mass of high-purity this compound is encapsulated in a sample holder (e.g., a polyester bag) of known mass and heat of combustion.

  • Calorimeter Setup: The sample is placed in a platinum crucible inside a combustion bomb. A known quantity of water and often a reducing agent (like arsenious oxide solution) are added to the bomb to ensure a well-defined final state for the chlorine-containing products. The bomb is then pressurized with high-purity oxygen.

  • Combustion: The bomb is placed in a calorimeter with a precisely known quantity of water. The sample is ignited, and the temperature change of the water is monitored with high precision.

  • Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.[12][13]

  • Corrections: Corrections are applied for the ignition energy, the heat of combustion of the sample holder, and the formation of nitric acid from residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of combustion is determined from the corrected energy of combustion. The standard enthalpy of formation is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl(aq)).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While there is a notable absence of publicly available experimental thermochemical data, this guide has summarized its known physical properties and reactivity. Furthermore, a detailed computational protocol using Gaussian-4 theory has been presented as a reliable method for obtaining the necessary thermochemical data, which is crucial for process safety assessments, reaction optimization, and the development of thermodynamic models. The prospective experimental protocol for combustion calorimetry provides a pathway for future validation of the computationally derived values.

References

An In-depth Technical Guide to the Solubility of Acetoxyacetyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Acetoxyacetyl chloride (CAS 13831-31-7) is a highly reactive acyl chloride utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its utility is intrinsically linked to its solubility and behavior in various organic solvents. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, with a critical focus on its reactivity, which often complicates simple solubility measurements. Due to the absence of precise quantitative solubility data in publicly available literature, this document emphasizes qualitative solubility, predicted behavior based on physicochemical properties, and detailed experimental protocols for safely assessing solubility while accounting for potential reactions.

Overview of this compound's Physicochemical Properties

This compound is a colorless to pale yellow liquid that is highly sensitive to moisture.[1] Its high reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, making it an excellent acetylating agent but also prone to reaction with nucleophilic solvents.[2][3][4] It reacts violently with water to produce acetic acid and hydrogen chloride.[1][5] This inherent reactivity is a crucial consideration when selecting an appropriate solvent for any application.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

SolventChemical ClassPolarity (Relative to Water=1)Predicted SolubilityPotential for Reaction
Dichloromethane (DCM) Chlorinated Hydrocarbon0.309Soluble[6]Low
Diethyl Ether Ether0.117Soluble[6]Low
Tetrahydrofuran (THF) Ether0.207Likely SolubleLow to Moderate
Ethyl Acetate Ester0.228Likely SolubleLow
Acetonitrile Nitrile0.460Likely SolubleLow to Moderate
N,N-Dimethylformamide (DMF) Amide0.386Soluble, but likely reactiveHigh
Dimethyl Sulfoxide (DMSO) Sulfoxide0.444Soluble, but likely reactiveHigh (Potentially Violent)

Disclaimer: The information in this table is based on general chemical principles and available qualitative data. "Likely Soluble" indicates high expected solubility based on the "like dissolves like" principle for aprotic solvents. However, empirical verification is essential.

Solvent Reactivity Considerations

The primary challenge in determining and utilizing the solubility of this compound is its reactivity with certain solvents.

  • Aprotic, Non-nucleophilic Solvents (DCM, Diethyl Ether): These are the most suitable solvents for dissolving this compound without significant reaction. Dichloromethane is a common choice for reactions involving acyl chlorides.[6]

  • Ethers (THF): While generally good solvents for acyl chlorides, ethers can be cleaved by strong electrophiles under certain conditions, although this is not typically a major concern at room temperature.

  • Esters (Ethyl Acetate) and Nitriles (Acetonitrile): These are polar aprotic solvents and are expected to be good solvents. However, acetonitrile can participate in certain acid-catalyzed reactions.[7]

  • Amides (DMF) and Sulfoxides (DMSO): These solvents are highly polar and can dissolve a wide range of compounds. However, they are known to react with acyl chlorides. DMF can act as a catalyst in reactions involving acyl chlorides, but can also participate in side reactions.[8] DMSO is known to react violently and potentially explosively with acetyl chloride, a related compound.[9] Therefore, extreme caution is advised, and the use of DMSO and DMF as non-reactive solvents for this compound is strongly discouraged without a thorough risk assessment.

Experimental Protocol for Solubility Determination of a Reactive Acyl Chloride

Given the reactive nature of this compound, a standard equilibrium solubility protocol must be adapted to distinguish between true solubility and solvent consumption through reaction. This protocol requires careful execution and appropriate analytical techniques.

Objective: To determine the approximate solubility of this compound in a given aprotic solvent while monitoring for any potential reaction.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Small, dry, glass vials with screw caps

  • Gas-tight syringes

  • Inert gas (Nitrogen or Argon)

  • Analytical balance

  • Temperature-controlled shaker or stirrer

  • Centrifuge

  • GC-MS or HPLC-MS system

Methodology:

  • Preparation (under inert atmosphere):

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

    • Prepare a series of vials. Into each vial, add a pre-weighed amount of the anhydrous solvent.

    • Create a saturated solution by adding an excess of this compound to a larger vial of the solvent. This is to determine the approximate range.

  • Equilibration:

    • To the series of vials with known amounts of solvent, add incrementally increasing amounts of this compound using a gas-tight syringe.

    • Seal the vials immediately under an inert atmosphere.

    • Place the vials in a temperature-controlled shaker (e.g., at 25°C) and agitate for a set period (e.g., 1-2 hours). Due to the high reactivity, long equilibration times used for stable solids are not advisable.[10][11]

  • Phase Separation:

    • After equilibration, visually inspect each vial for undissolved material.

    • For the vials that appear to have undissolved this compound, centrifuge at high speed to pellet the insoluble material.

  • Analysis (Crucial Step):

    • Carefully take an aliquot from the supernatant of the centrifuged samples.

    • Immediately quench the aliquot in a known volume of a suitable derivatizing agent (e.g., anhydrous methanol) to convert the reactive this compound into a stable methyl ester.

    • Analyze the derivatized sample using a calibrated GC-MS or HPLC-MS method to determine the concentration of the resulting ester. This concentration can be back-calculated to determine the concentration of this compound in the original solvent.

    • Simultaneously, analyze the supernatant for the presence of byproducts that would indicate a reaction between this compound and the solvent.

  • Data Interpretation:

    • The solubility is the maximum concentration of this compound determined in the vials where a solid phase was still present after equilibration.

    • If significant byproduct formation is detected, the solvent is not suitable for determining true solubility, as the compound is reacting rather than simply dissolving.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the decision-making process for solvent selection and the experimental workflow for determining the solubility of a reactive compound like this compound.

G Logical Workflow for Solvent Selection start Start: Select Solvent for this compound check_reactivity Check for Reactive Functional Groups in Solvent (e.g., -OH, -NH, reactive amides/sulfoxides) start->check_reactivity aprotic Aprotic Solvent Selected check_reactivity->aprotic No protic Protic/Reactive Solvent (e.g., Alcohols, Water, Amines, DMSO, DMF) check_reactivity->protic Yes check_polarity Assess Polarity Match 'Like Dissolves Like' aprotic->check_polarity consider_alt Consider Alternative Solvent or Proceed with Extreme Caution and Reactivity Analysis protic->consider_alt good_match Good Polarity Match (e.g., DCM, Ethers, Ethyl Acetate) check_polarity->good_match Good poor_match Poor Polarity Match (e.g., Hexane) check_polarity->poor_match Poor proceed Proceed to Experimental Solubility Determination good_match->proceed expect_low Expect Low Solubility poor_match->expect_low expect_low->proceed

Caption: Logical Workflow for Solvent Selection.

G Experimental Workflow for Solubility Assessment start Prepare Anhydrous Solvent and Glassware under Inert Atmosphere add_solute Add Incremental Amounts of this compound to Solvent start->add_solute equilibrate Equilibrate at Constant Temperature (Short Duration, e.g., 1-2h) add_solute->equilibrate separate Separate Liquid and Solid Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant separate->analyze quench Quench with Derivatizing Agent (e.g., Methanol) analyze->quench check_byproducts Check for Reaction Byproducts analyze->check_byproducts gcms Quantify by Calibrated GC-MS / HPLC-MS quench->gcms calculate Calculate Solubility gcms->calculate check_byproducts->calculate None Detected reactive Solvent is Reactive - Re-evaluate check_byproducts->reactive Detected

Caption: Experimental Workflow for Solubility Assessment.

Conclusion

While precise quantitative data on the solubility of this compound in common organic solvents is scarce, a strong understanding of its chemical properties allows for informed solvent selection. It is soluble in many common aprotic organic solvents such as dichloromethane and diethyl ether. However, its high reactivity necessitates careful consideration, especially with nucleophilic solvents like DMF and DMSO, which should generally be avoided if a non-reactive solution is desired. For researchers requiring precise solubility data, the experimental protocol outlined in this guide provides a framework for obtaining reliable measurements while accounting for the compound's inherent instability. The emphasis on analytical verification to distinguish between dissolution and reaction is critical for accurate characterization.

References

Acetoxyacetyl chloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Acetoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the supplier, as well as institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 13831-31-7) is a reactive chemical intermediate widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is derived from its ability to introduce acetoxyacetyl groups into molecules. However, its reactivity also presents significant safety hazards. This guide provides a comprehensive overview of the known hazards, safety precautions, and handling procedures for this compound to ensure its safe use in a laboratory setting. The compound is classified as a combustible liquid that causes severe skin burns and eye damage, and it is sensitive to moisture.[2] Adherence to the safety protocols outlined herein is critical to mitigate risks of exposure and injury.

Hazard Identification and Classification

This compound is considered a hazardous chemical and is classified under the following categories:

  • Skin Corrosion/Irritation: Category 1B - Causes severe skin burns.[2][3]

  • Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]

  • Flammable Liquids: Category 4 - Combustible liquid.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

The signal word for this chemical is "Danger" .[2][3] It is also noted to be a lachrymator, a substance that irritates the eyes and causes tearing.[3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for the safe design of experiments and for responding to emergencies.

PropertyValueSource(s)
Molecular Formula C₄H₅ClO₃[2][3]
Molecular Weight 136.53 g/mol [2][3]
CAS Number 13831-31-7[2][3]
Appearance Colorless to light yellow, clear liquid[1]
Flash Point 71 °C / 159.8 °F (closed cup)[2]
Specific Gravity 1.270[2]
Boiling Point 160 °C[1]
Refractive Index n20/D 1.43[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound must be conducted in a well-ventilated area.[2] A certified chemical fume hood is required for all operations.[4][5]

  • Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

  • Grounding: To prevent the buildup of electrostatic charge, all metal parts of the equipment must be grounded.[5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] A full-length face shield should also be worn.[6]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[2][6]

    • Clothing: A lab coat is required.[6] Wear appropriate protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] A vapor respirator is recommended.[6]

Safe Handling and Storage Protocols

Handling
  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Wash face, hands, and any exposed skin thoroughly after handling.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[2][6]

  • Use only non-sparking tools.[5][6]

  • Take precautionary measures against static discharges.[4][6]

  • Handle and open the container with care in a well-ventilated area or outdoors.[6]

  • Do not allow the product to come into contact with water, as it is moisture-sensitive and reacts with water.[2][4]

Storage
  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as water, strong oxidizing agents, strong bases, and alcohols.[2]

  • Keep away from heat, sparks, and flame.[2]

  • Store in a corrosive-resistant container with a resistant inner liner.[6]

Emergency Procedures

First-Aid Measures

The following are detailed first-aid protocols in the event of exposure:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do so.[6] Immediate medical attention is required.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[2] Rinse skin with water or shower.[6] Immediate medical attention is required.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Do not use the mouth-to-mouth method.[6] Immediate medical attention is required.[2][6]
Ingestion Do NOT induce vomiting.[2] Rinse mouth.[7] Drink plenty of water; milk may be given afterward if possible.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2][6]

Note to Physician: Treat symptomatically. The product is a corrosive material. Ingestion causes severe swelling and damage to tissues, with a danger of perforation.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[2][6] A water spray or mist may be used to cool closed containers.[2]

  • Unsuitable Extinguishing Media: Do not use water directly on the substance, as it reacts with water.[4][8]

  • Specific Hazards: The substance is a combustible material.[2] It is water-reactive and contact with water liberates toxic gas.[2] Containers may explode when heated.[2] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Accidental Release Measures
  • Personal Precautions: Remove all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment.[6] Avoid contact with skin, eyes, and clothing.[6] Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or basements.[6]

  • Containment and Cleaning Up: Absorb the spill with an inert material such as sand, silica gel, acid binder, or universal binder.[2] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, closed container for disposal.[6]

Stability and Reactivity

  • Reactivity: The substance is reactive and corrodes metals.[6]

  • Chemical Stability: It is sensitive to moisture.[2][6]

  • Conditions to Avoid: Exposure to moist air or water, open flames, hot surfaces, and sources of ignition are to be avoided.[2][6]

  • Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[2]

  • Hazardous Decomposition Products: Decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Toxicological Information

While no acute toxicity information is available for this specific product, it is known to be a corrosive material that causes burns upon any route of exposure.[2] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2] It can cause toxic pneumonitis (inflammation of the lungs) upon inhalation.[3]

Visual Safety Workflow

The following diagram illustrates the logical flow of safety precautions when handling this compound.

Acetoxyacetyl_Chloride_Safety_Workflow cluster_prep Preparation cluster_handling Handling and Storage cluster_emergency Emergency Response cluster_spill cluster_exposure cluster_fire a Review SDS and SOPs b Verify Engineering Controls (Fume Hood, Eyewash, Shower) a->b c Don Personal Protective Equipment (Goggles, Face Shield, Gloves, Lab Coat) b->c d Handle in Fume Hood c->d Proceed to Handling e Use Grounded, Explosion-Proof Equipment d->e f Keep Away from Ignition Sources d->f g Avoid Contact with Water and Incompatibles d->g i Spill or Release d->i j Exposure d->j k Fire f->k h Store in Cool, Dry, Well-Ventilated Area g->h l Evacuate and Ventilate Area i->l p Follow First-Aid Protocols (Flush Skin/Eyes, Move to Fresh Air) j->p r Use Dry Chemical or CO2 Extinguisher k->r m Remove Ignition Sources l->m n Absorb with Inert Material m->n o Collect in Sealed Container for Disposal n->o q Seek Immediate Medical Attention p->q s Cool Containers with Water Spray r->s t DO NOT Use Water Directly on Chemical r->t

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

Waste materials should be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires stringent safety measures due to its corrosive and combustible nature. Professionals handling this substance must be thoroughly familiar with its hazards and adhere to the detailed protocols for personal protection, handling, storage, and emergency response. By integrating these safety practices into all experimental workflows, the risks associated with this compound can be effectively managed, ensuring a safe laboratory environment.

References

An In-depth Technical Guide to the Key Reactive Sites of Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetyl chloride (C₄H₅ClO₃) is a bifunctional chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its value stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and an acetoxy group. This guide provides a comprehensive technical overview of these reactive sites, detailing their chemical properties, reactivity towards various nucleophiles, and their application in the synthesis of complex molecules. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and key reactions, and presents visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, with CAS number 13831-31-7, is a colorless to light yellow liquid that is highly reactive, especially towards moisture.[1][2] Its molecular structure features two key functional groups that dictate its chemical reactivity: an acyl chloride and an ester (acetoxy group). This dual functionality allows for sequential or selective reactions, making it a versatile building block in multi-step syntheses.[3] The high reactivity of the acyl chloride group makes it an excellent acylating agent, while the acetoxy group can be hydrolyzed to a hydroxyl group, providing a secondary point for chemical modification.[3] This guide will delve into the specifics of these reactive sites, providing a detailed analysis for researchers and professionals in drug development and chemical synthesis.

Key Reactive Sites and Their Chemical Properties

The reactivity of this compound is centered around two primary locations on the molecule:

  • The Acyl Chloride Carbonyl Carbon: This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This makes it highly susceptible to nucleophilic attack.

  • The Ester Carbonyl Carbon and the Methylene Bridge: The acetoxy group is less reactive than the acyl chloride. However, it can undergo hydrolysis under acidic or basic conditions to yield a hydroxyl group, offering a pathway for further functionalization. The methylene group adjacent to the acyl chloride is also activated towards certain reactions.

The Acyl Chloride Group: A Hub of High Reactivity

The acyl chloride moiety is the primary driver of this compound's utility in organic synthesis. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[4] The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.[4]

Typical Reactions at the Acyl Chloride Site:

  • Reaction with Alcohols (Esterification): this compound reacts exothermically with alcohols to form the corresponding esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.[3][4]

  • Reaction with Amines (Amidation): Primary and secondary amines react rapidly with this compound to produce N-substituted amides.[3] Similar to esterification, a base is typically used to scavenge the HCl formed during the reaction.[4]

  • Hydrolysis: this compound reacts violently with water to hydrolyze into acetoxyacetic acid and hydrochloric acid.[1][2][5] This highlights the need for anhydrous conditions when handling this reagent.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, this compound can be used to acylate aromatic compounds, although the acetoxy group may be labile under these conditions.

The Acetoxy Group: A Site for Secondary Functionalization

While the acyl chloride is the more reactive center, the acetoxy group provides an additional handle for molecular modification. The primary reaction involving this site is its hydrolysis to a hydroxyl group. This transformation is typically achieved under basic conditions, such as saponification with an aqueous base.[3] This unmasks a primary alcohol that can then participate in a variety of subsequent reactions, such as further esterification, etherification, or oxidation.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₄H₅ClO₃[6][7]
Molecular Weight136.53 g/mol [6][7]
Boiling Point55 °C / 12 mmHg[5][7]
Density1.27 g/mL at 25 °C[5][7]
Refractive Index (n20/D)1.428[7]

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonStructural FormulaReference(s)
136/138Molecular Ion[C₄H₅³⁵ClO₃]⁺ / [C₄H₅³⁷ClO₃]⁺[3]
101[M - Cl]⁺[C₄H₅O₃]⁺[3]
79/81[ClC(O)CH₂]⁺[C₂H₂³⁵ClO]⁺ / [C₂H₂³⁷ClO]⁺[3]
43[CH₃CO]⁺[C₂H₃O]⁺[8]

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of acyl chlorides. The presence of two major isotopes of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M/M+2 peaks for chlorine-containing fragments.

Table 3: Spectroscopic Data (Typical Ranges for Functional Groups)

SpectroscopyFunctional GroupTypical Chemical Shift / Absorption Range
¹H NMRCH₃ (Acetoxy)~2.1 ppm
CH₂~4.5 ppm
¹³C NMRC=O (Acyl Chloride)165-185 ppm
C=O (Ester)160-185 ppm
CH₂60-80 ppm
CH₃~21 ppm
FTIRC=O (Acyl Chloride)~1800 cm⁻¹
C=O (Ester)~1750 cm⁻¹
C-O Stretch1000-1300 cm⁻¹
C-Cl Stretch600-800 cm⁻¹

Disclaimer: The spectroscopic data presented are typical ranges for the respective functional groups and may vary slightly for this compound.

Experimental Protocols

Synthesis of this compound from Acetoxyacetic Acid using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Acetoxyacetic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., dichloromethane or toluene, optional)

  • Round-bottom flask

  • Reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add acetoxyacetic acid (1.0 equivalent).[9]

  • Slowly add an excess of thionyl chloride (1.5-2.0 equivalents) to the flask at room temperature. The reaction can also be performed in an inert solvent like dichloromethane.[9]

  • Heat the reaction mixture to reflux (approximately 76°C for neat thionyl chloride) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.[10][11]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.[11]

  • The crude this compound can be purified by fractional distillation under vacuum (b.p. 55 °C / 12 mmHg).[5][7]

General Protocol for Acylation of an Amine

This protocol outlines a general procedure for the acylation of a primary or secondary amine using this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent in a dropping funnel.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with water and/or dilute aqueous acid and base to remove salts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude amide product, which can be further purified by crystallization or chromatography.

Applications in Drug Development and Synthesis

This compound is a valuable intermediate in the synthesis of several biologically active molecules.

Synthesis of Roxatidine

Roxatidine is a histamine H₂ receptor antagonist used for the treatment of peptic ulcers. A key step in its synthesis involves the acylation of N-[3-(3-aminopropoxy)-benzyl]piperidine with this compound.[12][13]

Staudinger Synthesis of β-Lactams

This compound is employed in the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (generated in situ from the acyl chloride) and an imine to form a β-lactam ring system.[14][15][16] The β-lactam motif is a core structural feature of many important antibiotics, including penicillins and cephalosporins. The stereochemical outcome of the Staudinger reaction can be influenced by the reaction conditions and the substituents on both the ketene and the imine.[17][18]

Visualizations

Diagrams of Key Reactions and Workflows

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_products Products AAC This compound Intermediate Tetrahedral Intermediate AAC->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., R-OH, R-NH2) Nu->Intermediate Product Acylated Product HCl HCl Base Base (e.g., Pyridine) Base->HCl Neutralization Intermediate->Product Elimination of Cl- Intermediate->HCl Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification AA Acetoxyacetic Acid Reaction Reaction & Reflux AA->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Distillation1 Removal of excess SOCl2 Reaction->Distillation1 AAC_crude Crude this compound Distillation1->AAC_crude Distillation2 Vacuum Distillation AAC_crude->Distillation2 AAC_pure Pure this compound Distillation2->AAC_pure Staudinger_Synthesis cluster_reactants Reactants cluster_products Product AAC This compound Ketene Ketene Intermediate AAC->Ketene Imine Imine BetaLactam β-Lactam Imine->BetaLactam Base Tertiary Amine Base->Ketene in situ generation Ketene->BetaLactam [2+2] Cycloaddition

References

Commercial availability and suppliers of Acetoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acetoxyacetyl Chloride: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, this compound (CAS No. 13831-31-7) is a valuable and reactive acyl chloride. Its bifunctional nature, containing both a highly reactive acyl chloride and an acetoxy group, makes it a key intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its commercial availability, suppliers, key chemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large international corporations to smaller, specialized manufacturers. Purity levels are typically 96% or higher, with the compound being offered in quantities from grams to kilograms. For larger, industrial-scale needs, inquiries for bulk quoting are generally accommodated.

Table 1: Prominent Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Chem-Impex ≥ 96% (GC)25 g, 100 gKey intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.[1]
Thermo Scientific Chemicals 97%5 g, 25 gFormerly part of the Alfa Aesar portfolio.[3][4]
Sigma-Aldrich 97%5 g
Tokyo Chemical Industry (TCI) >97.0% (GC)25 g, 100 g
Various B2B Platforms Varies (typically 98-99%)Bulk quantitiesPlatforms like ECHEMI, ChemicalBook, and Tradeindia list numerous manufacturers, primarily from China and India.[5]

Pricing for this compound can vary based on the supplier, quantity, and purity. As of late 2025, prices for smaller quantities (5-25g) range from approximately $30 to $70 USD.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 13831-31-7[1][6]
Molecular Formula C₄H₅ClO₃[1][6]
Molecular Weight 136.53 g/mol [1][6]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 55 °C at 12 mmHg[5][7]
Density 1.27 g/mL at 25 °C[1][7]
Refractive Index n20/D 1.428[7][8]
Solubility Reacts violently with water[3][5]
Storage Conditions 2-8 °C, moisture sensitive[1]

Experimental Protocols

This compound is a versatile reagent in organic synthesis. Below are detailed experimental protocols for its synthesis and its application in the preparation of other important chemical entities.

Synthesis of this compound from Glycolic Acid

One common method for the synthesis of this compound involves a two-step process starting from glycolic acid. The first step is the acetylation of glycolic acid, followed by chlorination.

Experimental Protocol:

  • Acetylation of Glycolic Acid: In a reaction vessel, 141 g (1.7 mol) of acetyl chloride is added dropwise to 76 g (1 mol) of anhydrous hydroxyacetic acid at a temperature of 20-30 °C. Vigorous evolution of hydrogen chloride will be observed.

  • The mixture is then heated to 90-100 °C for 3 hours.

  • Following the reaction, excess acetyl chloride is removed by distillation.

  • Chlorination: The residue is warmed to 30 °C, and 174 g (1.42 mol) of thionyl chloride is added dropwise.

  • The reaction mixture is heated to boiling for 3 hours.

  • Work-up and Purification: The product is isolated by vacuum distillation, collecting the fraction at 65 °C / 30 mbar. This procedure yields approximately 96 g (70% of theory) of this compound.[7]

An alternative approach utilizes bis(trichloromethyl) carbonate as the chlorinating agent, which is reported to be a safer and higher-yielding process.[9]

G cluster_synthesis Synthesis of this compound glycolic_acid Glycolic Acid acetoxyacetic_acid Acetoxyacetic Acid glycolic_acid->acetoxyacetic_acid Acetylation acetyl_chloride Acetyl Chloride acetyl_chloride->acetoxyacetic_acid acetoxyacetyl_chloride This compound acetoxyacetic_acid->acetoxyacetyl_chloride Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->acetoxyacetyl_chloride

Synthesis of this compound Workflow
Purification of this compound

For applications requiring high purity, a specific purification method can be employed to remove residual chlorinating agents and by-products like acetyl chloride.

Experimental Protocol:

  • Following the chlorination reaction, the crude product is subjected to distillation to remove the majority of the excess chlorinating agent and any acetyl chloride formed.

  • An inert solvent with a boiling point between 50-150 °C (e.g., chloroform) is added to the reaction product.

  • A second distillation is performed to completely remove the remaining acetyl chloride along with the added solvent.

  • Finally, the purified this compound is collected by vacuum distillation at 53-56 °C / 12 mmHg.[10]

G cluster_purification Purification of this compound crude_product Crude Acetoxyacetyl Chloride distillation1 Initial Distillation crude_product->distillation1 Remove excess chlorinating agent and acetyl chloride distillation2 Second Distillation distillation1->distillation2 inert_solvent Inert Solvent (e.g., Chloroform) inert_solvent->distillation2 Add solvent vacuum_distillation Vacuum Distillation distillation2->vacuum_distillation Remove residual acetyl chloride and solvent pure_product High-Purity Acetoxyacetyl Chloride vacuum_distillation->pure_product Collect fraction at 53-56 °C / 12 mmHg

Purification Workflow for this compound
Synthesis of Glycolylhydroxamic Acids

This compound is a key reagent in an improved two-step synthesis of glycolylhydroxamic acids.[3][11]

Experimental Protocol:

  • Acylation: An arylhydroxylamine is acylated with this compound.

  • Saponification: The resulting ester bond is saponified to yield the desired glycolylhydroxamic acid.[3][11]

G cluster_synthesis_glycolyl Synthesis of Glycolylhydroxamic Acids arylhydroxylamine Arylhydroxylamine acylation Acylation arylhydroxylamine->acylation acetoxyacetyl_chloride This compound acetoxyacetyl_chloride->acylation intermediate_ester Intermediate Ester acylation->intermediate_ester saponification Saponification intermediate_ester->saponification glycolylhydroxamic_acid Glycolylhydroxamic Acid saponification->glycolylhydroxamic_acid

Two-Step Synthesis of Glycolylhydroxamic Acids

Applications in Drug Development and Organic Synthesis

This compound's utility in organic synthesis is primarily as a precursor for the glycolyl group (HO-CH₂-C(O)-).[1] This is achieved through acylation of a nucleophile, followed by deprotection via saponification to reveal the hydroxyl group.[1]

Its applications are diverse and significant:

  • Pharmaceuticals: It serves as a crucial intermediate in the production of various pharmaceuticals.[2][8] Notably, it is used in the synthesis of β-lactams, a core structural motif in many antibiotics, through [2+2] cycloaddition reactions with imines.[1] It has also been employed in the synthesis of spiro-β-lactams, which have shown potential as inhibitors of human carbonic anhydrase and acetylcholinesterase.[]

  • Agrochemicals: It plays a role in the formulation of herbicides and pesticides.[2] For instance, it is an intermediate in the synthesis of the herbicide fenacetate.[9]

  • Specialty Polymers: this compound is used in the synthesis of specialty polymers, contributing to materials with tailored properties for applications like coatings and adhesives.[2]

  • Fine Chemicals: It is a building block for various fine chemicals, including dyes.[2]

References

Methodological & Application

Application Notes: Synthesis of β-Lactams using Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone structural motif in a vast array of clinically significant antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of this strained four-membered ring has been a subject of intensive research, with the Staudinger [2+2] ketene-imine cycloaddition being one of the most reliable and versatile methods.[1][2][3] This reaction involves the cycloaddition of a ketene with an imine to form the β-lactam core.[1] Acetoxyacetyl chloride is a frequently employed and valuable reagent in this synthesis, serving as a stable precursor for the in-situ generation of acetoxyketene.[4]

The use of this compound is particularly advantageous as it introduces an acetoxy group at the C3 position of the β-lactam ring. This functional group can be readily hydrolyzed to a hydroxyl group, providing a synthetic handle for further molecular elaboration and the development of diverse antibiotic analogues.[5] The stereochemical outcome of the Staudinger cycloaddition—yielding either cis or trans diastereomers—can be controlled by carefully selecting the reaction conditions, such as the solvent, temperature, and base.[2][6]

Reaction Mechanism and Stereoselectivity

The synthesis of β-lactams using this compound and an imine proceeds via the Staudinger cycloaddition. The generally accepted mechanism involves the following key steps:

  • Ketene Formation: In the presence of a tertiary amine base, such as triethylamine (Et₃N) or N-methylmorpholine (NMM), this compound undergoes dehydrohalogenation to form the highly reactive acetoxyketene intermediate in situ.[7][8]

  • Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon of the ketene. This step results in the formation of a zwitterionic intermediate.[1][8]

  • Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[1]

The stereoselectivity of the reaction is determined during the ring-closure step.[8] The zwitterionic intermediate can exist in two conformations. Direct ring closure of the initially formed intermediate typically leads to the cis-β-lactam.[2] However, if the intermediate has a sufficient lifetime (promoted by polar solvents or higher temperatures), bond rotation can occur before ring closure, leading to the thermodynamically more stable trans-β-lactam.[2][6][8] Therefore, reaction conditions play a critical role in directing the stereochemical outcome.

Summary of Reaction Conditions and Outcomes

The choice of solvent, base, temperature, and heating method significantly influences the yield and diastereoselectivity of the β-lactam formation. The following table summarizes various reported conditions for the reaction of an imine with this compound.

Experiment Ref.MethodSolventBaseTemperatureTimeProduct Ratio (cis:trans)YieldCitation(s)
1ConventionalCH₂Cl₂Et₃N0 °C-Single cis isomer (de >98%)94%[5]
2MicrowaveBenzeneNMM45-50 °C4 min70:30Incomplete[6]
3MicrowaveChlorobenzeneNMM95-100 °C5 min5-10 : 90-95-[6]
4ConventionalEthylene DichlorideNMM (slow addition)Reflux-0:100100%[6]
5ConventionalChlorobenzeneNMMRT to 90 °C15 min50:50-[6]
6Microwave (One-Pot)ChlorobenzeneNMM95-100 °C2 minPredominantly trans-[6][7]
7Conventional (One-Pot)ChlorobenzeneNMMRoom Temp.-Predominantly cis-[6]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of cis-3-Acetoxy-β-Lactams (Conventional Method)

This protocol is adapted from procedures that favor the formation of the kinetically controlled cis product at low temperatures.[5]

Materials:

  • Appropriate imine (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Triethylamine (Et₃N) (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Standard glassware for extraction and purification

  • Rotary evaporator

Procedure:

  • Dissolve the imine (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 mmol) to the stirred solution.

  • Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure cis-β-lactam.

Protocol 2: Stereoselective Synthesis of trans-3-Acetoxy-β-Lactams (Microwave-Assisted One-Pot Method)

This protocol utilizes microwave irradiation in a polar solvent to favor the formation of the thermodynamically stable trans isomer.[6][7]

Materials:

  • Benzaldehyde or other suitable aldehyde (1.0 mmol, 1.0 equiv)

  • p-Anisidine or other suitable primary amine (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • N-methylmorpholine (NMM) (1.2 mmol, 1.2 equiv)

  • Chlorobenzene (5 mL)

  • Clay catalyst (e.g., Montmorillonite K-10, catalytic amount)

  • Silica gel for column chromatography

Equipment:

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

  • Standard glassware for purification

  • Rotary evaporator

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and a catalytic amount of clay.

  • To this mixture, add chlorobenzene (5 mL), N-methylmorpholine (1.2 mmol), and this compound (1.1 mmol).

  • Seal the vessel securely and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2-5 minutes at a controlled temperature of 95-100 °C.[6][7]

  • After the irradiation is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture directly onto a silica gel column.

  • Purify the product by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the pure trans-β-lactam.

Visualizations

Reaction Pathway Diagram

Workflow General Experimental Workflow start Start: Prepare Reactants (Imine, this compound, Base, Solvent) reaction Combine Reactants under Controlled Conditions (e.g., 0°C or Microwave) start->reaction monitoring Monitor Reaction Progress (e.g., by TLC) reaction->monitoring quench Quench Reaction (e.g., with water) monitoring->quench Reaction Complete extraction Workup: Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., with MgSO4) extraction->drying concentration Concentrate in vacuo (Rotary Evaporator) drying->concentration purification Purify Crude Product (Column Chromatography) concentration->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End: Isolated β-Lactam analysis->end

References

Application Notes and Protocols for [2+2] Cycloaddition Reactions with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride is a versatile bifunctional reagent in organic synthesis, featuring both a reactive acyl chloride and an acetoxy group. The acyl chloride facilitates the in situ generation of acetoxyketene, a highly reactive intermediate that readily participates in [2+2] cycloaddition reactions with a variety of unsaturated partners. This methodology provides a direct and efficient route to construct four-membered cyclobutanone rings, which are valuable structural motifs in medicinal chemistry and natural product synthesis.

The resulting 2-acetoxycyclobutanones are particularly useful synthetic intermediates. The acetoxy group can be readily removed or transformed, and the cyclobutanone ring can undergo various ring-opening or ring-expansion reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. This application note provides detailed protocols for the [2+2] cycloaddition of this compound with alkenes and highlights the application of the resulting products in drug development, particularly in the synthesis of antiviral agents.

Applications in Drug Development

Cyclobutanone derivatives are key building blocks in the synthesis of various biologically active molecules. Their rigid, three-dimensional structure can impart favorable pharmacological properties, such as conformational constraint and improved metabolic stability. A significant application of 2-acetoxycyclobutanone derivatives is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[1][2][3][4][5]

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a cyclobutane or cyclopentane ring. This modification prevents glycosidic bond cleavage by phosphorylases, thereby increasing their metabolic stability. These analogues exert their antiviral activity by inhibiting viral DNA or RNA polymerases.[6]

Mechanism of Action of Carbocyclic Nucleoside Analogues

The antiviral activity of carbocyclic nucleoside analogues stems from their ability to act as chain terminators during viral DNA or RNA synthesis. The general mechanism is as follows:

  • Cellular Uptake and Phosphorylation: The carbocyclic nucleoside analogue enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form.[6]

  • Incorporation by Viral Polymerase: The viral DNA or RNA polymerase recognizes the triphosphate analogue as a substrate and incorporates it into the growing nucleic acid chain.

  • Chain Termination: Due to the absence of a 3'-hydroxyl group on the carbocyclic ring, the addition of the next nucleotide is blocked, leading to the termination of the nucleic acid chain elongation. This disruption of viral replication ultimately inhibits the proliferation of the virus.

This mechanism is particularly effective against viruses that rely on their own polymerases for replication, such as herpesviruses, hepatitis B virus (HBV), and human immunodeficiency virus (HIV).

Experimental Protocols

The [2+2] cycloaddition reaction is typically carried out by generating acetoxyketene in situ from this compound in the presence of a non-nucleophilic base, such as triethylamine. The ketene then reacts with an alkene to form the cyclobutanone product.

General Procedure for [2+2] Cycloaddition of this compound with Alkenes

This protocol is a representative procedure based on the successful cycloaddition of acetoxyketene with 1,3-cyclohexadiene.[7]

Materials:

  • This compound (97%)

  • Alkene (e.g., 1,3-cyclohexadiene)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with nitrogen. The alkene (1.0 equivalent) is dissolved in a minimal amount of anhydrous solvent and added to the flask.

  • Addition of Reagents: A solution of this compound (1.2 equivalents) in the anhydrous solvent is prepared and charged into the dropping funnel. A separate solution of triethylamine (1.5 equivalents) in the anhydrous solvent is also prepared.

  • Reaction Execution: The alkene solution is cooled to 0 °C in an ice bath. The solutions of this compound and triethylamine are then added simultaneously and dropwise to the stirred alkene solution over a period of 1-2 hours, maintaining the temperature at 0 °C. The slow, simultaneous addition is crucial to keep the concentration of the highly reactive ketene low and minimize polymerization.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete after stirring for an additional 1-2 hours at 0 °C after the addition is finished.

  • Workup: Once the reaction is complete, the triethylammonium hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with cold dilute hydrochloric acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-acetoxycyclobutanone derivative.

Data Presentation

The yields of the [2+2] cycloaddition reaction can vary depending on the nature of the alkene substrate. Electron-rich alkenes generally give higher yields.

Alkene SubstrateProductYield (%)Reference
1,3-Cyclohexadiene8-Acetoxybicyclo[4.2.0]oct-3-en-7-one77[7]

Note: The literature on the [2+2] cycloaddition of this compound with a wide range of alkenes is limited. The provided data represents a specific, successful example. Researchers are encouraged to optimize the reaction conditions for their specific substrates.

Visualizations

Experimental Workflow for [2+2] Cycloaddition

experimental_workflow cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Purification start Dissolve Alkene in Anhydrous Solvent cool Cool to 0 °C start->cool add_reagents Simultaneous Dropwise Addition of This compound and Triethylamine cool->add_reagents stir Stir at 0 °C add_reagents->stir filter Filter Salt stir->filter wash Aqueous Washes filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 2-Acetoxycyclobutanone purify->product

Caption: General workflow for the synthesis of 2-acetoxycyclobutanones.

Logical Relationship in Antiviral Activity of Carbocyclic Nucleoside Analogues

antiviral_mechanism cluster_synthesis Synthesis cluster_activation Cellular Activation cluster_inhibition Inhibition of Viral Replication cycloaddition [2+2] Cycloaddition of This compound + Alkene cyclobutanone 2-Acetoxycyclobutanone Intermediate cycloaddition->cyclobutanone modification Further Chemical Modifications cyclobutanone->modification nucleoside_analogue Carbocyclic Nucleoside Analogue modification->nucleoside_analogue uptake Cellular Uptake nucleoside_analogue->uptake phosphorylation Phosphorylation by Host Cell Kinases uptake->phosphorylation triphosphate Active Triphosphate Form phosphorylation->triphosphate polymerase_binding Binding to Viral DNA/RNA Polymerase triphosphate->polymerase_binding incorporation Incorporation into Growing Viral Nucleic Acid polymerase_binding->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: Pathway from synthesis to antiviral action of carbocyclic nucleosides.

References

Application Notes and Protocols: Acetoxyacetyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃) is a highly reactive and versatile bifunctional reagent, making it a valuable building block in the synthesis of a wide array of pharmaceutical intermediates.[1] Its dual reactivity, stemming from the electrophilic acyl chloride and the acetoxy group, allows for the strategic introduction of the acetoxyacetyl moiety or a subsequent hydroxyl group after hydrolysis.[1] This unique characteristic is leveraged in the construction of complex molecular architectures essential for the therapeutic efficacy of various drugs.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including β-lactams, α-hydroxyacetophenones, and precursors for drugs such as Roxatidine and Paclitaxel.

Synthesis of β-Lactam Intermediates via Staudinger Cycloaddition

The β-lactam ring is a core structural motif in a multitude of antibiotics.[1] The Staudinger [2+2] cycloaddition between a ketene, generated in situ from this compound, and an imine is a powerful method for the construction of this four-membered ring system.[1][4][5]

Reaction Scheme:

Staudinger_Synthesis acetoxyacetyl_chloride Acetoxyacetyl Chloride ketene Ketene Intermediate acetoxyacetyl_chloride->ketene + Base base Base (e.g., Et3N) imine Imine beta_lactam β-Lactam ketene->beta_lactam + Imine [2+2] Cycloaddition a_Hydroxyacetophenone_Synthesis aryl_mg_species Arylmagnesium Species aryl_zn_intermediate Arylzinc Intermediate aryl_mg_species->aryl_zn_intermediate + ZnCl2 zncl2 ZnCl2 a_acetoxyacetophenone α-Acetoxyacetophenone aryl_zn_intermediate->a_acetoxyacetophenone + this compound + CuCl acetoxyacetyl_chloride Acetoxyacetyl Chloride cucl CuCl (cat.) a_hydroxyacetophenone α-Hydroxyacetophenone a_acetoxyacetophenone->a_hydroxyacetophenone + HCl (hydrolysis) hcl HCl (aq) Roxatidine_Intermediate_Synthesis roxatidine_precursor 3-[3-(1-Piperidinylmethyl)phenoxy]propylamine roxatidine_intermediate Roxatidine Acetate Intermediate roxatidine_precursor->roxatidine_intermediate + this compound acetoxyacetyl_chloride Acetoxyacetyl Chloride Glycolylhydroxamic_Acid_Synthesis arylhydroxylamine Arylhydroxylamine acylated_intermediate Acylated Intermediate arylhydroxylamine->acylated_intermediate + this compound acetoxyacetyl_chloride Acetoxyacetyl Chloride glycolylhydroxamic_acid Glycolylhydroxamic Acid acylated_intermediate->glycolylhydroxamic_acid + Base (Saponification) base_saponification Base (e.g., NaOH)

References

Application Notes and Protocols: Acylation of Amines with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines to form amides is a cornerstone of organic synthesis, particularly within medicinal chemistry and drug development. Acetoxyacetyl chloride (C₄H₅ClO₃) is a highly valuable bifunctional reagent, featuring both a reactive acyl chloride and an acetoxy group.[1] This dual functionality allows for the strategic introduction of the acetoxyacetyl moiety into molecules, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3] Its utility is prominent in the preparation of complex molecular architectures, such as β-lactams (a core structure in many antibiotics) and glycolylhydroxamic acids.[1][]

These notes provide detailed protocols for the N-acylation of primary and secondary amines using this compound, outlining the reaction mechanism, experimental workflow, safety precautions, and applications.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for stoichiometric calculations, safety assessments, and procedural design.

PropertyValueReference
CAS Number 13831-31-7[2]
Molecular Formula C₄H₅ClO₃[2][5]
Molecular Weight 136.53 g/mol [2][5]
Appearance Colorless to light yellow clear liquid[2][3]
Purity ≥ 96% (GC)[2]
Density 1.27 g/mL[2]
Boiling Point 160 °C[2]
Refractive Index n20D 1.43[2]
Storage Conditions Store at 2 - 8 °C in a dry place[2][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][7] The lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacks the highly electrophilic carbonyl carbon of the this compound.[8] This forms a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[8] A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.[1][9]

reaction_mechanism Mechanism: Nucleophilic Addition-Elimination cluster_intermediate Tetrahedral Intermediate Amine R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] Amine->Intermediate 1. Nucleophilic Attack AcylChloride This compound AcylChloride->Intermediate Amide N-substituted Amide Intermediate->Amide 2. Elimination of Cl⁻ 3. Deprotonation HCl HCl (neutralized by base)

Caption: Nucleophilic addition-elimination reaction pathway.

Detailed Experimental Protocol

This protocol provides a general method for the acylation of a primary or secondary amine with this compound. Reactions are typically exothermic and moisture-sensitive, requiring careful temperature control and anhydrous conditions.[9][]

Materials and Reagents:

  • Primary or secondary amine (1.0 eq.)

  • This compound (1.05 - 1.2 eq.)[11]

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[9][12]

  • Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.1 - 1.5 eq.)[9][11]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and nitrogen/argon line

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[9]

  • Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes. The reaction is often exothermic.[]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[9][11]

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and then with brine.[9]

    • Separate the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-substituted acetoxyacetyl amide.[9]

General Experimental Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of amides via acylation with this compound.

workflow Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add this compound (Dropwise) B->C D 4. Stir at Room Temperature (2-12h) & Monitor via TLC C->D E 5. Quench Reaction (Add Water) D->E F 6. Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G 7. Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify Product (Chromatography/Recrystallization) H->I J Pure Amide Product I->J

Caption: A typical workflow for amine acylation.

Representative Data

The acylation of amines with this compound is generally efficient, providing good to excellent yields.[13] The table below presents representative, non-exhaustive examples of outcomes for this reaction with various amine substrates.

EntryAmine SubstrateBaseSolventTime (h)Typical Yield (%)
1BenzylamineTEADCM3>90%
2AnilinePyridineDCM5>85%
3DiethylamineTEATHF2>95%
44-FluoroanilineTEADCM6>80%
5MorpholineTEATHF2>95%

Applications in Drug Development and Synthesis

This compound is a versatile building block in the synthesis of pharmaceutically active compounds and other high-value chemicals.[2][14] Its ability to introduce a protected hydroxyacetyl group is a key feature in multi-step syntheses.

  • Pharmaceutical Intermediates: It serves as a crucial intermediate in producing various Active Pharmaceutical Ingredients (APIs), contributing to the formation of molecular structures essential for therapeutic efficacy.[1][14]

  • Antibiotic Synthesis: The reagent is employed in [2+2] cycloaddition reactions with imines to construct the four-membered β-lactam ring, a core structural motif in many antibiotic drugs.[1]

  • Opioid Antagonists and Anti-Cancer Agents: It is a key reagent in the synthesis pathways for certain opioid antagonists and anti-cancer agents.[1]

  • Agrochemicals: It plays a role in the formulation of effective herbicides and pesticides.[2]

applications Synthetic Applications Reagent Acetoxyacetyl Chloride Pharma Pharmaceuticals Reagent->Pharma Key Intermediate Agro Agrochemicals Reagent->Agro Formulation Polymer Specialty Polymers Reagent->Polymer Synthesis BetaLactam β-Lactams (Antibiotics) Pharma->BetaLactam Opioid Opioid Antagonists Pharma->Opioid Anticancer Anti-Cancer Agents Pharma->Anticancer

Caption: Key applications of this compound.

Safety and Handling Precautions

This compound is a hazardous and reactive chemical that must be handled with extreme care in a well-ventilated chemical fume hood.[6][15]

  • Hazards: The compound is a combustible liquid that causes severe skin burns and eye damage.[5][6] It is a lachrymator (induces tears) and may cause respiratory irritation.[5][16] It reacts violently with water, liberating toxic hydrogen chloride gas.[6][16]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[6]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[6] Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[6][16] Handle under an inert atmosphere (e.g., nitrogen or argon) and use in a well-ventilated area or fume hood.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[6][16]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6][16]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][16]

    • Ingestion: Do NOT induce vomiting. Drink plenty of water. Call a physician immediately.[6][16]

References

Application Notes and Protocols: Esterification of Alcohols with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the esterification of alcohols with acetoxyacetyl chloride. This reaction is a valuable method for the synthesis of acetoxyacetyl esters, which are important intermediates in the pharmaceutical and fine chemical industries. The protocols described herein are applicable to a range of alcohol substrates, including primary, secondary, and polyhydric alcohols. This guide includes information on the reaction mechanism, experimental procedures, purification techniques, and characterization of the resulting esters.

Introduction

This compound is a reactive acyl chloride that serves as a key intermediate in a variety of organic syntheses.[1] Its bifunctional nature, containing both a highly reactive acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl moiety into target molecules.[1] The esterification of alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding acetoxyacetyl esters. These esters are valuable precursors in the synthesis of pharmaceuticals, such as β-lactams and glycolylhydroxamic acids, and also find applications as specialty polymers and in the production of agrochemicals.[1]

The reaction is typically rapid and exothermic, producing hydrogen chloride (HCl) as a byproduct.[2] Therefore, the reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the evolved HCl gas.

Reaction Mechanism

The esterification of an alcohol with this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds through an addition-elimination mechanism, as illustrated below.

G start Start dissolve_alcohol Dissolve alcohol and base in anhydrous solvent start->dissolve_alcohol cool Cool reaction mixture to 0 °C dissolve_alcohol->cool add_chloride Slowly add this compound cool->add_chloride react Allow to warm to room temperature and stir for 2-5 hours add_chloride->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash organic layer with aqueous solutions (e.g., NaHCO₃, brine) extract->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography or distillation filter_concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end G start Alcohol-containing Molecule of Interest reaction Esterification with This compound start->reaction product Acetoxyacetyl Ester Derivative reaction->product application1 Prodrug Candidate product->application1 application2 Intermediate for Further Synthesis product->application2 application3 Directly Bioactive Compound product->application3 goal Improved Pharmacokinetics or New API application1->goal application2->goal application3->goal

References

Application Notes and Protocols: Staudinger Synthesis of β-Lactams with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Staudinger synthesis of β-lactams using acetoxyacetyl chloride. This reaction is a cornerstone in the synthesis of diverse β-lactam structures, which are crucial scaffolds in medicinal chemistry, notably as analogues of potent anticancer agents like combretastatin A-4.

Introduction

The Staudinger synthesis is a [2+2] cycloaddition reaction between a ketene and an imine to form a β-lactam.[1][2] In this protocol, this compound serves as the precursor for acetoxyketene, which is generated in situ. The resulting 3-acetoxy-β-lactams are valuable intermediates that can be further modified, for instance, by hydrolysis of the acetoxy group to yield 3-hydroxy-β-lactams.[3] This class of compounds has gained significant attention as tubulin polymerization inhibitors, mimicking the activity of combretastatin A-4 by binding to the colchicine binding site on β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6][7] The stereochemical outcome of the Staudinger reaction, yielding either cis or trans isomers, is highly dependent on the reaction conditions and the electronic nature of the substituents on the imine and the ketene.[1][8]

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes representative quantitative data from Staudinger syntheses employing this compound with various imines, highlighting the influence of reaction conditions on yield and diastereoselectivity.

Imine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)Reference
N-(phenylmethylidene)isopropylamineDiisopropylethylamineAcetonitrileNot specifiedNot specifiedHighHigh cis selectivity[9]
N-(phenylmethylidene)isopropylamineN-methylpiperidineAcetonitrileNot specifiedNot specifiedHighHigh cis selectivity[9]
N-(phenylmethylidene)isopropylamineTributylamineAcetonitrileNot specifiedNot specifiedHighHigh cis selectivity[9]
Diaryl ImineTriethylamineToluene100550-9082:18 (Preliminary)[8]
Diaryl ImineTriethylamineToluene100550-905:95 (Optimized)[8]
EpoxyiminesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHighly diastereoselective for cis[10]

Experimental Protocols

Materials and Equipment
  • This compound (corrosive, moisture-sensitive)

  • Appropriate imine (synthesized separately)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Tertiary amine base (e.g., triethylamine (Et3N) or diisopropylethylamine (DIPEA)), freshly distilled

  • Inert gas (Nitrogen or Argon) supply

  • Flame-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., dry ice/acetone for -78 °C, or ice/water for 0 °C)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

  • Analytical equipment for characterization (NMR, IR, Mass Spectrometry)

Safety Precautions

This compound is a corrosive and moisture-sensitive acyl chloride.[11] It will fume in air and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). Triethylamine is a flammable and corrosive liquid.

General Protocol for Staudinger Synthesis

This protocol is a representative procedure and may require optimization for specific substrates.

  • Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum.

    • Dissolve the imine (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reaction:

    • In a separate flame-dried dropping funnel, prepare a solution of this compound (1.2-1.4 eq) and triethylamine (1.5-1.8 eq) in anhydrous DCM or toluene.[8][12]

    • Add the this compound/triethylamine solution dropwise to the cooled, stirring solution of the imine over a period of 30-60 minutes.[12] Maintain the reaction temperature during the addition.

    • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, or allow it to warm to room temperature and stir for several hours (e.g., 3-6 hours).[1][13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture, for example, by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

  • Purification and Characterization:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

    • Characterize the purified β-lactam using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its structure, purity, and stereochemistry.[15] The coupling constants between the C3 and C4 protons in the ¹H NMR spectrum are indicative of the stereochemistry (cis or trans).

Visualizations

Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Action AlphaTubulin α-Tubulin Dimer αβ-Tubulin Dimer (Active State) AlphaTubulin->Dimer heterodimerization BetaTubulin β-Tubulin BetaTubulin->Dimer GTP GTP GTP->Dimer binds to β-subunit Microtubule Microtubule (Polymerized) Dimer->Microtubule Polymerization (Dynamic Instability) CellCycleArrest G2/M Phase Arrest Microtubule->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis triggers BetaLactam Combretastatin Analogue (β-Lactam) BetaLactam->BetaTubulin Binds to Colchicine Site BetaLactam->Microtubule Inhibits Polymerization

Caption: Mechanism of action for β-lactam combretastatin analogues.

Experimental Workflow

Staudinger_Synthesis_Workflow Start Start: Reactants Imine Imine in Anhydrous Solvent Start->Imine AcidChlorideBase This compound + Triethylamine Start->AcidChlorideBase Reaction [2+2] Cycloaddition (e.g., 0 °C to RT) Imine->Reaction AcidChlorideBase->Reaction Dropwise Addition Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization End Final Product: Purified β-Lactam Characterization->End

Caption: General experimental workflow for Staudinger β-lactam synthesis.

References

Application Notes and Protocols for the Use of Acetoxyacetyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃) is a highly reactive acyl chloride that serves as a versatile building block in the synthesis of a variety of agrochemicals, including herbicides and pesticides.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride and an acetoxy group, allows for the strategic introduction of the acetoxyacetyl moiety into target molecules, often imparting or enhancing their desired biological activity.[2] This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action for agrochemicals synthesized using this compound, with a focus on phenoxy-type herbicides.

Core Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry is in the synthesis of herbicides. It is a key intermediate for producing acetylated compounds that form the basis of many active ingredients for crop protection.[2] One notable example is its use in the synthesis of herbicides like fenacetate.[3] The high reactivity of the acyl chloride group allows for efficient acylation of various nucleophiles, such as phenols, to form ester linkages, a common structural motif in herbicides.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative phenoxy herbicide using this compound. These are based on established procedures for the synthesis of related phenoxyacetic acid herbicides, adapted for the use of this compound.

Protocol 1: Synthesis of 2-(2,4-Dichlorophenoxy)-2-oxoethyl acetate

This protocol details the synthesis of a phenoxy herbicide intermediate via the esterification of 2,4-dichlorophenol with this compound.

Materials:

  • This compound (≥96% purity)[1]

  • 2,4-Dichlorophenol

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(2,4-dichlorophenoxy)-2-oxoethyl acetate.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of phenoxy herbicides. While specific data for the reaction with this compound is not widely published, the yields for analogous reactions are presented for reference.

ProductStarting MaterialsCatalyst/BaseSolventReaction Time (h)Yield (%)Purity (%)Reference
2,4-Dichlorophenoxyacetic acid2,4-Dichlorophenol, Chloroacetic acidSodium hydroxideWater->97>98[5]
PhenylacetatePhenol, Acetyl chloride-Cyclohexane591-[6]
2-(2,4-dichlorophenoxy)acetyl chloride2-(2,4-dichlorophenoxy)acetic acid, Thionyl chloride-CH₂Cl₂4--[7]

Mechanism of Action: Synthetic Auxins

Many phenoxy herbicides derived from reactions involving acyl chlorides act as synthetic auxins.[2][8][9] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf weeds.[8][9]

Signaling Pathway of Synthetic Auxin Herbicides:

Synthetic_Auxin_Pathway cluster_cell Plant Cell SA Synthetic Auxin (e.g., 2,4-D) Receptor Auxin Receptor (e.g., TIR1/AFB) SA->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Growth Uncontrolled Growth (Cell Division, Elongation) Gene->Growth Death Plant Death Growth->Death

Caption: Signaling pathway of synthetic auxin herbicides in a plant cell.

The binding of the synthetic auxin to its receptor leads to the degradation of Aux/IAA repressor proteins.[8] This, in turn, allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, resulting in abnormal and lethal growth.[8]

Experimental Workflow

The general workflow for the synthesis and purification of an agrochemical using this compound is outlined below.

Agrochemical_Synthesis_Workflow Start Start: Starting Materials (this compound, Phenol derivative) Reaction Acylation Reaction (Esterification) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Analysis Product Characterization (NMR, IR, Mass Spec) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for agrochemical synthesis using this compound.

Conclusion

This compound is a valuable reagent for the synthesis of novel agrochemicals. Its reactivity allows for the straightforward introduction of an acetoxyacetyl group, which can be a key pharmacophore in herbicidal compounds. The provided protocols and workflows offer a foundation for researchers to explore the synthesis of new and effective crop protection agents. Understanding the synthetic auxin mechanism of action provides a clear rationale for the design of herbicides based on the phenoxy scaffold. Further research into the specific biological activities of compounds derived from this compound is warranted to fully exploit its potential in agrochemical development.

References

Specialty Polymers from Acetoxyacetyl Chloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride is a versatile bifunctional molecule increasingly recognized for its potential as a precursor in the synthesis of specialty polymers.[1] Its unique structure, featuring both a highly reactive acyl chloride group and an ester moiety, allows for diverse polymerization and polymer modification strategies.[1] The acyl chloride facilitates reactions with nucleophiles like hydroxyl or amine groups, making it an ideal monomer for creating polyesters and polyamides. The presence of the acetoxy group offers a site for post-polymerization modification, enabling the introduction of further functionality. This dual reactivity makes this compound a valuable building block for designing advanced materials with tailored properties for applications in coatings, adhesives, and potentially biodegradable polymers for biomedical uses.[1]

This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers using this compound, with a focus on polyesters and its potential as a precursor for poly(glycolic acid) (PGA).

Key Applications and Advantages

Polymers derived from this compound offer several advantages:

  • Tunable Properties: The ability to incorporate this compound into polymer backbones allows for the precise control of material properties such as thermal stability, solubility, and compatibility with other polymers.[1]

  • Biodegradability: The ester linkages introduced by this compound can be susceptible to hydrolysis, making it a promising candidate for creating biodegradable polymers for medical and environmental applications.

  • Functionalization: The acetoxy group serves as a handle for further chemical modification, allowing for the attachment of bioactive molecules or other functional groups.

Data Summary: Properties of Specialty Polymers

While specific data for polymers synthesized directly from this compound is not extensively available in public literature, the following table provides representative data for analogous biodegradable polyesters to illustrate the expected range of properties. Poly(lactic-co-glycolic acid) (PLGA) is a well-characterized biodegradable polymer, and its properties can serve as a benchmark.[2]

PropertyPoly(lactic-co-glycolic acid) (PLGA) 75:25Expected Range for this compound-Based Polyesters
Molecular Weight (Mn) Varies (e.g., 10,000 - 100,000 g/mol )Dependent on synthesis conditions
Polydispersity Index (PDI) ~1.5 - 2.5Dependent on polymerization control
Glass Transition (Tg) 40 - 60 °C35 - 70 °C
Melting Temperature (Tm) Amorphous to semi-crystallineDependent on monomer selection and crystallinity
Degradation Time Weeks to monthsPotentially tunable from weeks to months

Note: The properties of polymers derived from this compound will be highly dependent on the chosen co-monomers and the polymerization conditions.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Polycondensation of this compound and a Diol (e.g., 1,4-Butanediol)

This protocol describes a general procedure for the synthesis of a polyester from this compound and a diol. The reaction proceeds via a polycondensation reaction, with the elimination of hydrogen chloride.

Materials:

  • This compound (purified)

  • 1,4-Butanediol (anhydrous)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, pyridine) (to act as an HCl scavenger)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and assemble under a stream of inert gas.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler, dissolve 1,4-butanediol and the tertiary amine base in the anhydrous solvent.

  • Monomer Addition: Slowly add a solution of this compound in the same anhydrous solvent to the stirred diol solution at 0°C (ice bath). The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete polymerization. The progress of the reaction can be monitored by the precipitation of the amine hydrochloride salt.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated amine hydrochloride salt.

    • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with water and then brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude polymer.

  • Purification: Precipitate the polymer by adding the concentrated solution to a non-solvent (e.g., cold methanol or hexane). Collect the precipitate by filtration and dry under vacuum.

  • Characterization: Characterize the resulting polyester using techniques such as ¹H NMR, FTIR, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Synthesis of Poly(glycolic acid) (PGA) from this compound

This protocol outlines a potential pathway for the synthesis of poly(glycolic acid) (PGA) using this compound as a precursor. This method involves the initial formation of a polyester, followed by the deacetylation of the polymer backbone.

Part A: Synthesis of Poly(acetoxyglycolate)

Follow the procedure outlined in Protocol 1 , substituting the diol with a protected glycolic acid monomer or by carefully controlling the self-condensation of a glycolic acid derivative.

Part B: Deacetylation to Poly(glycolic acid)

  • Dissolution: Dissolve the poly(acetoxyglycolate) obtained in Part A in a suitable solvent (e.g., dioxane, THF).

  • Hydrolysis: Add a catalytic amount of acid (e.g., HCl) or base (e.g., NaOH) to the polymer solution to facilitate the hydrolysis of the acetate ester groups. The reaction can be monitored by FTIR by observing the disappearance of the acetate carbonyl peak.

  • Neutralization and Precipitation: Neutralize the reaction mixture and precipitate the resulting poly(glycolic acid) in a non-solvent like water or methanol.

  • Purification: Wash the precipitated PGA extensively with the non-solvent to remove any salts and byproducts.

  • Drying: Dry the purified PGA under vacuum at an elevated temperature to remove any residual solvent.

  • Characterization: Confirm the structure and properties of the final PGA using ¹H NMR, FTIR, GPC, and DSC.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification Monomer1 This compound Reaction Polycondensation Monomer1->Reaction Monomer2 Diol / Polyol Monomer2->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Tertiary Amine Base Base->Reaction CrudePolymer Crude Polyester Solution Reaction->CrudePolymer Filtration Filtration CrudePolymer->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Precipitation Precipitation Drying->Precipitation FinalPolymer Purified Polyester Precipitation->FinalPolymer PGA_Synthesis_Pathway Start This compound Step1 Polycondensation Start->Step1 Intermediate Poly(acetoxyglycolate) Step1->Intermediate Step2 Deacetylation (Hydrolysis) Intermediate->Step2 End Poly(glycolic acid) Step2->End

References

Application Notes and Protocols: Acetoxyacetyl Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the strategic use of protecting groups is essential.[1] A protecting group temporarily masks a reactive functional group, preventing it from undergoing undesired reactions while chemical modifications are made elsewhere in the molecule.[2] Acetoxyacetyl chloride is a bifunctional reagent that serves as a valuable synthetic intermediate.[3] Its utility lies in its dual reactive sites: a highly electrophilic acyl chloride and an acetoxy moiety.[3] This allows for the introduction of an acetoxyacetyl group onto nucleophiles like alcohols and amines. The resulting acetoxy group can then be selectively removed under hydrolytic conditions to unmask a primary hydroxyl group (a glycolyl moiety).[3] This two-step strategy provides a convenient method for introducing a protected hydroxyl group, which is advantageous in syntheses where precise control over reactive functional groups is critical.[3]

Physicochemical Properties and Safety Data

Proper handling and storage of this compound are crucial due to its reactivity and hazardous nature. Below is a summary of its key properties and safety information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13831-31-7[4][5]
Molecular Formula C₄H₅ClO₃[4][6]
Molecular Weight 136.53 g/mol [4][6]
Appearance Colorless to light yellow clear liquid[4][7]
Density 1.27 g/mL at 25 °C[5]
Boiling Point 55 °C at 12 mmHg[5]
Refractive Index n20/D 1.428 (lit.)[5]
Purity ≥ 96-97% (GC)[4][5]
Storage Store at 2 - 8 °C in a dry, well-ventilated place[4][8]

Table 2: Hazard Identification and Safety Precautions for this compound

Hazard InformationPrecautionary MeasuresReference(s)
GHS Classification Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1), May cause respiratory irritation.[5][9][10]
Signal Word Danger[9][10]
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water.[5][10]
Handling Handle only in a chemical fume hood. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames.[9][11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection/face protection (faceshields, goggles), and a suitable respirator (e.g., type ABEK EN14387 filter).[5][9]
Incompatibilities Water, strong oxidizing agents, strong bases, alcohols. Exposure to moist air or water liberates toxic gas.[8][9]
Fire Fighting Use carbon dioxide (CO₂), dry chemical, or chemical foam. Do not use a solid water stream. Water mist may be used to cool closed containers.[8]

Protecting Group Strategy: Workflow and Mechanism

The core strategy involves a two-stage process: protection of a nucleophile (an alcohol or amine) followed by selective deprotection of the resulting acetoxy group to reveal a terminal hydroxyl. This workflow is particularly useful when a primary alcohol needs to be introduced late in a synthetic sequence or when other parts of the molecule are sensitive to the conditions required for direct glycolic acid coupling.

G sub Substrate (R-OH or R-NH2) protected Protected Intermediate (R-O-CO-CH2-OAc or R-NH-CO-CH2-OAc) sub->protected Protection (Acylation) + Base (e.g., Pyridine) reagent This compound (AcO-CH2-COCl) reagent->protected synthesis Further Synthetic Transformations protected->synthesis deprotection Deprotection (Saponification) synthesis->deprotection final Final Product with Glycolyl Group (R-O-CO-CH2-OH or R-NH-CO-CH2-OH) deprotection->final Basic or Acidic Hydrolysis

Figure 1. General workflow for the acetoxyacetyl protecting group strategy.

The protection step proceeds via a well-established nucleophilic acyl substitution mechanism.[3][12] The nucleophile (alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the acylated product.[3]

G start Multi-Protected Molecule (contains Acetoxyacetyl, Boc, and Bn groups) q1 Need to deprotect the Amine? start->q1 q2 Need to deprotect the Benzyl-protected Alcohol? q1->q2 No proc1 Treat with Strong Acid (e.g., TFA) Removes Boc Group q1->proc1 Yes q3 Need to deprotect the Glycolyl moiety? q2->q3 No proc2 Perform Hydrogenolysis (H₂, Pd/C) Removes Bn Group q2->proc2 Yes proc3 Perform Saponification (e.g., K₂CO₃, MeOH) Removes Acetoxy Group q3->proc3 Yes end Selectively Deprotected Product q3->end No proc1->q2 proc2->q3 proc3->end

References

Application Notes and Protocols: Catalysts for Enhancing Acetoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of catalysts and protocols for enhancing reactions involving acetoxyacetyl chloride, a versatile reagent in organic synthesis. The information presented is intended to guide researchers in optimizing reaction conditions, improving yields, and understanding the mechanistic pathways for key transformations.

Friedel-Crafts Acylation with this compound

Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The reaction of this compound with aromatic compounds is typically facilitated by Lewis acid catalysts. These catalysts activate the acyl chloride, making it a more potent electrophile for substitution onto an aromatic ring.[1][2][3]

Catalyst Selection and Performance

While specific comparative data for this compound is limited, the performance of various Lewis acids and solid acid catalysts in Friedel-Crafts acylation with other acyl chlorides provides valuable insights.

Table 1: Catalyst Performance in Friedel-Crafts Acylation

Catalyst TypeCatalystSubstrateAcylating AgentYield (%)SelectivityReference
Lewis AcidAlCl₃BenzeneAcetyl chloride>90-[4]
Lewis AcidFeCl₃BenzeneAcetyl chlorideModerate-[4]
Solid AcidHZSM-5 ZeoliteTolueneAcetyl chloride60.2 (conversion)88.3% para[5]
Solid AcidIn₂O₃-BEABenzeneBenzoyl chloride80 (conversion)-[5]

Note: This data is representative of acyl chlorides in general and should be considered as a starting point for optimizing reactions with this compound.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation

This protocol describes a general method for the acylation of aromatic compounds using this compound and a Lewis acid catalyst like aluminum chloride (AlCl₃).[6]

Materials:

  • This compound

  • Aromatic substrate (e.g., anisole, toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.

  • Dissolve the aromatic substrate (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the aromatic substrate solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble dry glassware under N2 cool Cool AlCl3 in DCM to 0°C setup->cool add_substrate Add aromatic substrate cool->add_substrate add_acyl_chloride Add this compound add_substrate->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react quench Quench with ice/HCl react->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: Workflow for Friedel-Crafts Acylation.

Synthesis of β-Lactams via Staudinger Cycloaddition

The [2+2] cycloaddition of a ketene (generated in situ from this compound) and an imine, known as the Staudinger reaction, is a powerful method for the synthesis of β-lactams, a core structural motif in many antibiotics.[7] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a catalyst to facilitate the formation of the ketene.

Catalyst and Reaction Conditions

Triethylamine is a commonly used base for this transformation. The reaction is often performed at low temperatures to control the stereoselectivity.

Table 2: Synthesis of a cis-β-Lactam using this compound

Imine SubstrateBaseSolventTemperature (°C)Yield (%)Diastereomeric Excess (de)Reference
Tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline derivativeEt₃NCH₂Cl₂094>98% (cis)[7]
Experimental Protocol: Synthesis of a cis-β-Lactam

This protocol describes the stereoselective synthesis of a cis-β-lactam via the Staudinger cycloaddition.[7]

Materials:

  • Imine (derived from tricarbonyl chromium(0) 2-fluoro benzaldehyde and p-methoxyaniline)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the imine (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the stirred solution.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the cis-β-lactam.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve imine in CH2Cl2 cool Cool to 0°C dissolve->cool add_base Add triethylamine cool->add_base add_acyl_chloride Add this compound add_base->add_acyl_chloride stir Stir at 0°C add_acyl_chloride->stir quench Quench with water stir->quench extract Separate and wash quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Caption: Workflow for Staudinger β-Lactam Synthesis.

Synthesis of Glycolylhydroxamic Acids

Glycolylhydroxamic acids are synthesized in a two-step process involving the acylation of arylhydroxylamines with this compound, followed by saponification.[8] The initial acylation step proceeds readily without the need for a catalyst.

Experimental Protocol: Synthesis of N-Glycolyl-2-aminofluorene

This protocol details the synthesis of a glycolylhydroxamic acid derivative.[8]

Step 1: Acylation of Arylhydroxylamine

Materials:

  • Arylhydroxylamine (e.g., N-hydroxy-2-aminofluorene)

  • This compound

  • Anhydrous ether

  • Pyridine

Procedure:

  • Dissolve the arylhydroxylamine (1 equivalent) in anhydrous ether.

  • Add a few drops of pyridine.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous ether.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove any solids.

  • Wash the filtrate with dilute HCl, followed by water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude N-(acetoxyacetyl)arylhydroxylamine.

Step 2: Saponification

Materials:

  • Crude N-(acetoxyacetyl)arylhydroxylamine

  • Methanol

  • Sodium hydroxide solution (1N)

Procedure:

  • Dissolve the crude product from Step 1 in methanol.

  • Add 1N sodium hydroxide solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the glycolylhydroxamic acid.

  • Purify by recrystallization or column chromatography.

Reaction Mechanisms and Pathways

Formation of the Acylium Ion in Friedel-Crafts Acylation

In the presence of a Lewis acid (LA), this compound forms a highly electrophilic acylium ion, which is the key intermediate in Friedel-Crafts acylation.[1]

G Acetoxyacetyl_chloride R-C(=O)Cl Complex R-C(=O)Cl---LA Acetoxyacetyl_chloride->Complex + LA Lewis_Acid LA Acylium_Ion [R-C=O]+ Complex->Acylium_Ion LA_Cl [LA-Cl]- Complex->LA_Cl

Caption: Acylium Ion Formation.
Intramolecular Rearrangement via Acetoxonium Ion

In certain reactions, the acetoxy group of this compound can participate in an intramolecular reaction, leading to the formation of a cyclic acetoxonium ion. This intermediate can then undergo further transformations.[8]

G Acetoxyacetyl_Derivative N-Acetoxy-N-glycolyl-2-aminofluorene Acetoxonium_Ion Cyclic Acetoxonium Ion Intermediate Acetoxyacetyl_Derivative->Acetoxonium_Ion Intramolecular O->O Acyl Migration Rearranged_Product N-Hydroxy-N-(acetoxyacetyl)-2-aminofluorene Acetoxonium_Ion->Rearranged_Product Rearrangement

Caption: Acetoxonium Ion Rearrangement Pathway.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃) is a bifunctional reagent of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two reactive sites: a highly electrophilic acyl chloride group and an acetoxy moiety.[1] This dual functionality allows for its use as a versatile building block for complex molecules.[1] The reactivity of the acyl chloride group is paramount to its synthetic applications and is profoundly influenced by the solvent system employed. Understanding these solvent effects is crucial for reaction optimization, controlling selectivity, and maximizing yields.

The reactivity of this compound is largely dictated by the polarized carbonyl group and the excellent leaving group ability of the chloride ion, making it a potent acylating agent.[3] It readily reacts with a variety of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively.[1][3] The reaction mechanism is generally a nucleophilic acyl substitution, which can proceed through different pathways depending on the substrate, nucleophile, and solvent.[1]

The Role of the Solvent

The solvent plays a critical role in the reaction of this compound by influencing the reaction rate and mechanism. Key solvent properties that affect reactivity include:

  • Polarity and Ionizing Power: Polar solvents can stabilize charged intermediates and transition states, thus accelerating reactions that proceed through ionic pathways.[3] For acyl chlorides, a more polar solvent can facilitate the cleavage of the carbon-chlorine bond.[4]

  • Nucleophilicity: Nucleophilic solvents can directly participate in the reaction, often acting as the nucleophile in solvolysis reactions.

  • Hydrogen Bonding Capability: Solvents capable of hydrogen bonding can solvate the leaving group (chloride ion) and stabilize the transition state.

Reaction Mechanisms

The solvolysis of acyl chlorides can proceed through several mechanisms, and the operative pathway is highly dependent on the solvent. For acetyl chloride, which serves as a useful model, the mechanism can range from a bimolecular S(N)2-like pathway to an ionization (S(N)1-like) pathway.[4][5]

  • Addition-Elimination Pathway: In many cases, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon.[1] The subsequent elimination of the chloride ion yields the final product.

  • S(N)2-like Pathway: A concerted mechanism where the nucleophile attacks the carbonyl carbon as the chloride ion departs. Solvolyses of acetyl chloride are suggested to proceed via an S(N)2 mechanism.[4]

  • Ionization (S(N)1-like) Pathway: In highly ionizing, non-nucleophilic solvents, the reaction may proceed through the formation of an acylium ion intermediate.

The presence of the α-acetoxy group in this compound introduces an additional layer of complexity. The oxygen atom of the acetoxy group can act as an internal nucleophile, potentially leading to the formation of a cyclic acetoxonium ion intermediate.[1] This intramolecular participation can influence the reaction rate and product distribution.

Quantitative Data: Solvent Effects on Acetyl Chloride Solvolysis

While specific kinetic data for this compound is not extensively available in the literature, the solvent effects on the closely related acetyl chloride have been well-studied. The following table summarizes the first-order rate constants for the solvolysis of acetyl chloride in various solvent systems, providing a baseline for understanding the reactivity of this compound.

Solvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Reference
Methanol01.57 x 10⁻³[4]
Ethanol04.19 x 10⁻⁴[4]
40% Ethanol/Water0Not specified, but higher than pure ethanol[4]
Acetone/Water mixtures0Rate increases with increasing water content[4]
Trifluoroethanol/Water mixtures0Not specified[4]
Glacial Acetic Acid25~8.5 x 10⁻³[6]

Note: The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the acetoxy group, which could affect the stability of intermediates and transition states compared to acetyl chloride.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Solvolysis of this compound

This protocol describes a general method to study the kinetics of the solvolysis of this compound in a given solvent system by monitoring the formation of hydrochloric acid.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., methanol, ethanol, acetone with a defined water content)

  • Conductivity meter or a pH meter with a suitable electrode

  • Thermostatted reaction vessel

  • Magnetic stirrer and stir bar

  • Dry glassware

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the this compound.

  • Solvent Equilibration: Place a known volume of the chosen anhydrous solvent into the thermostatted reaction vessel and allow it to equilibrately to the desired temperature (e.g., 0 °C or 25 °C) with gentle stirring.

  • Initiation of Reaction: Rapidly inject a small, known amount of this compound into the stirred solvent. The final concentration should be low to ensure pseudo-first-order conditions.

  • Data Acquisition: Monitor the reaction progress by recording the change in conductivity or pH over time. The increase in conductivity or decrease in pH is proportional to the concentration of HCl produced.

  • Data Analysis: Calculate the pseudo-first-order rate constant (k) from the collected data.

Protocol 2: Aminolysis of this compound for Amide Synthesis

This protocol provides a representative procedure for the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Mechanism cluster_0 Nucleophilic Acyl Substitution Reactants This compound + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Acylated Product + Cl⁻ Intermediate->Products Elimination of Cl⁻

Caption: General mechanism of nucleophilic acyl substitution.

Intramolecular_Participation cluster_1 Neighboring Group Participation Start This compound Intermediate Acetoxonium Ion (Cyclic Intermediate) Start->Intermediate Intramolecular Nucleophilic Attack Product Product Intermediate->Product Nucleophilic Attack

Caption: Potential intramolecular participation of the acetoxy group.

Experimental_Workflow cluster_2 General Experimental Workflow A Reaction Setup (Dry Glassware, Inert Atmosphere) B Addition of Reagents (Controlled Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Aqueous Work-up (Quenching, Extraction, Washing) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: General workflow for reactions with this compound.

References

Application Note: Mastering Reactions with Moisture-Sensitive Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetyl chloride (C₄H₅ClO₃) is a highly reactive acyl chloride and a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its dual functionality, possessing both a highly electrophilic acyl chloride group and an acetoxy moiety, allows for the strategic introduction of the acetoxyacetyl group into a variety of molecular scaffolds.[1][2] However, its utility is intrinsically linked to its high sensitivity to moisture, which necessitates specialized handling techniques to prevent hydrolysis and ensure reaction success.[1][4] This application note provides detailed protocols and experimental setups for conducting reactions with this compound under anhydrous conditions, focusing on the synthesis of esters and amides.

Introduction to this compound

This compound is a colorless to pale yellow, fuming liquid that reacts violently with water, producing acetic acid and hydrogen chloride.[1][5][6] This high reactivity makes it an excellent acylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols.[1][2][7] The resulting acetoxyacetylated compounds are key building blocks in the development of complex molecules, including β-lactams and glycolylhydroxamic acids.[2]

Key Properties of this compound:

PropertyValueReferences
CAS Number 13831-31-7[1][5][8]
Molecular Formula C₄H₅ClO₃[1][8][9]
Molecular Weight 136.53 g/mol [1][8]
Appearance Colorless to pale yellow transparent fuming liquid[1][3][10]
Boiling Point 55 °C / 12 mmHg[5][6][10]
Density 1.27 g/mL at 25 °C[3][5][6]
Refractive Index n20/D 1.428[3][5][6]
Solubility Reacts violently with water; soluble in organic solvents like dichloromethane and ether.[1][6][9]
Sensitivity Highly moisture-sensitive.[1][4][5][6]

Experimental Setup for Anhydrous Reactions

Due to the moisture-sensitive nature of this compound, all reactions must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using specialized glassware and techniques.[11][12][13] The two primary methods for achieving this are the use of a Schlenk line or a glovebox.

Schlenk Line Technique

A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[13][14][15] This technique is ideal for handling most air- and moisture-sensitive reagents on a laboratory scale.[12][13]

Workflow for Setting up a Reaction using a Schlenk Line:

A Assemble and grease all glassware (Schlenk flask, dropping funnel, condenser) B Attach glassware to the Schlenk line A->B C Perform 3x vacuum/inert gas cycles to remove air and moisture B->C D Introduce anhydrous solvent via cannula or syringe C->D E Add nucleophile and non-nucleophilic base (e.g., pyridine, triethylamine) via syringe D->E F Cool the reaction mixture (e.g., ice bath) E->F G Slowly add this compound via syringe or dropping funnel F->G H Monitor reaction progress (TLC, GC, etc.) G->H I Work-up and purification H->I A Transfer all oven-dried glassware, reagents, and solvents into the glovebox B Assemble the reaction apparatus inside the glovebox A->B C Dissolve the nucleophile and non-nucleophilic base in anhydrous solvent B->C D Cool the reaction mixture if necessary C->D E Add this compound dropwise D->E F Stir the reaction for the designated time E->F G Quench the reaction and prepare for removal from the glovebox F->G H Work-up and purification outside the glovebox G->H reagents This compound + Benzyl Alcohol intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Benzyl 2-acetoxyacetate + HCl intermediate->products Elimination of Cl- reagents This compound + Benzylamine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products N-benzyl-2-acetoxyacetamide + HCl intermediate->products Elimination of Cl-

References

Synthesis of Glycolylhydroxamic Acids from Acetoxyacetyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the synthesis of glycolylhydroxamic acids from acetoxyacetyl chloride, targeting researchers, scientists, and professionals in drug development. This document outlines the synthetic pathway, experimental procedures, and potential applications of these compounds, particularly as histone deacetylase (HDAC) inhibitors.

Introduction

Glycolylhydroxamic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry. Their structural features, particularly the hydroxamic acid moiety, make them effective metal-chelating agents. This property is central to their mechanism of action as inhibitors of metalloenzymes, most notably histone deacetylases (HDACs). HDACs play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The synthesis of glycolylhydroxamic acid derivatives is therefore a key area of research in the development of novel therapeutics. A common and efficient synthetic route involves the use of this compound as a key reagent.[1][]

General Synthetic Scheme

The synthesis of N-substituted glycolylhydroxamic acids from this compound is typically achieved through a two-step process:

  • Acylation of a hydroxylamine derivative: An N-substituted hydroxylamine is acylated with this compound to form an intermediate O-acetyl glycolylhydroxamate.

  • Saponification (deacetylation): The acetyl protecting group is removed by saponification, typically using a base, to yield the final glycolylhydroxamic acid.[1]

This method is versatile and can be adapted for the synthesis of a variety of N-aryl and N-alkyl glycolylhydroxamic acids.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-Glycolylhydroxamic Acids

This protocol describes a general procedure for the synthesis of N-aryl-glycolylhydroxamic acids.

Materials:

  • N-Arylhydroxylamine (1.0 eq)

  • This compound (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Diethyl ether or other suitable aprotic solvent

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (for saponification)

  • Hydrochloric acid (HCl) (for acidification)

  • Standard laboratory glassware and stirring equipment

  • Ice bath

Procedure:

Step 1: Acylation

  • Dissolve the N-arylhydroxylamine in a suitable solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.1 equivalents) to the cooled solution while stirring. The dropwise addition is crucial to control the exothermic reaction.

  • Add an aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid generated during the reaction. Maintain the temperature below 5°C.

  • Continue stirring the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-aryl-O-acetyl-glycolylhydroxamate intermediate.

Step 2: Saponification

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (e.g., 1 M) to the mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the deacetylation by TLC.

  • After completion, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-aryl-glycolylhydroxamic acid product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes representative yields for the synthesis of this compound, a key precursor, and provides an example of a glycolylhydroxamic acid synthesis.

ProductReactantsSolventReaction ConditionsYield (%)Reference(s)
This compoundAnhydrous hydroxyacetic acid, Acetyl chloride, Thionyl chlorideNoneStep 1: 90-100°C, 3h; Step 2: Boiling, 3h70[3]
Purified this compoundAcetoxyacetic acid, Thionyl chlorideChloroformReflux 2h, followed by distillation72[4]
Purified this compoundAcetoxyacetic acid, Thionyl chlorideTetrahydrofuran (THF)Reflux 3h, followed by distillation73[4]
N-(2-fluorenyl)glycolylhydroxamic acidN-hydroxy-2-aminofluorene, this compound, followed by NaOHNot specifiedAcylation followed by saponificationHigh[1]

Applications in Drug Development: HDAC Inhibition

Glycolylhydroxamic acids are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in transcriptional regulation. By inhibiting HDACs, these compounds can induce hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.[5][6] This mechanism of action has established HDAC inhibitors as a promising class of anti-cancer agents. Vorinostat (SAHA), a hydroxamic acid-based HDAC inhibitor, is approved for the treatment of cutaneous T-cell lymphoma.[7][8]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by glycolylhydroxamic acids triggers a cascade of downstream events that can lead to cell cycle arrest and apoptosis in cancer cells. A simplified representation of this signaling pathway is provided below.

HDAC_Inhibition_Pathway HDACi Glycolylhydroxamic Acid (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibition Histones Histones p53 p53 Acetylation (Stabilization) HDAC->Histones Deacetylation HDAC->p53 Deacetylation Ac_Histones Acetylated Histones Chromatin Chromatin Relaxation Ac_Histones->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis contributes to p53->TSG Activation p53->Apoptosis

Caption: HDAC inhibitor signaling pathway.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of glycolylhydroxamic acids to their evaluation as potential drug candidates.

Workflow start Starting Materials (Arylhydroxylamine, This compound) synthesis Two-Step Synthesis (Acylation & Saponification) start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_assay Biological Evaluation (HDAC Inhibition Assay) characterization->bio_assay in_vitro In Vitro Studies (Cell Viability, Apoptosis) bio_assay->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo end Lead Compound Identification in_vivo->end

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

The synthesis of glycolylhydroxamic acids from this compound provides a reliable and adaptable route to a class of compounds with significant therapeutic potential. The detailed protocols and accompanying information in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry. The role of these compounds as HDAC inhibitors underscores their importance in the ongoing search for novel and effective cancer therapies.

References

Application Notes and Protocols: Acetoxyacetyl Chloride in the Preparation of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of fluorescent probes. Its utility stems from two key reactive sites: a highly reactive acyl chloride group and an acetoxy moiety. The acyl chloride allows for straightforward coupling to amine- and hydroxyl-containing fluorophores, while the acetoxy group can function as a protecting group for a hydroxyl functionality. This acetoxy group can be strategically removed, often through enzymatic cleavage by esterases, to trigger a change in the fluorophore's properties, leading to "turn-on" fluorescence. This mechanism is particularly useful for developing enzyme-activated probes for cellular imaging and diagnostics.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in the preparation of fluorescent probes, with a focus on BODIPY dyes and enzyme-activated systems.

Applications of this compound in Fluorescent Probe Synthesis

The dual reactivity of this compound makes it a strategic choice for several applications in fluorescent probe development:

  • Synthesis of Functionalized Fluorophores: The acyl chloride group readily reacts with nucleophiles like amines and alcohols on a fluorophore core, introducing an acetoxyacetyl group. This group can then be further modified.

  • Precursor for Hydroxyl-Functionalized Probes: The acetoxy group can be easily hydrolyzed under basic conditions to reveal a hydroxyl group. This hydroxyl moiety can serve as a handle for further conjugation to other molecules of interest, such as targeting ligands or biomolecules.

  • Development of Enzyme-Activated Probes: The acetoxy group can act as a "caging" group on a fluorescent probe. In its acetylated form, the probe may exhibit quenched or shifted fluorescence. Upon enzymatic cleavage of the acetyl group by cellular esterases, the "uncaged" fluorophore is released, resulting in a detectable change in fluorescence, often a significant "turn-on" signal.[1][2][3] This is a widely used strategy for detecting esterase activity in living cells.[1][4]

Data Presentation: Properties of a BODIPY Probe Synthesized with this compound

The following table summarizes the key quantitative data for a BODIPY fluorescent probe synthesized using this compound. The data includes the properties of the initial acetoxy-functionalized probe and the corresponding hydroxyl-functionalized derivative after deacetylation.

Compound NameStructureAbsorption Max (λ_abs)Emission Max (λ_em)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
BODIPY-Acetate meso-acetoxymethyl BODIPY~520 nm~531 nm~82,800 cm⁻¹M⁻¹~0.82
BODIPY-Hydroxyl meso-hydroxymethyl BODIPYNot specifiedNot specifiedNot specifiedNot specified

Note: The specific photophysical data for the hydroxylated form was not explicitly available in the searched literature, but the synthesis is a common step for creating probes that can be further functionalized or used as enzyme-activated sensors. The data for BODIPY-Acetate is based on a structurally similar compound.[5]

Experimental Protocols

Protocol 1: Synthesis of a meso-Acetoxymethyl BODIPY Dye

This protocol describes the synthesis of a BODIPY dye functionalized with an acetoxymethyl group at the meso position using this compound.[6]

Materials:

  • 2,4-Dimethylpyrrole

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2 equivalents of 2,4-dimethylpyrrole in anhydrous DCM.

  • Acylation: Cool the solution in an ice bath. Add 1 equivalent of this compound dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Basification: Once the initial reaction is complete, add 3-4 equivalents of TEA or DIPEA to the mixture to neutralize the HCl generated during the reaction. Stir for 15-30 minutes.

  • Boron Complexation: Slowly add 4-5 equivalents of BF₃·OEt₂ to the reaction mixture. The solution will typically darken. Stir at room temperature for at least 4 hours or overnight.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the meso-acetoxymethyl BODIPY dye.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

}

Caption: Workflow for the synthesis of a meso-acetoxymethyl BODIPY dye.

Protocol 2: Deacetylation to Yield a meso-Hydroxymethyl BODIPY Dye

This protocol describes the removal of the acetyl group from the BODIPY dye synthesized in Protocol 1 to yield a hydroxyl-functionalized probe.[6]

Materials:

  • meso-Acetoxymethyl BODIPY dye

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the meso-acetoxymethyl BODIPY dye in a mixture of MeOH or THF and water.

  • Hydrolysis: Add an excess of a base such as NaOH or K₂CO₃ to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Neutralization: Carefully neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the meso-hydroxymethyl BODIPY dye.

G

Caption: Reaction scheme for the deacetylation of a meso-acetoxymethyl BODIPY.

Protocol 3: General Procedure for an Esterase-Activated Fluorescence Assay

This protocol outlines a general method for using an acetoxy-functionalized fluorescent probe to detect esterase activity in a cellular context.

Materials:

  • Acetoxy-functionalized fluorescent probe (e.g., meso-acetoxymethyl BODIPY)

  • Esterase enzyme solution (positive control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cultured cells of interest

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the acetoxy-functionalized fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in PBS or cell culture medium.

  • Enzymatic Assay (In Vitro):

    • To a solution of the probe in PBS, add the esterase enzyme solution.

    • Incubate at 37°C.

    • Monitor the increase in fluorescence over time using a fluorometer at the emission wavelength of the deacetylated fluorophore.

  • Cellular Imaging:

    • Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with the diluted probe solution in cell culture medium for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

    • Wash the cells with PBS to remove any excess probe.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the deacetylated fluorophore. An increase in intracellular fluorescence indicates esterase activity.

G

Caption: Signaling pathway for an esterase-activated fluorescent probe.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of functional fluorescent probes. Its dual reactivity allows for the straightforward introduction of a modifiable handle onto a fluorophore core and enables the design of enzyme-activated probes, particularly for the detection of esterases. The protocols provided herein offer a foundation for the synthesis and application of such probes in chemical biology and drug discovery. The ability to create "turn-on" fluorescent sensors through this methodology provides a powerful tool for real-time imaging of enzymatic activity in living systems.

References

Scale-Up Considerations for Reactions Involving Acetoxyacetyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetyl chloride (C₄H₅ClO₃) is a highly reactive bifunctional reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the presence of both a reactive acyl chloride and an acetoxy group, allowing for the introduction of an acetoxyacetyl moiety into a target molecule. Common applications include the synthesis of active pharmaceutical ingredients (APIs), such as the anti-ulcer drug Roxatidine acetate.

However, the high reactivity of this compound, particularly its exothermic and rapid reaction with nucleophiles and its sensitivity to moisture, presents significant challenges during process scale-up from the laboratory to pilot and industrial scales. Careful consideration of reaction kinetics, thermodynamics, mass and heat transfer, and safety is crucial for a successful, safe, and efficient scale-up.

These application notes provide a comprehensive overview of the key considerations for scaling up reactions involving this compound, with a focus on the acylation of amines. Detailed protocols for both laboratory and pilot-scale synthesis are provided, along with a summary of critical process parameters and potential challenges.

Key Scale-Up Considerations

Scaling up reactions with this compound requires a thorough understanding of several critical factors that can significantly impact reaction performance, safety, and product quality.

1. Thermochemistry and Heat Management:

Acylation reactions with this compound are typically highly exothermic. As the reaction scale increases, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[1] Inadequate heat removal can lead to a rapid temperature increase, potentially causing:

  • Thermal Runaway: An uncontrolled exothermic reaction that can lead to a dangerous increase in temperature and pressure.

  • Side Reactions and Impurity Formation: Higher temperatures can promote undesired side reactions, leading to a lower yield of the desired product and a more complex impurity profile.

  • Product Degradation: The desired product or reactants may be thermally labile and degrade at elevated temperatures.

2. Mass Transfer and Mixing:

Efficient mixing is crucial to ensure uniform concentration and temperature throughout the reactor. Poor mixing can lead to localized "hot spots" where the reaction rate is significantly higher, increasing the risk of thermal runaway and side reactions. As the reactor volume increases, achieving homogeneous mixing becomes more difficult. Key mixing parameters to consider during scale-up include impeller type, agitation speed, and baffle design.

3. Reagent Addition Strategy:

The rate of addition of this compound is a critical parameter for controlling the reaction exotherm. In the laboratory, it is often added dropwise to a solution of the nucleophile. On a larger scale, a controlled addition rate using a dosing pump is essential. The addition rate should be carefully calculated based on the reactor's heat removal capacity to maintain the desired reaction temperature.

4. Solvent Selection and Volume:

The choice of solvent can impact reaction kinetics, solubility of reactants and products, and heat transfer. Aprotic solvents such as dichloromethane, toluene, or ethyl acetate are commonly used. The solvent volume should be sufficient to ensure good mixing and to act as a heat sink, but excessive solvent can reduce reaction efficiency and increase processing time and cost.

5. Work-up and Product Isolation:

The work-up procedure must be scalable and efficient. Quenching the reaction, phase separations, extractions, and product isolation (e.g., crystallization, distillation) need to be adapted for larger volumes. For example, a simple laboratory extraction in a separatory funnel may need to be replaced by a multi-stage counter-current extraction process at an industrial scale.

6. Safety Considerations:

This compound is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing hydrochloric acid. It is crucial to handle it in a well-ventilated area, under anhydrous conditions, and with appropriate personal protective equipment (PPE). On a larger scale, closed-system handling and dedicated scrubbers to neutralize HCl off-gas are necessary.

Data Presentation: Comparative Scale-Up Parameters for Amine Acylation

The following table summarizes the typical changes in key process parameters when scaling up the acylation of an amine with this compound, using the synthesis of a Roxatidine acetate precursor as a representative example.

ParameterLaboratory Scale (100 mL flask)Pilot Scale (100 L reactor)Industrial Scale (1000 L reactor)
Reactant Scale
Amine10 g10 kg100 kg
This compound~1.2 equivalents~1.1-1.2 equivalents~1.05-1.1 equivalents
Reaction Conditions
SolventDichloromethane (DCM)Toluene or Ethyl AcetateToluene or Ethyl Acetate
Solvent Volume100 mL100 L1000 L
Initial Temperature0-5 °C (ice bath)-10 to 0 °C (chiller)-10 to 0 °C (chiller)
Addition Time15-30 minutes (dropping funnel)2-4 hours (dosing pump)4-8 hours (dosing pump)
Max. Temperature< 10 °C< 10 °C< 10 °C
Reaction Time1-2 hours2-4 hours3-6 hours
Process Control
Temperature ControlManual (ice bath)Automated (jacket cooling/heating)Automated (jacket cooling/heating with cascade control)
MixingMagnetic stirrerMechanical stirrer (impeller)Mechanical stirrer (optimized impeller design)
Outcome
Typical Yield85-95%80-90%85-92%
Purity (crude)>90%>85%>88%
Key ImpuritiesDi-acylated product, unreacted amineDi-acylated product, degradation products from hot spotsBy-products from extended reaction times

Experimental Protocols

The following protocols describe the acylation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with this compound, a key step in the synthesis of Roxatidine acetate.[2][3]

Laboratory Scale Protocol (10 g of Amine)

Materials:

  • 3-[3-(1-piperidinylmethyl)phenoxy]propylamine (10.0 g, 0.038 mol)

  • This compound (5.7 g, 0.042 mol, 1.1 eq)

  • Triethylamine (5.8 g, 0.057 mol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (100 mL)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3-[3-(1-piperidinylmethyl)phenoxy]propylamine (10.0 g) and anhydrous dichloromethane (80 mL).

  • Add triethylamine (5.8 g) to the solution.

  • Cool the stirred mixture to 0-5 °C using an ice-water bath.

  • Dissolve this compound (5.7 g) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by crystallization or column chromatography.

Pilot Scale Protocol (10 kg of Amine)

Materials:

  • 3-[3-(1-piperidinylmethyl)phenoxy]propylamine (10.0 kg, 38.1 mol)

  • This compound (5.7 kg, 41.9 mol, 1.1 eq)

  • Triethylamine (5.8 kg, 57.2 mol, 1.5 eq)

  • Toluene (100 L)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • 150 L glass-lined reactor with a mechanical stirrer, temperature probe, and a port for reagent addition

  • Dosing pump

  • Chiller for reactor jacket

  • Bottom discharge valve

  • Receiving vessel

  • Filtration or centrifugation equipment

Procedure:

  • Charge the 150 L reactor with 3-[3-(1-piperidinylmethyl)phenoxy]propylamine (10.0 kg) and toluene (80 L).

  • Start the agitator and ensure good mixing.

  • Charge triethylamine (5.8 kg) to the reactor.

  • Cool the reactor contents to -5 to 0 °C using the jacket chiller.

  • In a separate, suitable container, prepare a solution of this compound (5.7 kg) in toluene (20 L).

  • Using a dosing pump, add the this compound solution to the reactor over 2-4 hours, maintaining the internal temperature between -5 and 5 °C. The addition rate should be adjusted based on the cooling capacity of the reactor to prevent a temperature rise.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by in-process control (IPC) analysis (e.g., HPLC).

  • Once the reaction is deemed complete, quench the reaction by slowly adding deionized water (50 L) while maintaining the temperature below 15 °C.

  • Stop the agitator and allow the phases to separate.

  • Transfer the lower aqueous layer to a suitable waste container.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 L) and then with brine (50 L).

  • Transfer the organic layer to a crystallization vessel.

  • Concentrate the solvent under vacuum to initiate crystallization.

  • Cool the slurry to 0-5 °C and hold for several hours to ensure complete crystallization.

  • Isolate the product by filtration or centrifugation.

  • Wash the filter cake with cold toluene.

  • Dry the product under vacuum at a suitable temperature.

Mandatory Visualizations

Scale_Up_Workflow lab_react Reaction in Flask (0.1-1 L) lab_add Manual Reagent Addition (Dropping Funnel) pilot_react Reaction in Reactor (50-200 L) lab_cool Cooling (Ice Bath) lab_workup Manual Work-up (Separatory Funnel) lab_iso Isolation (Evaporation/Chromatography) lab_iso->pilot_react pilot_add Controlled Addition (Dosing Pump) ind_react Reaction in Production Reactor (>1000 L) pilot_cool Jacket Cooling (Chiller) pilot_workup In-situ Work-up (Phase Separation) pilot_iso Isolation (Crystallization/Filtration) pilot_iso->ind_react Process Validation & Automation ind_add Automated Dosing System ind_cool Advanced Cooling System ind_workup Automated Work-up ind_iso Large-Scale Isolation (Centrifugation/Drying)

Figure 1: General workflow for scaling up reactions involving this compound.

Signaling_Pathway A This compound (Reactive & Exothermic) B Scale-Up Challenges A->B leads to C Heat Accumulation (Low Surface/Volume Ratio) B->C D Poor Mixing (Inhomogeneity) B->D H Scale-Up Solutions E Runaway Reaction C->E F Side Product Formation D->F G Decreased Yield & Purity E->G F->G I Controlled Reagent Addition H->I J Efficient Heat Removal (Jacket Cooling, Heat Exchangers) H->J K Optimized Agitation (Baffles, Impeller Design) H->K L Process Analytical Technology (PAT) (Real-time Monitoring) H->L M Safe & Efficient Scaled-Up Process I->M J->M K->M L->M

Figure 2: Logical relationship of challenges and solutions in scaling up this compound reactions.

Conclusion

The successful scale-up of reactions involving this compound is achievable with a thorough understanding of the underlying chemical and physical processes. Key to this success is the meticulous control of reaction exotherm through efficient heat management and a well-defined reagent addition strategy. Furthermore, ensuring homogeneous mixing is paramount to avoid localized temperature and concentration gradients that can lead to undesirable side reactions and compromise product quality. By implementing robust process controls and leveraging process analytical technology, researchers and drug development professionals can effectively translate laboratory-scale successes into safe, reliable, and efficient pilot and industrial-scale manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Products from Acetoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of products from reactions involving acetoxyacetyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of products derived from this compound.

Q1: My crude product from a reaction with an amine is an impure oil and will not crystallize. What are the likely impurities and how can I remove them?

A: Oily products that resist crystallization are common when impurities are present. The most likely contaminants in an amidation reaction using this compound are:

  • Unreacted Starting Amine: A basic impurity.

  • Acetoxyacetic Acid: From the hydrolysis of this compound by trace moisture. This is an acidic impurity.[1][2]

  • Base Hydrochloride Salt: If a tertiary amine base like triethylamine or pyridine was used to scavenge HCl, its salt (e.g., triethylamine hydrochloride) will be present.[3]

  • Side-Products: Impurities in the starting this compound, such as acetyl chloride or chloroacetyl chloride, can lead to acetylated or chloroacetylated side-products.[4]

Troubleshooting Steps: A standard liquid-liquid extraction is the most effective initial purification step.[3] Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with:

  • Dilute Acid (e.g., 1M HCl): To remove the unreacted starting amine and any residual tertiary amine base by converting them into water-soluble salts.[3]

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: To remove the acidic impurity, acetoxyacetic acid.[3]

  • Brine (Saturated NaCl Solution): To remove the bulk of the dissolved water from the organic layer.[3]

After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter and remove the solvent under reduced pressure. If the product remains oily, column chromatography or crystallization from a different solvent system should be attempted.

Q2: I am performing an esterification with an alcohol and this compound. How do I remove the unreacted alcohol and other byproducts?

A: The purification strategy depends on the properties of the alcohol.

  • Low-Boiling Alcohols: Excess low-boiling alcohol can often be removed along with the solvent by rotary evaporation.[3]

  • High-Boiling Alcohols: For higher-boiling or water-soluble alcohols (e.g., butanol, ethylene glycol), a liquid-liquid extraction is necessary. After dissolving the crude product in an organic solvent, wash with water or brine multiple times to partition the excess alcohol into the aqueous layer.[3]

  • Acidic Impurities: As with amide synthesis, wash with a saturated sodium bicarbonate solution to remove any acetoxyacetic acid formed from hydrolysis.[3]

If impurities persist, vacuum distillation (for thermally stable esters) or column chromatography are effective subsequent steps.

Q3: My reaction mixture contains a white precipitate after adding this compound to my amine/base solution. What is it?

A: This is almost certainly the hydrochloride salt of the base used in the reaction (e.g., triethylamine hydrochloride or pyridinium chloride).[3][5] The acylation reaction produces one equivalent of HCl, which is neutralized by the base to form this salt.[6] These salts are often insoluble in aprotic organic solvents like dichloromethane or THF. This is not a problem; in fact, it indicates the reaction is proceeding. The salt can be removed by filtering the reaction mixture or during the aqueous work-up, as it is highly soluble in water.[5]

Q4: How can I minimize the hydrolysis of this compound during my reaction?

A: this compound is highly reactive towards water, leading to the formation of acetoxyacetic acid.[1][7] To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][8]

  • Control Addition: Add the this compound slowly to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to control the exothermic reaction and minimize side reactions.[6]

Data Presentation: Purification of this compound Reagent

The purity of the final product depends heavily on the purity of the starting this compound. A common industrial purification method involves solvent-assisted distillation to remove volatile impurities like acetyl chloride and residual chlorinating agents.[4][9]

Inert Solvent AddedYield (%)Final Purity (%)Reference
Chloroform72>99[4][9]
Toluene7199.2[4]
Tetrahydrofuran (THF)7399.3[4][9]

Table 1: Comparison of inert solvents used in the solvent-assisted distillation purification of this compound. Data sourced from patented industrial processes.[4][9]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Amide/Ester Purification

This protocol describes a standard liquid-liquid extraction procedure to remove common impurities from a reaction mixture after acylation with this compound.

  • Quenching & Dilution: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 2-3 volumes of the initial reaction volume).

  • Filtration (Optional): If a significant amount of hydrochloride salt precipitate is present, filter the mixture through a pad of celite, washing the filter cake with a small amount of the organic solvent.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Acid Wash (for Amine Reactions): Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Base Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer. Shake and vent carefully, as CO₂ gas evolution may occur. This step neutralizes and removes acidic byproducts like acetoxyacetic acid. Discard the aqueous layer.[3]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes residual water and breaks up any emulsions. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by crystallization or chromatography.

Protocol 2: Purification of this compound via Solvent-Assisted Distillation

This method is used to purify the crude this compound reagent after its synthesis, particularly to remove volatile impurities like acetyl chloride.[4]

  • Initial Distillation: After the synthesis reaction (e.g., chlorination of acetoxyacetic acid with thionyl chloride), perform an initial atmospheric distillation to remove the bulk of the excess chlorinating agent and any low-boiling byproducts.[4]

  • Solvent Addition: Cool the crude residue. Add an inert solvent with a boiling point between 50-150 °C (e.g., chloroform, toluene, or THF) in a volume approximately equal to the residue.[4][9]

  • Second Distillation: Perform a second atmospheric distillation. The added solvent will form an azeotrope or co-distill with the remaining volatile impurities (like acetyl chloride), effectively removing them.[4] Continue until no more distillate is collected.

  • Final Vacuum Distillation: Subject the remaining residue to vacuum distillation. Collect the fraction boiling at 53-56 °C / 12 mmHg, which is the purified this compound.[4]

Visualizations

G start Crude Reaction Product in Organic Solvent acid_wash Wash with 1M HCl start->acid_wash Removes unreacted amine & base base_wash Wash with sat. NaHCO₃ acid_wash->base_wash Removes acidic impurities brine_wash Wash with Brine base_wash->brine_wash Removes residual water dry Dry over Na₂SO₄ / MgSO₄ brine_wash->dry filter_conc Filter & Concentrate (Rotovap) dry->filter_conc purified Further Purification (Crystallization / Chromatography) filter_conc->purified final_product Pure Product purified->final_product

Caption: General workflow for the aqueous work-up and purification of acylation products.

G start Problem: Crude product is an oil, does not crystallize extraction Perform Liquid-Liquid Extraction (Protocol 1) start->extraction check_oil Is the product still an oil? extraction->check_oil chromatography Purify by Column Chromatography check_oil->chromatography Yes crystallize Attempt Crystallization (test various solvents) check_oil->crystallize No (Solid) success Pure Crystalline Product Obtained chromatography->success crystallize->success

Caption: Troubleshooting guide for an oily product that fails to crystallize post-reaction.

References

How to improve the yield of β-lactam synthesis with Acetoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-lactam synthesis using acetoxyacetyl chloride. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and stereoselectivity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Staudinger [2+2] cycloaddition of an imine with the ketene generated from this compound.

Q1: My β-lactam yield is consistently low. What are the most common causes?

Low yields are often traced back to a few key areas:

  • Imine Quality: The imine must be pure and anhydrous. Impurities or residual water can consume the ketene intermediate or inhibit the reaction. Ensure the imine is freshly prepared or properly stored under inert conditions.

  • Reagent Stoichiometry: The molar ratios of the reactants are critical. A slight excess of the acid chloride and base relative to the imine is often used. A common starting point is a 1:1.1:1.2 ratio of imine to this compound to a tertiary amine base.[1]

  • Reaction Temperature: Temperature control is crucial for both yield and stereoselectivity. For many standard syntheses in dichloromethane (CH2Cl2), the reaction is initiated at low temperatures (e.g., 0°C or -78°C) and then allowed to warm to room temperature.[2] Running the reaction at suboptimal temperatures can lead to side reactions or decomposition of the ketene.

  • Moisture Contamination: The ketene intermediate is highly reactive and sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the acid chloride and the ketene.

  • Base Selection: The choice of base can significantly impact the reaction. While triethylamine (Et3N) is common, bulkier bases like diisopropylethylamine (DIPEA) or N-methylpiperidine may be required for specific substrates to minimize side reactions and improve yield.[3]

Q2: I am observing significant side product formation. What are these side products and how can I minimize them?

The primary side reaction is the dimerization or polymerization of the ketene intermediate. This is more likely to occur if the ketene is generated too quickly or if it does not react promptly with the imine.

  • Minimization Strategy: The most effective technique is the slow, dropwise addition of the this compound to the solution containing the imine and the base at a controlled, low temperature.[1] This ensures that the ketene is generated in low concentrations and can react immediately with the imine.

Q3: How can I control the stereochemistry (cis vs. trans) of my β-lactam product?

The stereochemical outcome of the Staudinger reaction is highly dependent on the reaction conditions and the substituents on the reactants.[4][5]

  • To Favor cis-Isomers: The direct cyclization of the initial zwitterionic intermediate leads to the cis product. This pathway is often favored at lower temperatures and with electron-donating groups on the ketene and electron-withdrawing groups on the imine.[2][5] For example, a reaction in CH2Cl2 at 0°C using triethylamine often yields the cis β-lactam as the major product.[2]

  • To Favor trans-Isomers: The trans product forms if the initial zwitterionic intermediate has time to isomerize before ring closure.[4][5] This is often promoted by:

    • Higher Temperatures: Refluxing in solvents like toluene can favor the formation of the thermodynamically more stable trans isomer.[6]

    • Polar Solvents under Microwave Conditions: Using a polar solvent like chlorobenzene with microwave irradiation at elevated temperatures (e.g., 95-100°C) has been shown to produce a high proportion of the trans isomer.[1][7]

    • Electron-Withdrawing Groups: An acid chloride with a strong electron-withdrawing group can slow the rate of ring closure, allowing more time for isomerization to the intermediate that leads to the trans product.[6]

Q4: Does the choice of base affect the reaction outcome?

Yes, the base is critical. It is responsible for the dehydrohalogenation of this compound to form the reactive ketene intermediate.[4]

  • Triethylamine (Et3N): This is the most commonly used base and is effective for a wide range of substrates.[2]

  • Bulky Bases (e.g., DIPEA): For sensitive substrates, a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or N-methylpiperidine can sometimes provide better yields by minimizing base-catalyzed side reactions.[3]

  • N-methylmorpholine (NMM): This base has been successfully used, particularly in microwave-assisted syntheses, to favor the formation of trans isomers in polar solvents.[1][7]

Data on Reaction Conditions

The following tables summarize how different experimental parameters can influence the stereochemical outcome of the reaction.

Table 1: Effect of Solvent and Temperature on Stereoselectivity (Conventional Heating)

SolventBaseTemperaturePredominant IsomerYield (%)Reference
CH₂Cl₂Et₃N0°C to RTcis94%[2]
TolueneEt₃NReflux (110°C)transGood[6]
CH₂Cl₂Et₃N-78°C to RTtransGood[2]

Table 2: Effect of Microwave Irradiation on Stereoselectivity

SolventBaseTemperatureTimeIsomer Ratio (cis:trans)Reference
BenzeneNMM45-50°C4 min70:30[7]
ChlorobenzeneNMM95-100°C5 min5-10 : 90-95[7]
ChlorobenzeneNMM95-100°C2 mintrans (major)[1]
None (Solvent-free)NMM95-100°C~5 min5-10 : 90-95[7]

Visualized Workflows and Pathways

Staudinger_Reaction reagents This compound + Base (e.g., Et3N) ketene In Situ Ketene Generation (AcO-CH=C=O) reagents->ketene - H-Base+Cl- zwitterion Zwitterionic Intermediate ketene->zwitterion imine Imine (R1-CH=N-R2) imine->zwitterion Nucleophilic Attack cis_path Direct Ring Closure (Conrotatory) zwitterion->cis_path k_closure trans_path Isomerization → Ring Closure zwitterion->trans_path k_isomerization cis_product cis-β-Lactam cis_path->cis_product trans_product trans-β-Lactam trans_path->trans_product

Caption: Staudinger reaction pathway for β-lactam synthesis.

Troubleshooting_Workflow start Low β-Lactam Yield q_moisture Are all reagents & solvents strictly anhydrous? start->q_moisture s_dry Action: Oven-dry glassware. Use anhydrous solvents. q_moisture->s_dry No q_imine Is imine purity confirmed? q_moisture->q_imine Yes s_dry->q_imine s_purify Action: Purify imine (recrystallization/distillation). Use freshly. q_imine->s_purify No q_addition How was the acid chloride added? q_imine->q_addition Yes s_purify->q_addition s_slow Action: Add acid chloride dropwise at low temp (0°C) to minimize ketene dimerization. q_addition->s_slow Bulk/Fast q_temp Was temperature controlled? q_addition->q_temp Slow/Dropwise s_slow->q_temp s_temp Action: Maintain consistent low temperature during addition. q_temp->s_temp No end Re-run Optimized Experiment q_temp->end Yes s_temp->end

Caption: Troubleshooting workflow for low β-lactam yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-3-Acetoxy-β-Lactams (Conventional Method)

This protocol is adapted for the synthesis of cis-β-lactams, which are often favored under these conditions.[2]

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the desired imine (1.0 mmol) and anhydrous dichloromethane (CH₂Cl₂) (15-20 mL).

    • Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (Et₃N) (1.2 mmol, 1.2 eq.) to the stirred solution.

    • Prepare a solution of this compound (1.1 mmol, 1.1 eq.) in a small amount of anhydrous CH₂Cl₂ and load it into the dropping funnel.

    • Add the this compound solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate the pure cis-β-lactam.

Protocol 2: Synthesis of trans-3-Acetoxy-β-Lactams (Microwave-Assisted Method)

This protocol is optimized for producing the thermodynamically more stable trans-isomer using microwave irradiation.[1][7]

  • Preparation:

    • In a 10 mL microwave-safe reaction vessel, combine the aldehyde (1.0 mmol) and the amine (e.g., p-anisidine, 1.0 mmol) with a catalytic amount of clay (e.g., Montmorillonite K-10) for in-situ imine formation.

    • Alternatively, if using a pre-formed imine, add the imine (1.0 mmol) to the vessel.

    • Add chlorobenzene (5 mL) as the solvent.

  • Reagent Addition:

    • Add N-methylmorpholine (NMM) (1.2 mmol, 1.2 eq.).

    • Add this compound (1.1 mmol, 1.1 eq.) to the mixture.

  • Reaction:

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture for 2-5 minutes at a controlled temperature of 95-100°C.[1][7]

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Filter the reaction mixture to remove the clay catalyst (if used).

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the pure trans-β-lactam.

References

Technical Support Center: Acetoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetoxyacetyl chloride.

Troubleshooting Guides

Problem 1: Low Yield of Acylated Amine Product

Symptoms:

  • Low conversion of the starting amine.

  • Presence of multiple unexpected products in the reaction mixture.

  • Formation of a salt-like precipitate.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of this compound: this compound is highly sensitive to moisture and can rapidly hydrolyze to acetoxyacetic acid and HCl.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Protonation of the Amine: The HCl byproduct of the acylation reaction can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]Use a non-nucleophilic base, such as pyridine or triethylamine (TEA), to scavenge the HCl produced.[1][3] Typically, 1.1 to 1.2 equivalents of the base are used.
Steric Hindrance: Sterically hindered amines (e.g., secondary amines with bulky substituents like diisopropylamine) react slower than unhindered primary amines.Increase the reaction temperature or use a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[4] Be aware that prolonged reaction times or higher temperatures can lead to other side reactions.
Competing Diacylation: Primary amines have two N-H protons and can potentially undergo diacylation, especially if an excess of this compound is used.Use a stoichiometric amount or a slight excess of the amine. Add the this compound dropwise to the amine solution to maintain a low concentration of the acylating agent.
Problem 2: Unexpected Side Products in the Acylation of Alcohols

Symptoms:

  • Formation of products other than the desired ester.

  • Low selectivity in the acylation of molecules with multiple hydroxyl groups.

Possible Causes and Solutions:

CauseSolution
Hydrolysis: Similar to reactions with amines, hydrolysis of this compound is a common side reaction.[1]Follow strict anhydrous procedures as described above.
Lack of Selectivity between Primary and Secondary Alcohols: this compound can react with both primary and secondary alcohols, leading to a mixture of products in diols or polyols.To selectively acylate the primary alcohol, use a sterically hindered non-nucleophilic base. This approach increases the steric barrier for the acylation of the more hindered secondary alcohol.
Cleavage of the Acetoxy Group: Under certain conditions, the acetoxy group on the acetoxyacetyl moiety can be cleaved.Avoid strongly basic or acidic conditions if the acetoxy group needs to be retained. Use mild non-nucleophilic bases like pyridine or a hindered base for the acylation.
Intramolecular Cyclization: this compound can potentially undergo intramolecular cyclization to form a reactive acetoxonium ion intermediate, which can lead to other byproducts.[5]Keep reaction temperatures low (e.g., 0 °C) to minimize the rate of this intramolecular reaction. Rapidly introduce the nucleophile to favor the intermolecular acylation.
Problem 3: Complications in the Acylation of Phenols

Symptoms:

  • Formation of a mixture of O-acylated (ester) and C-acylated (ketone) products.

  • Rearrangement of the initially formed O-acylated product.

Possible Causes and Solutions:

CauseSolution
Competitive C-Acylation (Friedel-Crafts type reaction): Phenols can undergo electrophilic aromatic substitution on the ring, leading to C-acylated products. This is often catalyzed by Lewis acids.[6]To favor O-acylation, avoid Lewis acid catalysts. The reaction can be promoted by using a base to deprotonate the phenol, increasing the nucleophilicity of the phenoxide oxygen.[6]
Fries Rearrangement: The O-acylated phenyl ester can rearrange to form ortho- and para-hydroxyaryl ketones, especially in the presence of a Lewis acid and at elevated temperatures.[7][8]To suppress the Fries rearrangement, perform the acylation at low temperatures and in the absence of Lewis acids. If a Lewis acid is required for other reasons, consider protecting the phenol and deprotecting it after the acylation step.
Low Reactivity of Phenol: Phenols are generally less nucleophilic than aliphatic alcohols, which can lead to slow reaction rates.[9]Use a base like pyridine to deprotonate the phenol and increase its nucleophilicity.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary amine is violent and gives a lot of smoke. What is happening?

A1: The reaction of acyl chlorides with primary amines is often highly exothermic.[10] The "smoke" you are observing is likely the formation of a fine solid precipitate of the amine hydrochloride salt, formed from the reaction of the amine with the HCl byproduct.[10] To control the reaction, you should cool the reaction mixture in an ice bath and add the this compound dropwise. Using a non-nucleophilic base like pyridine or triethylamine will also help by neutralizing the HCl as it is formed.[3]

Q2: I am trying to acylate a secondary amine, and the reaction is very slow. What can I do?

A2: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, leading to slower reaction rates.[3] You can try the following to improve the reaction rate:

  • Increase the temperature: Gently heating the reaction mixture can help overcome the activation energy.

  • Use a catalyst: Adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.[4]

  • Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer period.

Q3: Can I use a tertiary amine like triethylamine as a nucleophile with this compound?

A3: Tertiary amines generally do not undergo acylation with acyl chlorides because they lack a proton on the nitrogen to be removed after the initial nucleophilic attack. However, some tertiary amines can react with highly reactive acyl chlorides, potentially leading to the formation of ketenes and other side products.[10] It is more common to use tertiary amines as non-nucleophilic bases to scavenge HCl.[1]

Q4: What is the role of pyridine in these reactions? Is it just a base?

A4: Pyridine serves a dual role in acylation reactions. Primarily, it acts as a base to neutralize the HCl byproduct, preventing the protonation of the nucleophile.[1] Additionally, pyridine can act as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the alcohol or amine nucleophile.[11]

Q5: I see an unexpected peak in my mass spectrum that corresponds to the loss of an acetyl group. What could be the cause?

A5: The acetoxy group of this compound or its derivatives can be susceptible to cleavage under certain conditions. This can happen under strongly acidic or basic workup conditions, or sometimes even during the reaction if a strongly basic nucleophile is used. Consider using milder workup procedures and buffered solutions if this is a recurring issue.

Quantitative Data Summary

The following table summarizes available quantitative data on the selectivity and potential side reactions of this compound and related acyl chlorides with nucleophiles.

ReactionNucleophile(s)ConditionsProduct(s) & Yield(s)Side Product(s) & Yield(s)
Selective Acylation of Alcohols 1-Octanol vs. 2-Octanol (1:1 mixture)Acetyl chloride, 2,4,6-collidine, CH₂Cl₂1-Octyl acetate: >99%2-Octyl acetate: <1%
Hydrolysis WaterAcetone-water mixtureAcetoxyacetic acidData for this compound is not readily available, but for acetyl chloride, the rate is first order with respect to both water and acetyl chloride.[12]
Acylation of Phenol PhenolAcetyl chloride, PyridineO-acylated product (Phenyl acetate)C-acylated products (hydroxyacetophenones) can form, especially with Lewis acids. Fries rearrangement can also occur.[6][7] Quantitative yields are highly condition-dependent.
β-Lactam Synthesis Imine (from Benzaldehyde and p-Anisidine)This compound, N-methylmorpholine, Chlorobenzene, Microwave (95-100°C, 2 min)trans-β-lactamcis-β-lactam (formation is favored at lower temperatures without microwave irradiation)[13]

Experimental Protocols

Protocol 1: Selective Acylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol is adapted from a procedure for the selective acetylation of primary alcohols.

Materials:

  • Primary-secondary diol

  • This compound (1.1 eq)

  • 2,4,6-Collidine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the diol (1.0 eq) and 2,4,6-collidine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Acylation of a Secondary Amine

This protocol is a general method for the acylation of a secondary amine, incorporating a catalyst for less reactive substrates.[4]

Materials:

  • Secondary amine

  • This compound (1.05 eq)

  • Pyridine (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.05 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. For slow reactions, add a catalytic amount of DMAP.

  • Cool the mixture in an ice bath.

  • Add a solution of this compound (1.05 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Once the starting amine is consumed, wash the organic phase sequentially with dilute aqueous HCl, dilute aqueous NaOH, and brine. A wash with aqueous CuSO₄ can be used to remove residual pyridine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting amide by recrystallization or column chromatography.

Visualizations

Reaction_Pathways cluster_main Main Acylation Reaction cluster_side Common Side Reactions Acetoxyacetyl_Chloride Acetoxyacetyl_Chloride Desired_Product Desired_Product Acetoxyacetyl_Chloride->Desired_Product + Nucleophile - HCl Hydrolysis Hydrolysis Acetoxyacetyl_Chloride->Hydrolysis + H₂O Intramolecular_Cyclization Intramolecular_Cyclization Acetoxyacetyl_Chloride->Intramolecular_Cyclization Intramolecular Attack Nucleophile Nucleophile Nucleophile->Desired_Product

Caption: General reaction pathways of this compound with nucleophiles.

Phenol_Acylation Phenol Phenol O_Acylation O-Acylation (Kinetic Product) Phenol->O_Acylation + this compound (Base catalysis) C_Acylation C-Acylation (Thermodynamic Product) Phenol->C_Acylation + this compound (Lewis Acid catalysis) Acetoxyacetyl_Chloride Acetoxyacetyl_Chloride Fries_Rearrangement Fries Rearrangement Product O_Acylation->Fries_Rearrangement Lewis Acid, Heat

Caption: Competing pathways in the acylation of phenols.

Intramolecular_Cyclization Acetoxyacetyl_Chloride Acetoxyacetyl_Chloride Acetoxonium_Ion Acetoxonium Ion Intermediate Acetoxyacetyl_Chloride->Acetoxonium_Ion Intramolecular Nucleophilic Attack Side_Products Potential Side Products Acetoxonium_Ion->Side_Products Reaction with Nucleophiles/Solvent

Caption: Potential intramolecular cyclization side reaction pathway.

References

Technical Support Center: Managing Exothermic Acetoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of reactions involving acetoxyacetyl chloride. This compound is a highly reactive acylating agent, and its reactions, particularly with nucleophiles like amines, can generate significant heat, posing potential safety risks if not properly controlled.[1][2][3] This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound exothermic?

A1: this compound possesses a highly electrophilic acyl chloride group.[3][4] When it reacts with nucleophiles such as amines, alcohols, or even water, the formation of new, more stable chemical bonds releases a significant amount of energy in the form of heat.[1][2] This nucleophilic acyl substitution reaction is typically rapid and can lead to a rapid increase in the reaction temperature.[5][6][7]

Q2: What are the primary hazards associated with the exothermic nature of these reactions?

A2: The primary hazard is a thermal runaway , where the rate of heat generation exceeds the rate of heat removal.[8] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing the boiling over of reactants and solvents, equipment failure, or even an explosion.[9][10] Additionally, elevated temperatures can lead to the formation of unwanted byproducts and degradation of the desired product.[11]

Q3: What are the key parameters to control during an this compound reaction to manage the exotherm?

A3: The most critical parameters to control are:

  • Rate of addition: Slow, controlled, dropwise addition of this compound to the nucleophile solution is crucial to allow the cooling system to dissipate the generated heat effectively.[5][11]

  • Temperature: Maintaining a low reaction temperature, often starting at 0°C or below, is essential to keep the reaction rate under control.[5][11]

  • Mixing: Efficient stirring is vital to ensure homogenous temperature distribution and prevent the formation of localized hot spots.[12]

  • Concentration: Using an appropriate amount of solvent helps to absorb the heat generated during the reaction.[13]

Q4: What are the recommended cooling methods for laboratory-scale reactions?

A4: For laboratory-scale reactions, an ice bath (0°C) is a common and effective method for initial cooling.[5][14] For reactions requiring lower temperatures, a mixture of ice and salt, or a dry ice/acetone bath can be used. It is crucial that the cooling bath has sufficient capacity to absorb the total heat generated by the reaction.

Q5: How can I quench a reaction involving this compound safely?

A5: Quenching should be performed cautiously by slowly adding a suitable quenching agent to the cooled reaction mixture. Common quenching agents include water, alcohols (like methanol or isopropanol), or a saturated aqueous solution of sodium bicarbonate.[7] The quenching of unreacted this compound is also an exothermic process, so it's important to maintain cooling and slow addition during this step.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, uncontrolled temperature rise - Addition of this compound is too fast.- Inadequate cooling.- Insufficient stirring.- Immediately stop the addition of this compound.- Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask.- Increase the stirring rate.
Reaction mixture turning dark or forming tarry byproducts - Excessive reaction temperature leading to decomposition.- Maintain a lower reaction temperature throughout the addition and reaction time.- Ensure slow, dropwise addition to prevent localized heating.[6]
Low yield of the desired amide product - Hydrolysis of this compound due to moisture.[15]- Incomplete reaction.- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5][15]- Use anhydrous solvents.[5][15]- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and consider extending the reaction time or gently warming the mixture after the initial exothermic phase if the reaction is sluggish.[11]
Formation of multiple products - Side reactions occurring at elevated temperatures.- Optimize the reaction temperature, starting at a lower temperature and only warming if necessary.[11]

Quantitative Data Summary

While specific calorimetric data for every reaction is unique, the following table provides a general comparison of key parameters for managing exothermic reactions in different setups.

Parameter Batch Reactor Continuous Flow Reactor Significance
Surface-Area-to-Volume Ratio LowHigh (approx. 1000x greater)[16]A higher ratio allows for significantly more efficient heat transfer, reducing the risk of thermal runaway.[17][18][19][20]
Heat Transfer Coefficient (U) LowerHigherA higher 'U' value indicates more effective heat removal from the reaction mixture.[19]
Reaction Volume LargeSmallSmaller reaction volumes at any given time inherently reduce the overall safety risk.[18][20]
Temperature Control Prone to gradients and hot spotsPrecise and uniformSuperior temperature control in flow reactors leads to better product quality and safety.[16]

Detailed Experimental Protocols

Key Experiment: Amidation of Benzylamine with this compound (Batch Process)

This protocol outlines a standard procedure for the acylation of a primary amine, benzylamine, with this compound, with a focus on managing the reaction exotherm.

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) to a round-bottom flask containing anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Slow Addition: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another hour, then let it slowly warm to room temperature and stir for an additional 2-12 hours.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Exothermic Reactions

G Troubleshooting Workflow for Exothermic Reactions start Uncontrolled Temperature Rise Observed stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling System Integrity stop_addition->check_cooling check_stirring Ensure Adequate Mixing check_cooling->check_stirring temp_stabilized Temperature Stabilized? check_stirring->temp_stabilized continue_monitoring Resume Slow Addition with Careful Monitoring temp_stabilized->continue_monitoring Yes emergency_shutdown Initiate Emergency Shutdown/Quench Protocol temp_stabilized->emergency_shutdown No review_protocol Post-Incident Review of Protocol (Addition Rate, Temp, Concentration) continue_monitoring->review_protocol emergency_shutdown->review_protocol

Caption: A decision-making workflow for responding to an uncontrolled exotherm.

Signaling Pathway of Nucleophilic Acyl Substitution

G Nucleophilic Acyl Substitution of this compound acetoxyacetyl_chloride This compound R-COCl tetrahedral_intermediate Tetrahedral Intermediate acetoxyacetyl_chloride->tetrahedral_intermediate amine Amine R'-NH2 amine->tetrahedral_intermediate Nucleophilic Attack amide Amide R-CONHR' tetrahedral_intermediate->amide Elimination of Cl- hcl HCl tetrahedral_intermediate->hcl salt Salt (e.g., TEA-HCl) hcl->salt base Base (e.g., TEA) base->salt Neutralization

Caption: The reaction mechanism for the amidation of this compound.

Experimental Workflow for Batch Amidation

G Experimental Workflow for Batch Amidation setup 1. Assemble Dry Glassware under Inert Atmosphere dissolve 2. Dissolve Amine and Base in Anhydrous Solvent setup->dissolve cool 3. Cool to 0°C dissolve->cool add 4. Slow, Dropwise Addition of This compound cool->add react 5. Stir at 0°C, then Warm to Room Temperature add->react quench 6. Quench Reaction with Water react->quench workup 7. Extraction and Washing quench->workup purify 8. Dry, Concentrate, and Purify workup->purify

Caption: A step-by-step workflow for a typical batch amidation reaction.

References

Preventing the hydrolysis of Acetoxyacetyl chloride during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetoxyacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the hydrolysis of this compound.

Question: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the this compound. How can I confirm this and what are the immediate steps to mitigate it?

Answer:

Lower than expected yields are a common indicator of premature hydrolysis of this compound. The presence of acetic acid and hydrogen chloride (HCl) as byproducts is a strong confirmation of hydrolysis.[1][2][3] You may detect the sharp, acidic odor of HCl gas.

Immediate Mitigation Steps:

  • Strict Moisture Control: this compound is highly moisture-sensitive and reacts violently with water.[4][5][6] Ensure all glassware is oven-dried or flame-dried immediately before use and allowed to cool under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves to maintain dryness.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: Handle this compound and any other moisture-sensitive reagents in a glove box or using Schlenk line techniques.

Question: I am performing an acylation reaction with an alcohol/amine. How can I ensure the nucleophile reacts preferentially over water?

Answer:

To favor the desired acylation reaction over hydrolysis, you can manipulate the reaction conditions to enhance the nucleophilicity of your substrate and minimize contact with water.

  • Use of a Non-nucleophilic Base: Add a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture.[2][7] The base will neutralize the HCl byproduct, driving the equilibrium of the acylation reaction forward.[2]

  • Schotten-Baumann Conditions: For reactions with water-soluble nucleophiles, employing Schotten-Baumann reaction conditions can be highly effective.[7][8] This involves a two-phase system where the this compound is in an organic solvent, and the nucleophile and a base (like sodium hydroxide) are in an aqueous phase. The reaction occurs at the interface, and the base in the aqueous layer neutralizes the generated HCl.[8]

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can help control the exothermic reaction and reduce the rate of hydrolysis.[8]

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

A1: this compound is a colorless to pale yellow, fuming liquid.[1] It is a reactive acyl chloride with the chemical formula C₄H₅ClO₃.[4] Its high reactivity stems from the electrophilic acyl chloride group, making it an excellent acylating agent.[9] It is highly sensitive to moisture and reacts violently with water.[4][5]

Q2: How should this compound be stored?

A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][6] Storage in a refrigerator is often recommended.[10]

Q3: What are the primary products of this compound hydrolysis?

A3: The hydrolysis of this compound yields acetic acid and hydrogen chloride (HCl).[1][2][3]

Q4: What solvents are compatible with this compound?

A4: Anhydrous, non-protic organic solvents are suitable for reactions involving this compound. Common choices include toluene, chlorobenzene, dichloroethane, tetrahydrofuran (THF), and chloroform.[11] It is crucial to ensure these solvents are thoroughly dried before use.

Q5: What safety precautions should be taken when handling this compound?

A5: this compound is corrosive and a lachrymator, meaning it can cause severe skin burns, eye damage, and irritation to the respiratory tract.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Ensure an eyewash station and safety shower are readily accessible.[6]

Data Presentation

Table 1: Impact of Reaction Conditions on Acylation vs. Hydrolysis

ConditionEffect on Acylation RateEffect on Hydrolysis RateRecommendation
Temperature Increases with temperatureIncreases with temperatureConduct at low temperatures (0-5 °C) to control the reaction and minimize hydrolysis.[8]
Solvent Dependent on solvent polarityFaster in more polar solvents[9]Use anhydrous, non-protic solvents.
Base Increases rate by neutralizing HCl[2][7]Can increase if base is in aqueous phaseUse a non-nucleophilic base in an anhydrous system or utilize Schotten-Baumann conditions.[8]
Stirring High (for two-phase systems)Moderate (at interface)Vigorous stirring is essential for interfacial reactions to ensure efficient mixing.[8]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound

  • Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvent or solvent dried over an appropriate drying agent. Ensure all other reagents are anhydrous.

  • Reaction Setup: Charge the reaction flask with the substrate and anhydrous solvent via a syringe or cannula. If a base like triethylamine is used, add it at this stage.

  • Addition of this compound: Add the this compound dropwise to the stirred reaction mixture at the desired temperature (often 0°C). The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction mixture carefully, for example, by slowly adding it to ice-cold water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and HCl.

  • Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as distillation or chromatography.

Visualizations

Experimental_Workflow A Oven-dry Glassware B Assemble Apparatus under Inert Gas A->B C Add Anhydrous Solvent and Substrate B->C D Cool to 0°C C->D E Add this compound Dropwise D->E F Monitor Reaction (TLC/GC/NMR) E->F G Quench Reaction F->G Reaction Complete H Extract and Dry Product G->H I Purify Product H->I

Caption: Workflow for handling this compound.

Troubleshooting_Hydrolysis Start Low Reaction Yield? CheckMoisture Check for Moisture Contamination Start->CheckMoisture Anhydrous Use Anhydrous Solvents & Reagents CheckMoisture->Anhydrous Yes CheckBase Is a Base Being Used? CheckMoisture->CheckBase No InertAtmosphere Ensure Inert Atmosphere Anhydrous->InertAtmosphere DryGlassware Use Oven-Dried Glassware InertAtmosphere->DryGlassware DryGlassware->CheckBase AddBase Add Non-Nucleophilic Base (e.g., Pyridine) CheckBase->AddBase No CheckTemp Check Reaction Temperature CheckBase->CheckTemp Yes SchottenBaumann Consider Schotten-Baumann Conditions AddBase->SchottenBaumann SchottenBaumann->CheckTemp LowerTemp Lower Temperature to 0-5°C CheckTemp->LowerTemp Too High ReRun Re-run Reaction CheckTemp->ReRun Optimal LowerTemp->ReRun

Caption: Troubleshooting low yields due to hydrolysis.

References

Troubleshooting low conversion rates in Acetoxyacetyl chloride acylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low conversion rates in acetoxyacetyl chloride acylations.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound has a very low yield. What are the most common initial checks I should perform?

When troubleshooting a low-yield acylation, begin by verifying the integrity of your reagents and the reaction setup.

  • Moisture Sensitivity : this compound is highly sensitive to moisture.[1][2][3] Any moisture in the reaction setup, solvents, or reagents will cause it to hydrolyze into acetoxyacetic acid, rendering it inactive for the acylation. Ensure all glassware is rigorously dried, and use anhydrous solvents.[4][5]

  • Reagent Purity : Verify the purity of your this compound. Over time, it can degrade, especially if not stored properly under anhydrous conditions at 2-8°C.[6] Impurities in the substrate (the amine or alcohol being acylated) can also inhibit the reaction.[4]

  • Inert Atmosphere : Because of its reactivity with water, reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[7][8]

Q2: What are the optimal reaction conditions for acylating an amine or alcohol with this compound?

The success of the acylation is highly dependent on several key parameters, including the choice of solvent, base, and reaction temperature.[9]

  • Solvent : Aprotic solvents are preferred to avoid side reactions with the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices due to their inertness and ability to dissolve a wide range of reactants.[9]

  • Base : A suitable base is crucial to neutralize the hydrogen chloride (HCl) gas generated during the reaction.[9][10] Tertiary amines like triethylamine (TEA) or pyridine are frequently used.[8][9] Typically, 1.1 to 1.2 equivalents of the base are used. For substrates in hydrochloride salt form, an additional equivalent of base is required to freebase the amine in situ.[8]

  • Temperature : Acylation reactions are often exothermic. Therefore, the reaction is typically initiated at a reduced temperature (e.g., 0 °C) by adding the this compound dropwise to a solution of the substrate and base.[9] After the addition is complete, the reaction may be allowed to warm to room temperature and stirred for several hours.[9]

Q3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions?

The most common side reaction is the hydrolysis of this compound, as mentioned above. Other potential issues include:

  • Substrate Degradation : The substrate itself might be unstable under the reaction conditions. The generation of HCl can create an acidic environment that may affect acid-sensitive functional groups.

  • Over-acylation : If the substrate has multiple reactive sites (e.g., a primary amine and a hydroxyl group), multiple acylations can occur.

  • Reaction with Base : While tertiary amines are generally good HCl scavengers, they can sometimes react with highly reactive acyl chlorides, though this is less common.

Q4: How can I effectively monitor the progress of my acylation reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[9][11] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the substrate and the appearance of the new, acylated product spot. Using a visualizing agent like ninhydrin can be particularly useful for detecting any remaining primary or secondary amine starting material.[8]

Data Presentation

Table 1: General Parameters for this compound Acylation of Amines
ParameterRecommendationRationale
Substrate 1.0 eq.The limiting reagent for the reaction.
This compound 1.05 - 1.2 eq.A slight excess ensures complete consumption of the substrate.
Base (e.g., TEA, Pyridine) 1.1 - 1.2 eq.To neutralize the HCl byproduct.[8][9]
Solvent Anhydrous DCM or THFInert, aprotic solvents prevent hydrolysis of the acyl chloride.[9]
Temperature 0 °C to Room Temp.Controls the exothermic reaction and minimizes side products.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture.[7][8]
Table 2: Troubleshooting Guide Summary
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive this compoundUse a fresh bottle or a properly stored reagent.[4]
Moisture in reactionThoroughly dry all glassware and use anhydrous solvents.[4][5]
Insufficient BaseEnsure at least one equivalent of base is present to scavenge HCl.
Multiple Products Substrate has multiple reactive sitesUse protecting group strategies to isolate the desired reaction site.
Reaction temperature too highMaintain a low temperature (0 °C) during the addition of the acyl chloride.[9]
Difficult Workup Emulsion formationAdd brine (saturated NaCl solution) to help break the emulsion.[4]

Experimental Protocols

Standard Protocol for N-Acylation of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup : In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution dropwise over 15-30 minutes.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitoring : Monitor the reaction progress by TLC until the starting amine is no longer visible.[9]

  • Workup :

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution and then brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification : Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.[9]

Visualizations

Troubleshooting_Workflow Start Low Conversion Rate in Acylation CheckReagents 1. Check Reagent Integrity Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions Start->CheckConditions CheckWorkup 3. Review Workup & Analysis Start->CheckWorkup Purity Purity of Substrate & This compound? CheckReagents->Purity Check Moisture Moisture Contamination? CheckReagents->Moisture Check Temp Temperature Correct? CheckConditions->Temp Check Base Base Stoichiometry & Type Correct? CheckConditions->Base Check Solvent Solvent Appropriate? CheckConditions->Solvent Check UseNew Solution: Use Fresh/ Purified Reagents Purity->UseNew No UseAnhydrous Solution: Use Anhydrous Solvents & Inert Atmosphere Moisture->UseAnhydrous Yes OptimizeTemp Solution: Start at 0°C, then warm to RT Temp->OptimizeTemp No OptimizeBase Solution: Use 1.1-1.2 eq. of TEA or Pyridine Base->OptimizeBase No OptimizeSolvent Solution: Use Anhydrous DCM or THF Solvent->OptimizeSolvent No

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Reaction_Pathway cluster_main Desired Reaction cluster_side Common Side Reaction Substrate Substrate (R-NH2 or R-OH) DesiredProduct Desired Acylated Product Substrate->DesiredProduct Acylation AcylChloride This compound (CH3COOCH2COCl) AcylChloride->DesiredProduct Acylation AcylChloride_Side This compound Base Base (e.g., Et3N) Base->DesiredProduct Acylation HCl_Salt Base•HCl Salt Water Trace H2O (Contaminant) SideProduct Hydrolysis Product (Acetoxyacetic Acid) Water->SideProduct AcylChloride_Side->SideProduct Hydrolysis

Caption: Desired acylation pathway and common hydrolysis side reaction.

References

Technical Support Center: Acetoxyacetyl Chloride Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetoxyacetyl chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established method for synthesizing this compound is the direct chlorination of its corresponding carboxylic acid, acetoxyacetic acid.[1] Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[1] The reaction with thionyl chloride is frequently used and involves heating the reactants, often under reflux, to drive the reaction to completion.[2][3]

Q2: What are the critical reaction conditions to control during synthesis?

A2: Strict anhydrous (moisture-free) conditions are critical, as this compound reacts violently with water.[4][5][6] Temperature control is also essential. For instance, reactions with phosphorus trichloride are typically run at lower temperatures (25–30°C), while those with oxalyl chloride may require cooling (0–5°C) to manage exothermic reactions.[1] Monitoring the reaction's progress via methods like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to ensure completion.[1]

Q3: What are the common impurities in crude this compound, and how do they form?

A3: Crude this compound often contains unreacted starting materials, residual chlorinating agents, and by-products like acetyl chloride and chloroacetyl chloride.[1][7] Acetyl chloride can form if the acetoxyacetic acid starting material contains traces of acetic acid.[7]

Q4: How can I purify this compound to a high degree (e.g., >99%)?

A4: High-purity this compound, often required for pharmaceutical applications, is typically achieved through fractional distillation under reduced pressure.[1] A common boiling point for collection is 53-56°C at 12 mmHg.[7] To remove persistent impurities like acetyl chloride, a solvent-assisted distillation method can be employed. This involves adding an inert solvent (e.g., chloroform, THF) after the initial removal of the chlorinating agent and then distilling off the solvent along with the remaining impurities before the final vacuum distillation.[1][7]

Q5: How should I handle and store this compound?

A5: this compound is a corrosive, moisture-sensitive liquid that can cause skin, eye, and respiratory irritation.[4][8] It should be handled in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (gloves, safety glasses).[9] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, heat, and incompatible substances like water, strong bases, and alcohols.[4][9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Presence of moisture in reagents or glassware. 3. Product loss during workup/distillation. 4. Side reactions due to improper temperature control.1. Monitor reaction to completion using GC or TLC. Extend reaction time if necessary. 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Optimize distillation conditions (vacuum pressure, temperature) to minimize decomposition. 4. Maintain the recommended temperature for the chosen chlorinating agent.
Product is Dark/Colored 1. Impurities in starting materials (e.g., thiophene in benzene if used as a solvent). 2. Thermal decomposition during reaction or distillation.1. Use high-purity, thiophene-free starting materials and solvents.[11] 2. Avoid excessive heating. Perform distillation under a high vacuum to lower the boiling point.
Low Purity (Contaminated with Acetyl Chloride) 1. Acetic acid impurity in the acetoxyacetic acid starting material. 2. Inefficient purification to remove the acetyl chloride by-product.1. Ensure the purity of the starting acetoxyacetic acid. 2. Employ a solvent-assisted distillation. Add an inert solvent like chloroform or THF to the crude product after removing excess chlorinating agent, and distill again before the final vacuum distillation.[1][7]
Vigorous/Uncontrolled Reaction 1. Reaction is highly exothermic. 2. Reagents added too quickly.1. Use an ice bath to control the temperature, especially during the initial addition of reagents.[1] 2. Add the chlorinating agent dropwise to manage the reaction rate and heat evolution.
Product Hydrolyzes (Fumes in Air) 1. Exposure to atmospheric moisture.1. Handle the product quickly under an inert atmosphere.[6] 2. Store in a tightly sealed container with a desiccant or in a dry box.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride

Objective: To synthesize this compound from acetoxyacetic acid.

Materials:

  • Acetoxyacetic acid (1.0 mol)

  • Thionyl chloride (SOCl₂) (1.5 mol)

  • Anhydrous reaction vessel with reflux condenser and gas outlet

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

  • To the reaction vessel, add acetoxyacetic acid (1.0 mol).

  • Slowly add thionyl chloride (1.5 mol) to the flask dropwise while stirring. The reaction is exothermic and will generate HCl and SO₂ gas, which should be scrubbed through a basic solution.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.[2]

  • Monitor the reaction using GC to confirm the disappearance of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Set up for distillation to remove the excess thionyl chloride.

  • The remaining crude product can then be purified as described in Protocol 2.

Protocol 2: Purification by Solvent-Assisted Fractional Distillation

Objective: To purify crude this compound and remove residual impurities like acetyl chloride.

Materials:

  • Crude this compound

  • Inert solvent (e.g., Tetrahydrofuran - THF)

  • Vacuum distillation apparatus

Procedure:

  • To the crude this compound from Protocol 1, add 100 ml of THF.[7]

  • Perform a simple distillation at atmospheric pressure to remove the THF and any remaining volatile impurities.[7]

  • Once the solvent is removed, reconfigure the apparatus for vacuum distillation.

  • Carefully apply vacuum and heat the mixture.

  • Collect the fraction boiling at 53-56°C under 12 mmHg pressure.[7] This fraction is the high-purity this compound.

  • A typical yield after this purification is around 73% with a purity of >99% as determined by gas chromatography.[7]

Data Summary Tables

Table 1: Comparison of Chlorinating Agents for Synthesis

Chlorinating AgentTypical Reaction TemperatureKey By-productsNotes
Thionyl Chloride (SOCl₂)Reflux (approx. 79°C)SO₂, HCl (gaseous)By-products are easily removed, but the reagent is moisture-sensitive.[1][12]
Phosphorus Trichloride (PCl₃)25 - 30°CH₃PO₃ (non-volatile)Requires post-reaction neutralization and removal of phosphorous acid.[1]
Oxalyl Chloride ((COCl)₂)0 - 5°CCO, CO₂, HCl (gaseous)Highly effective but reaction can be very exothermic.[1]
Bis(trichloromethyl)carbonate60 - 80°CCO₂, HClA solid reagent that can be safer to handle than liquid chlorinating agents.[2]

Table 2: Example Purification Outcomes

Purification MethodSolventYieldPurity (by GC)Reference
Solvent-Assisted DistillationChloroform72%>99%[7]
Solvent-Assisted DistillationTetrahydrofuran (THF)73%99.3%[7]

Visual Diagrams

Synthesis_Workflow Start Start: Anhydrous Acetoxyacetic Acid Reagent Add Chlorinating Agent (e.g., SOCl₂) Start->Reagent Reaction Controlled Heating (Reflux) Reagent->Reaction Monitor Monitor Reaction (GC/TLC) Reaction->Monitor Crude Crude Product Monitor->Crude Reaction Complete Purify1 Distill Excess Chlorinating Agent Crude->Purify1 Purify2 Solvent-Assisted Distillation Purify1->Purify2 Purify3 Final Vacuum Distillation Purify2->Purify3 End End: High-Purity This compound Purify3->End

Caption: General workflow for synthesis and purification of this compound.

Troubleshooting_Logic Issue Observed Issue: Low Yield or Impure Product Cause1 Moisture Contamination? Issue->Cause1 Cause2 Incomplete Reaction? Issue->Cause2 Cause3 Inefficient Purification? Issue->Cause3 Sol1 Solution: Use anhydrous reagents and dry glassware. Cause1->Sol1 Yes Sol2 Solution: Extend reaction time and monitor via GC. Cause2->Sol2 Yes Sol3 Solution: Use solvent-assisted and vacuum distillation. Cause3->Sol3 Yes

Caption: Troubleshooting logic for common synthesis issues.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Nucleophilic Attack (Addition-Elimination) Amine->Intermediate AcylChloride This compound AcylChloride->Intermediate Amide N-Substituted Amide HCl HCl Intermediate->Amide Intermediate->HCl

Caption: Simplified mechanism for the reaction of this compound with a primary amine.

References

Identifying and characterizing impurities in Acetoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoxyacetyl chloride. The following sections detail methods for identifying and characterizing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities in this compound typically arise from its synthesis and degradation. These include:

  • Starting materials: Unreacted acetoxyacetic acid.

  • Synthesis by-products: Acetyl chloride and chloroacetyl chloride can form, particularly if the starting materials for acetoxyacetic acid contain acetic acid or monochloroacetic acid.[1]

  • Degradation products: Due to its moisture sensitivity, this compound can hydrolyze to form acetic acid and hydrogen chloride.[2][3][4]

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID): Ideal for quantifying the purity of this compound and detecting volatile impurities like acetyl chloride.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of volatile impurities by comparing their mass spectra to reference data.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of this compound and identifies and quantifies impurities with distinct proton and carbon signals.[5][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the acyl chloride and ester moieties, as well as detecting hydroxyl groups from hydrolysis products.[5][10]

Q3: How should I prepare an NMR sample of this compound?

A3: Due to the reactive and moisture-sensitive nature of this compound, proper sample preparation is crucial.

  • Ensure your NMR tube and cap are thoroughly dried to prevent hydrolysis of the sample.

  • Use a deuterated solvent that is free of water, such as chloroform-d (CDCl₃).

  • Prepare the sample under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen) to minimize exposure to moisture.

  • Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of the deuterated solvent.[11]

  • If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]

Impurity Characterization Data

The following tables summarize the expected analytical data for this compound and its common impurities.

Table 1: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound ~4.7 (s, 2H, -O-CH₂-CO-), ~2.2 (s, 3H, CH₃-CO-)~170 (C=O, ester), ~168 (C=O, acyl chloride), ~65 (-O-CH₂-CO-), ~20 (CH₃-CO-)
Acetyl chloride 2.66 (s, 3H)[12]170.1 (C=O), 33.8 (CH₃)[13]
Chloroacetyl chloride 4.52 (s, 2H)[14]167.5 (C=O), 45.9 (CH₂Cl)[9]
Acetoxyacetic acid ~10-12 (br s, 1H, -COOH), ~4.6 (s, 2H, -O-CH₂-CO-), ~2.1 (s, 3H, CH₃-CO-)~175 (C=O, acid), ~170 (C=O, ester), ~60 (-O-CH₂-CO-), ~20 (CH₃-CO-)
Acetic acid ~11.5 (br s, 1H, -COOH), 2.10 (s, 3H)[15]~178 (C=O), 20.8 (CH₃)

Note: Chemical shifts are approximate and can vary slightly based on concentration and the specific NMR instrument.

Table 2: GC-MS Data (Electron Ionization)

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound 136.53101 [M-Cl]⁺, 73, 43 [CH₃CO]⁺ (base peak)
Acetyl chloride 78.5078/80 [M]⁺, 63/65 [M-CH₃]⁺, 43 [CH₃CO]⁺ (base peak)[1][11]
Chloroacetyl chloride 112.94112/114/116 [M]⁺, 77/79 [M-Cl]⁺ (base peak), 49/51 [CH₂Cl]⁺[2][6]
Acetoxyacetic acid 118.0975, 60, 45, 43 (base peak)
Acetic acid 60.0560 [M]⁺, 45 [COOH]⁺, 43 [CH₃CO]⁺ (base peak)

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 peaks for chlorine-containing fragments.

Table 3: FTIR Characteristic Absorption Bands

CompoundC=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound ~1800 (acyl chloride), ~1750 (ester)~1230 (C-O stretch)
Acetyl chloride ~1805700-600 (C-Cl stretch)
Chloroacetyl chloride ~1795800-700 (C-Cl stretch)
Acetoxyacetic acid ~1760 (ester), ~1720 (acid)3300-2500 (broad, O-H stretch)
Acetic acid ~17103300-2500 (broad, O-H stretch)

Troubleshooting Guides

GC and GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Sample degradation on-column.1. Use a deactivated liner; replace the septum. 2. Bake out the column or trim the first few centimeters. 3. Lower the injector and/or oven temperature.
Ghost Peaks 1. Contamination from previous injections. 2. Septum bleed.1. Bake out the column and injector. 2. Use a high-quality, low-bleed septum and replace it regularly.
Poor Resolution 1. Inappropriate column phase or dimensions. 2. Incorrect oven temperature program. 3. Carrier gas flow rate is too high or too low.1. Select a column with appropriate polarity and length for the analytes. 2. Optimize the temperature ramp for better separation. 3. Adjust the carrier gas flow to the optimal linear velocity.
No Peaks or Low Sensitivity 1. Syringe issue (plugged or leaking). 2. Leak in the GC system. 3. Incorrect injection parameters.1. Clean or replace the syringe. 2. Perform a leak check of the injector and connections. 3. Verify injection volume, split ratio, and temperatures.
NMR Analysis
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Dilute the sample. 2. Filter the sample or use a metal scavenger if applicable. 3. Re-shim the instrument.
Unexpected Peaks 1. Presence of impurities in the sample. 2. Contaminated NMR tube or solvent. 3. Water peak from moisture.1. Correlate with GC-MS data to identify impurities. 2. Use a clean, dry NMR tube and high-purity deuterated solvent. 3. Use a dry solvent and prepare the sample under inert atmosphere.
Poor Signal-to-Noise (¹³C NMR) 1. Sample is too dilute. 2. Insufficient number of scans.1. Prepare a more concentrated sample. 2. Increase the number of scans.

Experimental Protocols

Protocol 1: GC-FID Analysis for Purity and Volatile Impurities
  • Sample Preparation:

    • Prepare a stock solution of this compound in a dry, inert solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

    • Prepare calibration standards for this compound and potential impurities (e.g., acetyl chloride) in the same solvent.

  • GC-FID Parameters:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 200 °C.

    • Detector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Quantify the main peak and impurities using area percent normalization or an internal/external standard method.

Protocol 2: GC-MS Analysis for Impurity Identification
  • Sample Preparation:

    • Follow the same procedure as for GC-FID analysis.

  • GC-MS Parameters:

    • Use the same GC conditions as in Protocol 1.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-200.

      • Scan Speed: 2 scans/second.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and the data in Table 2.

Protocol 3: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • As described in the FAQ section, prepare the sample in dry CDCl₃ under an inert atmosphere.

  • NMR Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16.

      • Relaxation Delay: 1.0 s.

      • Acquisition Time: 4.0 s.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2.0 s.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative molar ratios of the components.

    • Compare the chemical shifts to the values in Table 1 to identify impurities.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample This compound Sample gc_prep Dilute in Dichloromethane sample->gc_prep nmr_prep Dissolve in dry CDCl3 (inert atmosphere) sample->nmr_prep gc_fid GC-FID gc_prep->gc_fid gc_ms GC-MS gc_prep->gc_ms nmr ¹H & ¹³C NMR nmr_prep->nmr quant Purity & Impurity Quantification gc_fid->quant ident Impurity Identification gc_ms->ident nmr->ident struct Structural Confirmation nmr->struct impurity_formation cluster_synthesis Synthesis cluster_impurities Potential Impurities start Acetoxyacetic Acid product This compound start->product Reaction unreacted Unreacted Acetoxyacetic Acid start->unreacted Incomplete Reaction byproduct Acetyl Chloride, Chloroacetyl Chloride reagent Chlorinating Agent (e.g., SOCl₂) reagent->product degradation Acetic Acid product->degradation Hydrolysis (Moisture)

References

Strategies to minimize the formation of acetyl chloride byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetyl Chloride Byproduct Formation

Welcome to the technical support center for minimizing acetyl chloride byproduct formation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions where acetyl chloride may be an unwanted byproduct.

Issue 1: Unexpected Presence of Acetyl Chloride in the Reaction Mixture

  • Question: I am performing a reaction that should not produce acetyl chloride, yet analytical tests indicate its presence. What are the possible sources?

  • Answer: The unexpected presence of acetyl chloride can arise from several sources. A primary cause is the degradation of certain reagents or solvents. For instance, if your reaction involves acetic anhydride in the presence of a chloride source, a reaction can occur that generates acetyl chloride. Similarly, some chlorinated solvents might degrade under specific reaction conditions to produce trace amounts of HCl, which can then react with acetic acid or its derivatives. It is also crucial to ensure the purity of your starting materials, as acetyl chloride can be a contaminant in related chemicals.

  • Question: How can I confirm the presence of acetyl chloride and quantify it?

  • Answer: Several analytical techniques can be employed to detect and quantify acetyl chloride. Gas chromatography with flame ionization detection (GC-FID) is a common and sensitive method.[1][2] For this, derivatization of acetyl chloride, for example with methanol or piperidine, might be necessary to create a more stable compound for analysis.[1][2] Titration methods can also be used to determine the concentration of acetyl chloride in a solution.[3]

Issue 2: Higher than Expected Levels of Acetyl Chloride Byproduct in Acylation Reactions

  • Question: My Friedel-Crafts acylation using an alternative acylating agent is producing significant amounts of acetyl chloride. How can I minimize this?

  • Answer: In Friedel-Crafts reactions, the formation of acetyl chloride as a byproduct is less common if you are not using it as a reagent. However, if you are using a reagent that can degrade to acetyl chloride, several strategies can help minimize its formation. Controlling the stoichiometry by using a 1:1 molar ratio of the aromatic substrate to the acylating agent is crucial.[4] Optimizing the reaction time and temperature, typically by using shorter reaction times and lower temperatures, can reduce the likelihood of side reactions.[4] The order of addition can also be important; adding the aromatic compound to a pre-formed complex of the acylating agent and Lewis acid can improve selectivity.[4]

  • Question: I am trying to perform an acetylation with acetic anhydride, but I'm detecting acetyl chloride. What can be done?

  • Answer: Acetic anhydride is a common alternative to acetyl chloride for acetylation as it is less reactive and its byproduct, acetic acid, is less corrosive than HCl.[5] If you are still observing acetyl chloride formation, it is likely due to the presence of a chloride source in your reaction mixture. Ensure all glassware is thoroughly cleaned and that none of your reagents or solvents are contaminated with chloride ions.

Strategies to Minimize Acetyl Chloride Formation

The following table summarizes key strategies to minimize the formation of acetyl chloride as a byproduct.

StrategyDescriptionKey ParametersPotential Outcome
Reagent Selection Use a less reactive acylating agent.Acetic anhydride is a common alternative to acetyl chloride.[5][6] Carboxylic acids with coupling agents can also be used.[5]Reduced reactivity can lead to higher selectivity and fewer side reactions, including the formation of unwanted byproducts. The byproduct of acetic anhydride is the less corrosive carboxylic acid.[5]
Control of Stoichiometry Use a precise molar ratio of reactants.A 1:1 molar ratio of the substrate to the acylating agent is often recommended, particularly in reactions like Friedel-Crafts acylation.[4]Prevents excess acylating agent from participating in side reactions that could lead to byproduct formation.
Temperature and Time Optimization Maintain optimal reaction temperature and duration.Lower temperatures and shorter reaction times are generally preferred to reduce the likelihood of side reactions.[4]Minimizes thermal degradation of reagents and products, and reduces the chance for secondary reactions to occur.
Order of Reagent Addition Add reagents in a specific sequence.In some reactions, such as Friedel-Crafts, adding the substrate to a pre-formed complex of the acylating agent and catalyst can improve selectivity.[4]Can control the concentration of reactive species at any given time, thereby favoring the desired reaction pathway.
Use of a Non-nucleophilic Base Add a base to neutralize acidic byproducts.In reactions that produce HCl as a byproduct, a non-nucleophilic base like pyridine can be used to neutralize the acid.[7]Prevents the acidic byproduct from catalyzing unwanted side reactions.

Experimental Protocols

Protocol 1: General Procedure for Acetylation using Acetic Anhydride

This protocol describes a general method for the acetylation of an alcohol or amine using acetic anhydride, an alternative that avoids the use of acetyl chloride.

Materials:

  • Substrate (alcohol or amine) (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the substrate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere.

  • Add pyridine (15 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification by Distillation to Remove Acetyl Chloride

This protocol is for the removal of a volatile byproduct like acetyl chloride from a higher-boiling point desired product.

Materials:

  • Crude reaction mixture containing the desired product and acetyl chloride byproduct.

  • Distillation apparatus (fractional distillation setup is preferred for closer boiling points).

Procedure:

  • Set up the distillation apparatus. Ensure all glassware is dry.

  • Place the crude reaction mixture in the distillation flask.

  • Slowly heat the mixture. Acetyl chloride has a boiling point of 52 °C.[6]

  • Collect the fraction that distills at or near the boiling point of acetyl chloride.

  • Once the temperature begins to rise significantly, change the receiving flask to collect the desired product, or stop the distillation if the desired product is not volatile.

  • For higher boiling products, vacuum distillation can be employed to remove residual acetyl chloride.[8]

Visualizations

logical_relationship cluster_issue Problem: Acetyl Chloride Byproduct cluster_causes Potential Causes cluster_solutions Mitigation Strategies Byproduct Acetyl Chloride Formation Cause1 High Reactivity of Acylating Agent Byproduct->Cause1 is caused by Cause2 Suboptimal Reaction Conditions Byproduct->Cause2 is caused by Cause3 Reagent Impurity/Degradation Byproduct->Cause3 is caused by Solution4 Purify Final Product (e.g., Distillation) Byproduct->Solution4 is removed by Solution1 Use Alternative Reagent (e.g., Acetic Anhydride) Cause1->Solution1 is addressed by Solution2 Optimize Conditions (Temp, Time, Stoichiometry) Cause2->Solution2 is addressed by Solution3 Purify Starting Materials Cause3->Solution3 is addressed by

Caption: Troubleshooting logic for acetyl chloride byproduct formation.

experimental_workflow Start Start: Reaction Setup ReagentPrep Prepare Substrate and Solvents Start->ReagentPrep ReagentAdd Add Reagents under Controlled Conditions (e.g., 0°C, dropwise addition) ReagentPrep->ReagentAdd Reaction Stir at Room Temperature (Monitor by TLC/GC) ReagentAdd->Reaction Workup Quench Reaction and Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (Distillation, Chromatography) Workup->Purification Analysis Analyze Final Product for Purity Purification->Analysis

Caption: General experimental workflow for acylation reactions.

References

Work-up procedures for reactions containing Acetoxyacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetoxyacetyl chloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the work-up of reactions containing this compound.

Q1: My reaction mixture has turned dark brown or black after adding this compound. What should I do?

A1: Dark coloration often indicates decomposition or side reactions. The immediate goal is to safely quench any remaining reactive species and then attempt to isolate the desired product.

  • Immediate Action: Cool the reaction mixture in an ice bath to slow down the decomposition.

  • Quenching: Slowly and carefully add a quenching solution. A saturated aqueous solution of sodium bicarbonate is a common choice, but for sensitive substrates, a milder quench with a cooled, dilute solution of a non-nucleophilic base might be necessary. Monitor for gas evolution (CO2) and temperature increase.

  • Extraction: Once the quench is complete and the mixture has returned to room temperature, proceed with a standard aqueous work-up. Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The crude product will likely require purification to remove the colored impurities. Column chromatography is often effective.

Q2: The reaction is complete, but I'm not sure how to safely quench the excess this compound.

A2: Quenching must be done cautiously as this compound reacts exothermically with many nucleophiles.[1] The choice of quenching agent depends on the stability of your product.

  • For robust products: Slowly add the reaction mixture to a stirred, ice-cold solution of saturated sodium bicarbonate. The bicarbonate will neutralize the generated HCl and hydrolyze the excess acid chloride. Be prepared for vigorous gas evolution.

  • For pH-sensitive products: A biphasic quench may be preferable. Add your reaction mixture to a rapidly stirred mixture of a suitable organic solvent and ice-cold water. The this compound will hydrolyze at the interface. The pH can be carefully adjusted later with a dilute base.

  • For water-sensitive products: Quenching with an alcohol like isopropanol or butanol can be an option, which will form the corresponding ester. This ester would then need to be separated during purification.

Q3: I have a significant amount of acetyl chloride as an impurity in my crude product. How can I remove it?

A3: Acetyl chloride is a common impurity that can arise from the synthesis of this compound.[2][3] Several methods can be employed for its removal.

  • Distillation: If your product is thermally stable, fractional distillation can be effective. Acetyl chloride has a boiling point of 51 °C, which is often lower than that of the desired product.[4]

  • Solvent-Assisted Distillation: Adding an inert solvent with a boiling point between that of acetyl chloride and your product can aid in the removal of residual acetyl chloride.[2][3] The solvent is then removed by distillation.

  • Inert Gas Stripping: Bubbling an inert gas, such as nitrogen, through the crude product can help to volatilize and carry away the more volatile acetyl chloride.[3]

Q4: During the aqueous work-up, I'm observing an emulsion that is difficult to separate.

A4: Emulsion formation can be caused by finely dispersed solids or surfactants.

  • Break the emulsion: Adding a small amount of brine (saturated NaCl solution) can often help to break an emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of celite may resolve the issue.

  • Solvent manipulation: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with this compound?

A1: this compound is a corrosive and moisture-sensitive chemical that requires careful handling.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate gloves (e.g., nitrile).[5]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.[5]

  • Moisture Sensitivity: It reacts with moisture, including humidity in the air, to produce hydrogen chloride gas.[1][5] Keep containers tightly sealed and handle under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[5][6]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[5] In case of skin contact, wash immediately with plenty of water.[6]

Q2: What is the recommended method for purifying crude this compound?

A2: The primary method for purifying this compound is vacuum distillation.[2] This allows for distillation at a lower temperature, minimizing thermal decomposition. The boiling point is reported as 53-56 °C at 12 mmHg.[2] To achieve high purity (e.g., >99%), a preliminary distillation or solvent-assisted distillation to remove more volatile impurities like acetyl chloride is recommended.[3]

Q3: Can I store unused this compound? What are the proper storage conditions?

A3: Yes, but proper storage is crucial to maintain its integrity.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation from moisture.

  • Temperature: Avoid exposure to heat, sparks, and open flames.[5]

Experimental Protocols

Standard Quenching and Aqueous Work-up Protocol

  • Preparation: Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate) in a separate flask, large enough to accommodate the reaction mixture and potential foaming. Cool the quenching solution in an ice bath.

  • Quenching: While vigorously stirring the quenching solution, slowly add the reaction mixture dropwise via an addition funnel. Maintain the temperature of the quenching mixture below 10 °C.

  • Separation: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Quantitative Data Summary

ParameterValueReference
Boiling Point55 °C / 12 mmHg
Density1.27 g/mL at 25 °C
Purity (Solvent-Assisted Distillation with Chloroform)>99% (72% yield)[3]
Purity (Solvent-Assisted Distillation with THF)99.3% (73% yield)[3]

Visualizations

Workup_Troubleshooting start End of Reaction dark_color Reaction Mixture Dark/Decomposed? start->dark_color cool Cool to 0°C dark_color->cool Yes proceed_workup Proceed to Standard Work-up dark_color->proceed_workup No quench_carefully Slowly Quench (e.g., NaHCO3(aq)) cool->quench_carefully extract_purify Aqueous Work-up & Purification quench_carefully->extract_purify Quenching_Decision_Tree start Select Quenching Strategy product_stability Is the Product Stable to Base? start->product_stability water_sensitivity Is the Product Water Sensitive? product_stability->water_sensitivity No bicarb_quench Quench with cold sat. NaHCO3 product_stability->bicarb_quench Yes biphasic_quench Biphasic Quench (Organic Solvent/Water) water_sensitivity->biphasic_quench No alcohol_quench Quench with Alcohol (e.g., IPA) water_sensitivity->alcohol_quench Yes

References

Stability of Acetoxyacetyl chloride under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and troubleshooting of Acetoxyacetyl chloride (CAS: 13831-31-7).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1] It is highly sensitive to water and will degrade upon contact.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation of this compound occurs through hydrolysis in the presence of moisture. This reaction produces acetic acid and hydrochloric acid.[2] Inappropriate storage or handling can lead to the formation of these impurities, affecting the quality and reactivity of the compound.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): To determine the percentage purity and identify volatile impurities.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups and identify degradation products by observing changes in the characteristic peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and identify impurities.[3][5]

Q4: What are the common impurities found in this compound?

A4: Besides the degradation products from hydrolysis, impurities can also arise from the synthesis process. These may include unreacted starting materials, residual chlorinating agents (e.g., thionyl chloride), and by-products such as acetyl chloride and chloroacetyl chloride.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Observed Problem Potential Cause Recommended Solution
Low or no yield in acylation reaction Degraded this compound: The reagent may have been exposed to moisture, leading to hydrolysis.- Use a fresh bottle of this compound or purify the existing stock by distillation. - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
Presence of scavengers: The reaction mixture may contain nucleophilic impurities that consume the this compound.- Purify all solvents and reagents before use. - Add a non-nucleophilic base to scavenge the HCl produced during the reaction.
Inconsistent reaction results Variable purity of this compound: Different batches or improperly stored material may have varying levels of purity.- Assess the purity of the this compound before each use using a quick analytical check like GC or FTIR. - Always store the reagent under the recommended conditions.
Formation of unexpected by-products Side reactions: The presence of impurities or improper reaction conditions can lead to the formation of undesired products.- Analyze the starting material for impurities that could interfere with the reaction. - Optimize reaction conditions such as temperature, solvent, and reaction time.
Fuming or discoloration of the reagent upon opening Exposure to atmospheric moisture: The reagent is hygroscopic and reacts with moisture in the air.- Handle the reagent in a fume hood with low humidity or in a glove box. - Use a dry syringe or cannula to transfer the liquid. - Tightly reseal the container immediately after use.

Stability of this compound Under Different Storage Conditions

The stability of this compound is critically dependent on storage temperature and protection from moisture. The following table provides illustrative data on the expected degradation of this compound over time under various conditions.

Storage Condition Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%) Primary Degradation Products
2-8°C (Recommended) >99>98>97Acetic acid, HCl (trace)
Room Temperature (~25°C) ~95~90~80Acetic acid, HCl
Elevated Temperature (40°C) ~85~70<50Acetic acid, HCl, potential polymerization by-products
High Humidity (75% RH) at 25°C <70<40<10Acetic acid, HCl

Note: This data is illustrative and based on the known chemical properties of acyl chlorides. Actual stability may vary based on the specific purity of the initial material and the integrity of the container seal.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under accelerated conditions.

1. Sample Preparation and Initial Analysis:

  • A new, unopened bottle of high-purity this compound is used as the starting material.

  • An initial analysis is performed to determine the baseline purity using Gas Chromatography (GC) with a flame ionization detector (FID).

  • The initial moisture content is determined by Karl Fischer titration.

2. Storage Conditions:

  • Aliquots of the sample are placed in sealed vials under a nitrogen atmosphere.

  • Vials are stored under the following conditions:

    • 2-8°C (Control)

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

3. Time Points for Analysis:

  • Samples are analyzed at the following time points: 0, 1, 3, and 6 months.

4. Analytical Methods:

  • GC-FID: To quantify the purity of this compound and the formation of volatile impurities like acetyl chloride.

  • GC-MS: To identify the structure of any new degradation products.

  • FTIR Spectroscopy: To monitor changes in the functional groups, particularly the appearance of a broad O-H stretch indicating the formation of acetic acid.

  • Karl Fischer Titration: To measure any increase in water content.

5. Data Analysis:

  • The degradation rate is calculated based on the decrease in the peak area of this compound in the GC chromatogram over time.

  • Degradation products are identified and, where possible, quantified.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing start Start: High-Purity this compound initial_analysis Initial Analysis (t=0) - GC-FID (Purity) - Karl Fischer (Moisture) start->initial_analysis storage Store samples under different conditions - 2-8°C (Control) - 25°C / 60% RH - 40°C / 75% RH initial_analysis->storage analysis_points Analyze at t = 1, 3, 6 months storage->analysis_points analytical_methods Analytical Methods - GC-FID/MS - FTIR - Karl Fischer analysis_points->analytical_methods data_analysis Data Analysis - Degradation Rate - Identify Degradation Products analytical_methods->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Logic for Failed Reactions start Reaction Failure (e.g., Low Yield) check_reagent Check this compound Purity (GC or FTIR) start->check_reagent is_pure Is Purity >97%? check_reagent->is_pure check_conditions Review Reaction Conditions - Anhydrous? - Inert atmosphere? - Temperature? is_pure->check_conditions Yes re_purify Purify Reagent (Distillation) or Use New Bottle is_pure->re_purify No optimize Optimize Reaction Conditions check_conditions->optimize re_purify->start success Successful Reaction optimize->success

Caption: Logical flow for troubleshooting failed reactions.

References

Technical Support Center: In-process Monitoring of Reactions with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-process monitoring of reactions involving acetoxyacetyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is in-process monitoring crucial for reactions with this compound?

A1: this compound is a highly reactive and moisture-sensitive reagent.[1][2] In-process monitoring is essential for:

  • Ensuring Reaction Completion: To determine the precise endpoint of the reaction, avoiding unnecessary heating or extended reaction times that can lead to byproduct formation.

  • Detecting Side Reactions: Real-time analysis can identify the formation of common impurities such as acetoxyacetic acid (from hydrolysis) or acetyl chloride.[3]

  • Improving Process Safety and Control: Continuous monitoring allows for better control over reaction parameters and helps in understanding the reaction kinetics and mechanism.[4]

  • Enhancing Reproducibility: By ensuring consistent reaction profiles, in-process monitoring contributes to the batch-to-batch reproducibility of the synthesis.

Q2: What are the most common in-process monitoring techniques for this compound reactions?

A2: The most common techniques are Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) with derivatization. The choice of technique depends on the reaction conditions, the information required, and the available equipment.

Q3: How does the high reactivity of this compound affect the choice of monitoring technique?

A3: Its reactivity, particularly its sensitivity to moisture, is a critical factor.[1]

  • FTIR and NMR: These are often preferred as they are non-invasive and can be performed in real-time under inert conditions, minimizing the risk of hydrolysis.[5][6]

  • HPLC: Direct analysis is challenging due to the rapid reaction of this compound with aqueous and protic mobile phases. Therefore, a derivatization step is typically required to convert it into a more stable compound before analysis.[7][8][9]

Q4: What are the key safety precautions to consider during in-process monitoring of this compound reactions?

A4: this compound is corrosive and a lachrymator.[10] It reacts violently with water to produce hydrochloric acid.[1] Key safety measures include:

  • Handling the compound in a well-ventilated fume hood.

  • Using personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensuring all glassware and solvents are anhydrous to prevent hydrolysis.

  • Conducting reactions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

In-process FTIR Monitoring

Issue 1: No or very weak FTIR signal from the reaction mixture.

Potential CauseRecommended Solution
Poor contact between the ATR probe and the reaction mixture. Ensure the Attenuated Total Reflectance (ATR) probe is fully and properly immersed in the reaction solution.
Low concentration of reactants. If feasible, consider increasing the initial concentration of the reactants to bring the signal above the detection limit.
Coating or fouling of the ATR crystal. Clean the ATR crystal with an appropriate dry solvent (e.g., isopropanol, followed by dichloromethane) before and after each experiment.
Instrument malfunction. Perform a system performance check to ensure the infrared source and detector are functioning correctly.

Issue 2: Noisy or unstable FTIR baseline.

Potential CauseRecommended Solution
Inadequate mixing of the reaction. Ensure efficient stirring to maintain a homogeneous mixture, but avoid vigorous agitation that could introduce gas bubbles.
Temperature fluctuations. Use a temperature-controlled reactor to maintain a stable reaction temperature throughout the monitoring period.
Atmospheric interference (CO₂ and H₂O). Purge the FTIR spectrometer with dry nitrogen or air to minimize interference from atmospheric moisture and carbon dioxide.

Issue 3: Overlapping spectral peaks.

Potential CauseRecommended Solution
Poor spectral resolution. Increase the resolution setting on the FTIR spectrometer to better distinguish between closely spaced peaks.
Complex reaction matrix. Employ multivariate data analysis techniques, such as Partial Least Squares (PLS), to deconvolve the overlapping spectra and extract quantitative information.[11]
Solvent interference. Select a solvent that has minimal absorbance in the spectral region of interest (e.g., the carbonyl stretching region).
In-process NMR Monitoring

Issue 1: Broad or distorted peaks in the NMR spectrum.

Potential CauseRecommended Solution
Poor magnetic field homogeneity (shimming). Re-shim the spectrometer. For real-time monitoring, this may be challenging, so ensure good initial shimming.[12]
Sample inhomogeneity. Ensure the sample is well-mixed and fully dissolved in the NMR solvent.
Presence of paramagnetic species. If unavoidable, be aware that this can lead to peak broadening.
Sample is too concentrated. Dilute the sample to an appropriate concentration.[2]

Issue 2: Unexpected peaks in the NMR spectrum.

Potential CauseRecommended Solution
Presence of impurities in the starting materials or solvent. Run NMR spectra of all starting materials and the solvent to identify any impurity signals.[13]
Formation of reaction byproducts. Compare the spectrum to known spectra of potential byproducts (e.g., acetoxyacetic acid from hydrolysis).
Hydrolysis of this compound due to moisture. Prepare the NMR sample under an inert atmosphere using anhydrous deuterated solvent.[14] A broad peak around 4.7 ppm (in CDCl₃) can indicate the presence of water.

Issue 3: Inaccurate integrations.

Potential CauseRecommended Solution
Peak overlap. Try using a different deuterated solvent to improve peak separation.[2]
Poor baseline correction. Manually correct the baseline before integration.
Signal saturation. Ensure an appropriate relaxation delay (d1) is used in the NMR acquisition parameters.
HPLC Analysis (with Derivatization)

Issue 1: No peak corresponding to the derivatized this compound.

Potential CauseRecommended Solution
Incomplete or failed derivatization reaction. Optimize the derivatization conditions (reagent concentration, reaction time, temperature, and pH).[7][8]
Degradation of the derivatized product. Analyze the sample immediately after derivatization or investigate the stability of the derivative under the storage conditions.
Complete hydrolysis of this compound before derivatization. Ensure the sample is handled under anhydrous conditions prior to the derivatization step.

Issue 2: Variable or drifting retention times.

Potential CauseRecommended Solution
Changes in mobile phase composition. Prepare fresh mobile phase and ensure proper mixing and degassing. Use high-purity HPLC grade solvents.[15]
Fluctuations in column temperature. Use a column oven to maintain a constant and consistent temperature.[16]
Column degradation. Flush the column with a strong solvent or replace it if it's old or has been subjected to harsh conditions.

Issue 3: Peak tailing.

Potential CauseRecommended Solution
Secondary interactions with the stationary phase. Adjust the mobile phase pH or ionic strength. Consider using a different column with a more inert stationary phase.[17]
Column overload. Dilute the sample or inject a smaller volume.
Contamination of the column or guard column. Clean or replace the guard column and flush the analytical column.[17]

Data Presentation

Table 1: Characteristic FTIR Frequencies for Monitoring this compound Reactions.

Functional GroupCompound TypeWavenumber (cm⁻¹)Observation during Reaction
C=O (Acyl Chloride)This compound~1800Decrease in intensity
C=O (Ester)This compound & Product~1750May show complex changes
C=O (Ester/Amide)Product1680 - 1740Increase in intensity
O-H (Carboxylic Acid)Hydrolysis byproduct2500 - 3300 (broad)Appearance indicates hydrolysis

Table 2: Approximate ¹H NMR Chemical Shifts (in CDCl₃) for Key Species.

ProtonCompoundApproximate Chemical Shift (δ, ppm)
CH₃ (Acetoxy)This compound~2.2
CH₂This compound~4.8
CH₃ (Acetyl)Acetyl Chloride (impurity)~2.7
CH₃ (Acetoxy)Acetoxyacetic Acid (hydrolysis)~2.1
CH₂Acetoxyacetic Acid (hydrolysis)~4.6
OH (Carboxylic Acid)Acetoxyacetic Acid (hydrolysis)Variable, broad (often > 10)

Table 3: Example HPLC Method Parameters for Analysis after Derivatization.

ParameterValue/Condition
Derivatizing Agent 2-Nitrophenylhydrazine[8]
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[18]
Mobile Phase Gradient of acetonitrile and water/buffer
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/DAD at a wavelength suitable for the derivative (e.g., 395 nm for 2-nitrophenylhydrazine derivatives)[8]
Expected Retention Dependent on the specific derivative and conditions, but the derivative will be significantly more retained than the unreacted derivatizing agent.

Experimental Protocols

Protocol 1: In-process FTIR Monitoring using an ATR Probe
  • System Setup:

    • Ensure the FTIR spectrometer is equipped with a suitable ATR probe (e.g., Diamond or SiComp).

    • Set up the reaction in a temperature-controlled reactor with an overhead stirrer.

    • Insert the ATR probe into the reactor, ensuring the crystal is fully submerged in the reaction mixture.

  • Background Spectrum:

    • Before adding this compound, record a background spectrum of the solvent and other reactants at the reaction temperature.

  • Data Acquisition:

    • Initiate the reaction by adding this compound.

    • Immediately start collecting spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the reaction progress by observing the changes in the characteristic peak intensities as outlined in Table 1.

  • Data Analysis:

    • Plot the intensity of the reactant and product peaks as a function of time to generate a reaction profile.

Protocol 2: In-process NMR Monitoring
  • Sample Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the reactants in a suitable anhydrous deuterated solvent (e.g., CDCl₃).

    • Transfer an aliquot of the solution to a dry NMR tube, which is then sealed.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to establish initial concentrations and chemical shifts.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (e.g., by adding a catalyst or by temperature change).

    • Acquire a series of ¹H NMR spectra at predetermined time intervals.

    • Monitor the decrease in the signal intensity of the this compound peaks and the increase in the product peaks (refer to Table 2).

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum to determine the relative concentrations of reactants and products over time.

Protocol 3: HPLC Analysis using Derivatization
  • Sample Preparation and Derivatization:

    • Under anhydrous conditions, withdraw an aliquot of the reaction mixture at a specific time point.

    • Immediately quench the reaction and derivatize the this compound. For example, react with a solution of 2-nitrophenylhydrazine in acetonitrile at room temperature for 30 minutes.[8]

  • HPLC Analysis:

    • Dilute the derivatized sample with the mobile phase.

    • Inject the sample into the HPLC system.

    • Run the analysis using the parameters outlined in Table 3.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized product based on its retention time.

    • Quantify the amount of the derivative by comparing its peak area to a calibration curve prepared from derivatized standards.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_monitoring In-Process Monitoring cluster_analysis Data Analysis & Control Setup Set up temperature-controlled reactor under inert atmosphere Reagents Add anhydrous solvent and all reactants except This compound Setup->Reagents Initiate Initiate reaction by adding This compound Reagents->Initiate Monitor Select Monitoring Technique Initiate->Monitor FTIR Real-time FTIR (ATR Probe) Monitor->FTIR Non-invasive, real-time NMR Real-time or Quenched NMR Monitor->NMR Detailed structural information HPLC Quench and Derivatize for HPLC Monitor->HPLC High sensitivity, quantitative Data Collect and process spectroscopic/chromatographic data FTIR->Data NMR->Data HPLC->Data Profile Generate reaction profile (concentration vs. time) Data->Profile Endpoint Determine reaction endpoint and check for byproducts Profile->Endpoint troubleshooting_decision_tree Start Inconsistent or Unexpected Monitoring Results Check_Moisture Is there evidence of moisture? (e.g., broad FTIR peak at 3400 cm⁻¹, byproduct peaks in NMR/HPLC) Start->Check_Moisture Dry_System Solution: Ensure anhydrous conditions. Dry solvents and glassware. Use inert atmosphere. Check_Moisture->Dry_System Yes Check_Technique Is the issue technique-specific? Check_Moisture->Check_Technique No Dry_System->Check_Technique FTIR_Issue FTIR Issue: Noisy baseline or weak signal Check_Technique->FTIR_Issue FTIR NMR_Issue NMR Issue: Broad peaks or unexpected signals Check_Technique->NMR_Issue NMR HPLC_Issue HPLC Issue: Variable retention or no product peak Check_Technique->HPLC_Issue HPLC FTIR_Solution Clean ATR probe. Improve mixing. Purge spectrometer. FTIR_Issue->FTIR_Solution NMR_Solution Re-shim spectrometer. Check sample concentration. Prepare sample under inert gas. NMR_Issue->NMR_Solution HPLC_Solution Optimize derivatization. Check mobile phase and column. Ensure sample stability. HPLC_Issue->HPLC_Solution End Problem Resolved FTIR_Solution->End NMR_Solution->End HPLC_Solution->End

References

Technical Support Center: Quenching Procedures for Acetoxyacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving acetoxyacetyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a reaction with this compound?

Quenching is a critical step to neutralize any unreacted, highly reactive this compound after the desired transformation is complete.[1] This process converts it into a less reactive and more easily removable substance, ensuring the safety of the procedure and simplifying the subsequent purification of the product.[1]

Q2: What are the common quenching agents for this compound reactions?

The choice of quenching agent depends on the stability of the desired product and the planned purification strategy.[1] Common quenching agents include:

  • Water: Reacts with this compound to form acetoxyacetic acid and hydrochloric acid (HCl).[1][2][3] This method is effective but can be highly exothermic.[3]

  • Alcohols (e.g., methanol, ethanol): React to form the corresponding ester (e.g., methyl acetoxyacetate or ethyl acetoxyacetate) and HCl.[1][2][4] This is a generally safe and common laboratory practice.[4]

  • Amines (e.g., diethylamine): React to produce a stable amide and an ammonium salt.[1][4]

Q3: Why is it important to cool the reaction mixture before quenching?

The reaction of this compound with nucleophiles like water is often vigorous and highly exothermic.[3][5][6][7] Cooling the reaction mixture, typically in an ice bath, is crucial to control the reaction rate, prevent a dangerous temperature increase, and minimize potential side reactions.[1]

Q4: What are the primary byproducts of quenching this compound?

The byproducts depend on the quenching agent used. The following table summarizes the resulting byproducts:

Quenching AgentPrimary Organic ByproductSecondary Byproduct
Water (H₂O)Acetoxyacetic acidHydrogen Chloride (HCl)[1]
Alcohol (e.g., Methanol, CH₃OH)Methyl acetoxyacetate (Ester)Hydrogen Chloride (HCl)[1]
Amine (e.g., Diethylamine, (CH₃CH₂)₂NH)N,N-Diethyl-2-acetoxyacetamide (Amide)Diethylammonium chloride[1]

Q5: How can I remove the acidic byproduct (HCl) generated during quenching?

After quenching, the acidic HCl is typically neutralized and removed during the aqueous workup. This is often achieved by washing the organic layer with a basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer at a basic pH.[1][8] The bicarbonate reacts with HCl to form carbon dioxide gas, sodium chloride, and water.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violent/Uncontrolled Reaction During Quenching - The reaction mixture was not sufficiently cooled before adding the quenching agent.- The quenching agent was added too quickly.- Ensure the reaction flask is adequately cooled in an ice bath (0°C) before and during the quench.[1]- Add the quenching agent slowly and dropwise with vigorous stirring to dissipate the heat generated.[4][9]
Formation of an Emulsion During Aqueous Workup - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add brine (saturated NaCl solution) to help break the emulsion.- If the emulsion persists, consider filtering the mixture through a pad of Celite.[10]
Low Yield of Desired Product After Workup - The desired product may be partially water-soluble.- Hydrolysis of the product's acetoxy group under harsh basic conditions during the wash.- Before discarding the aqueous layers, re-extract them with a fresh portion of the organic solvent to recover any dissolved product.[1]- Use a milder base for washing or reduce the number of basic washes. Consider using a phosphate buffer for pH control.[8]
Incomplete Quenching of this compound - Insufficient amount of quenching agent was added.- Ensure a molar excess of the quenching agent is used to react with all the remaining this compound.
Product Degradation - The desired product might be unstable to the quenching agent or the workup conditions (e.g., acidic or basic environment).- If the product is base-sensitive, quench with water or an alcohol and wash with deionized water instead of a basic solution. Subsequent purification by column chromatography will be necessary to remove the acidic byproduct.[1]

Experimental Protocols

Standard Quenching Protocol with Water

This protocol outlines a general and safety-oriented procedure for quenching excess this compound with water.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[1] this compound is corrosive, a lachrymator, and reacts violently with water.[11]

  • Cooling: Cool the reaction flask containing the mixture with unreacted this compound to 0°C using an ice-water bath.[1]

  • Slow Addition: While vigorously stirring the reaction mixture, slowly add cold deionized water dropwise.[1][4][9]

  • Temperature Monitoring: Monitor the internal temperature of the reaction to ensure it does not rise significantly. The rate of addition should be controlled to maintain a low temperature.[4]

  • Completion: Continue stirring the mixture at 0°C for a period (e.g., 15-30 minutes) after the addition is complete to ensure all the this compound has been hydrolyzed.

  • Workup: Proceed with the standard aqueous workup, which typically involves dilution with an organic solvent and washing with a basic solution (e.g., NaHCO₃) to neutralize the generated HCl.[1]

Quenching with Methanol for Base-Sensitive Products

This protocol is suitable when the desired product is sensitive to basic conditions.

  • Cooling: Cool the reaction flask to 0°C in an ice-water bath.

  • Slow Addition: With vigorous stirring, slowly add anhydrous methanol dropwise to the reaction mixture.[4]

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes after the addition is complete.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with deionized water to remove water-soluble impurities, followed by a wash with brine to aid in drying.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product will contain the methyl acetoxyacetate byproduct. Purify the desired product using column chromatography.[1]

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Complete (Excess this compound) cool Cool Reaction Mixture to 0°C (Ice Bath) start->cool add_quench Slowly Add Quenching Agent (e.g., Water, Methanol) with Vigorous Stirring cool->add_quench dilute Dilute with Organic Solvent add_quench->dilute wash Wash with Aqueous Solution (e.g., NaHCO3, Brine) dilute->wash separate Separate Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: General experimental workflow for quenching this compound reactions.

Troubleshooting_Tree issue Problem During Quenching/Workup? violent_rxn Violent Reaction issue->violent_rxn Yes emulsion Emulsion Forms issue->emulsion Yes low_yield Low Product Yield issue->low_yield Yes cause_temp Insufficient Cooling or Fast Addition violent_rxn->cause_temp cause_shaking Vigorous Shaking emulsion->cause_shaking cause_solubility Product is Water-Soluble or Base-Sensitive low_yield->cause_solubility solution_cool Cool to 0°C and Add Quencher Slowly cause_temp->solution_cool solution_swirl Gently Swirl/Invert Funnel, Add Brine cause_shaking->solution_swirl solution_reextract Re-extract Aqueous Layers, Use Milder Wash Conditions cause_solubility->solution_reextract

Caption: Troubleshooting decision tree for common quenching issues.

References

Impact of reagent purity on Acetoxyacetyl chloride reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of reagent purity on Acetoxyacetyl chloride reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₄H₅ClO₃) is a reactive acyl chloride used as a key intermediate in a wide range of organic syntheses.[1] Its value comes from its two reactive sites: the electrophilic acyl chloride group and the acetoxy moiety. This allows for the sequential introduction of different chemical groups into a target molecule.[1] Common applications include the synthesis of β-lactams (a core structure in many antibiotics), glycolylhydroxamic acids, fluorescent probes for tumor imaging, and other specialty polymers and pharmaceuticals.[1][2][3]

Q2: What are the common impurities found in this compound?

Common impurities in crude this compound include:

  • Unreacted starting materials: Such as acetoxyacetic acid.

  • Residual chlorinating agents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are often used in its synthesis and can remain in the crude product.[4][5]

  • By-products: Acetyl chloride is a common by-product.[6]

  • Moisture: this compound is highly sensitive to moisture and will hydrolyze.[4][7][8][9]

Q3: How does moisture affect this compound?

This compound reacts violently with water, leading to its hydrolysis.[4][8][9] This reaction produces acetic acid and hydrochloric acid, consuming the reagent and introducing acidic impurities into the reaction mixture.[4][7] Therefore, it is crucial to handle and store this compound under anhydrous conditions.[4][10]

Q4: How can I assess the purity of my this compound?

Several analytical methods can be used to determine the purity of this compound:

  • Gas Chromatography (GC): This is a primary method for quantifying the purity and identifying volatile impurities like acetyl chloride.[6] Due to the reactive nature of acyl chlorides, derivatization into a more stable ester (e.g., by reacting with methanol to form methyl acetate) before injection can provide more reliable results.[11]

  • Karl Fischer Titration: This is the standard method for determining water content, which is critical due to the compound's moisture sensitivity.[12][13][14][15][16]

  • FT-IR and NMR Spectroscopy: These techniques can be used to verify the structural integrity of the compound and detect certain impurities.

Troubleshooting Guide

Q1: My acylation reaction with this compound has a low yield. What are the potential causes related to reagent purity?

A low yield in your acylation reaction can be attributed to several factors related to the purity of your this compound:

  • Presence of Moisture: If your this compound has been exposed to moisture, a portion of it will have hydrolyzed to acetoxyacetic acid and HCl. This reduces the amount of active reagent available for your reaction. The generated HCl can also protonate amine nucleophiles, rendering them unreactive.[17]

  • Competing Acylating Agents: If your this compound contains significant amounts of other acylating agents, such as acetyl chloride, this impurity will compete in the reaction, leading to the formation of undesired acetylated by-products and a lower yield of your target molecule.

  • Decomposition: this compound can decompose over time, especially if not stored properly (e.g., at elevated temperatures or exposed to moisture).[10] Always use freshly opened or properly stored reagent for best results.[17]

Q2: I am observing unexpected side products in my reaction. Could this be due to impurities in the this compound?

Yes, the presence of impurities is a likely cause of unexpected side products.

  • Acetyl Chloride Impurity: This will lead to the formation of an acetylated version of your substrate. For example, in the synthesis of a β-lactam, you might observe a product with an acetyl group instead of the desired acetoxyacetyl group.

  • Residual Chlorinating Agents: Thionyl chloride, if present, can react with certain functional groups in your substrate, leading to undesired chlorinated by-products.

  • Hydrolysis Products: The presence of acetic acid and HCl from hydrolysis can catalyze side reactions or affect the stability of your product.

Q3: My reaction is not proceeding to completion, even with an excess of this compound. What could be the issue?

If your reaction is stalling, consider the following purity-related issues:

  • Inaccurate Reagent Quantification: If your this compound is of low purity, you may be adding less of the active reagent than calculated. It is advisable to determine the purity of your reagent before use to ensure accurate stoichiometry.

  • Inhibition by Impurities: The impurities themselves or their reaction products could potentially inhibit the desired reaction. For instance, the HCl generated from hydrolysis can protonate catalysts or substrates, thereby deactivating them.

Data on Purification of this compound

The purity of this compound can be significantly improved using various distillation techniques. The following table summarizes the purity levels that can be achieved.

Purification MethodSolventYieldPurity (% by GC)Reference
Solvent-Assisted DistillationChloroform72%>99%[6]
Solvent-Assisted DistillationToluene71%99.2%[6]
Solvent-Assisted DistillationTetrahydrofuran (THF)73%99.3%[6]

Experimental Protocols

Protocol 1: Purification of this compound by Solvent-Assisted Distillation

This protocol is a general guideline based on a patented method for purifying this compound.[6]

Objective: To remove volatile impurities such as acetyl chloride and residual chlorinating agents.

Materials:

  • Crude this compound

  • An inert solvent with a boiling point between 50-150 °C (e.g., chloroform, toluene, or THF)[6]

  • Distillation apparatus

  • Vacuum pump

  • Heating mantle

Procedure:

  • Initial Distillation: Perform a simple distillation at atmospheric pressure to remove the bulk of highly volatile impurities, such as excess thionyl chloride and some acetyl chloride.[6]

  • Solvent Addition: Cool the crude product and add an equal volume of an inert solvent (e.g., THF).[6]

  • Second Distillation: Perform a second distillation at atmospheric pressure to co-distill the remaining volatile impurities with the added solvent. Continue until the solvent is completely removed.[6]

  • Vacuum Distillation: Finally, purify the this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 53-56 °C / 12 mmHg.[6]

  • Analysis: Analyze the purity of the collected fraction by Gas Chromatography (GC).

Protocol 2: Purity Analysis by Gas Chromatography (GC) with Derivatization

This protocol is a general method for the analysis of reactive acyl chlorides.

Objective: To determine the percentage purity of this compound and quantify volatile impurities.

Materials:

  • This compound sample

  • Anhydrous methanol

  • Anhydrous pyridine

  • Anhydrous solvent for dilution (e.g., dichloromethane)

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • DB-WAX column or similar polar capillary column[11]

Procedure:

  • Sample Preparation (Derivatization):

    • In a clean, dry vial, accurately weigh approximately 50 mg of the this compound sample.

    • Add 1 mL of anhydrous methanol to convert the acyl chlorides to their corresponding methyl esters.

    • Add a small amount of anhydrous pyridine to neutralize the HCl generated.[11]

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Dilute the sample to a suitable concentration with the anhydrous solvent.

  • GC-FID Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Program: Start at 40 °C for 5 minutes, then ramp up to 230 °C at a rate of 10 °C/min, and hold for 7 minutes.[11]

    • Carrier Gas: Helium or Nitrogen

    • Injection Volume: 1 µL

  • Data Analysis: Identify the peaks corresponding to the methyl esters of acetoxyacetic acid and any impurities (e.g., methyl acetate from acetyl chloride). Calculate the percentage purity based on the peak areas.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This is a general procedure for determining the moisture content in a reactive liquid sample.

Objective: To quantify the amount of water in an this compound sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous Karl Fischer solvent (e.g., methanol-based)

  • Karl Fischer titrant

  • Airtight syringe

  • This compound sample

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Solvent Conditioning: Add the Karl Fischer solvent to the titration cell and titrate to a dry endpoint to eliminate any residual moisture in the solvent.

  • Sample Analysis:

    • Using a dry, airtight syringe, draw a known volume of the this compound sample.

    • Accurately weigh the syringe with the sample.

    • Inject the sample into the conditioned titration cell.

    • Reweigh the empty syringe to determine the exact mass of the sample added.

    • Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

  • Result Expression: The water content is typically expressed as a percentage (%) or in parts per million (ppm).

Visualizations

G Troubleshooting Workflow for this compound Reactions start Reaction Outcome Unsatisfactory (Low Yield, Side Products) check_purity Assess Purity of This compound start->check_purity is_moisture Moisture Present? check_purity->is_moisture is_acyl_impurity Other Acyl Chlorides (e.g., Acetyl Chloride) Present? is_moisture->is_acyl_impurity No hydrolysis Problem: Hydrolysis of Reagent Action: Use Anhydrous Conditions, Purify or Use New Reagent is_moisture->hydrolysis Yes is_other_impurity Other Impurities (e.g., SOCl2) Present? is_acyl_impurity->is_other_impurity No competing_reaction Problem: Competing Acylation Action: Purify Reagent by Fractional Distillation is_acyl_impurity->competing_reaction Yes side_reactions Problem: Undesired Side Reactions Action: Purify Reagent is_other_impurity->side_reactions Yes reassess Re-run Reaction with Purified Reagent is_other_impurity->reassess No hydrolysis->reassess competing_reaction->reassess side_reactions->reassess G Impact of Impurities on Acylation Reactions cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Competing Acylation A This compound (Pure) C Desired Acylated Product A->C + Nucleophile B Nucleophile (e.g., Amine, Alcohol) D This compound F Acetoxyacetic Acid + HCl (Inactive Reagent) D->F + H2O E H2O (Moisture) G Acetyl Chloride (Impurity) I Acetylated By-product G->I + Nucleophile H Nucleophile

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of reactive chemical intermediates like Acetoxyacetyl chloride is paramount. This guide provides a detailed comparison of various analytical methods for determining the purity, identity, and stability of this compound and its related products. We will delve into chromatographic, spectroscopic, and titrimetric techniques, presenting their principles, performance data, and detailed experimental protocols.

Introduction to this compound and its Alternatives

This compound (C₄H₅ClO₃) is a highly reactive acyl chloride utilized as a key intermediate in a variety of organic syntheses, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its bifunctional nature, containing both a reactive acyl chloride and an acetoxy group, makes it a versatile building block.[1][2] Common alternatives or related acylating agents used in synthesis include chloroacetyl chloride and bromoacetyl chloride.[3][4][5][6] The high reactivity of these compounds, particularly their susceptibility to hydrolysis, presents a significant challenge for their analytical characterization.[2][7]

Chromatographic Methods

Chromatographic techniques are central to assessing the purity of this compound and monitoring the progress of reactions involving it.[2] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, though their application to highly reactive acyl chlorides often requires specific strategies to ensure accurate and reliable results.

Gas Chromatography (GC)

Gas chromatography is a primary method for quantifying the purity of this compound, with commercial standards often specifying a purity of >96% or 97% as determined by GC.[1][2][8] Due to the thermal lability and reactivity of acyl chlorides, derivatization is a common strategy to improve their stability and chromatographic behavior.

Comparison of GC Methods for Acyl Chloride Analysis

Analytical MethodAnalyteDerivatizing AgentColumnDetectorLimit of Quantitation (LOQ)Linearity (Correlation Coefficient)Key AdvantagesKey Disadvantages
Derivatization GC-FID[9][10]Chloroacetyl chloride (CAC), Methyl chloroacetate (MCA), Chloroacetic acid (CAA)PiperidineNot specifiedFlame Ionization Detector (FID)CAC & MCA: 0.03% wt/wt; CAA: 0.10% wt/wt[9][10]0.9995 to 1.0000[9][10]High sensitivity, good for trace analysis.Requires derivatization step.
Indirect GC-FID[11]Chloroacetyl chlorideMethanol (for conversion to methyl 2-chloroacetate)DB wax column[10]Flame Ionization Detector (FID)0.38 ppm[10]0.9998[10]Simple, sensitive, avoids direct injection of reactive analyte.Indirect measurement.
Derivatization GC-ECD[12]Chloroacetyl chloride9-((N-methylamino)methyl)anthracene (MAMA) followed by analysis of the amideNot specifiedElectron Capture Detector (ECD)Practical LOQ of 1 ppb for a 5-L air sample.[12]Not specifiedExtremely high sensitivity for trace air analysis.Multi-step sample preparation.

Experimental Protocol: GC-FID Analysis of this compound (General Approach)

This protocol is a general guideline based on methods for similar acyl chlorides.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., anhydrous dichloromethane) to dissolve the sample.

    • Introduce a derivatizing agent, such as a secondary amine (e.g., piperidine) or an alcohol (e.g., 2-butanol), in a slight molar excess.[9][13]

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete conversion to the more stable amide or ester derivative.

    • Dilute the solution to the mark with the solvent.

  • GC-FID Conditions:

    • Column: A capillary column with a polar stationary phase (e.g., a wax-based column) is often suitable.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 10 °C/min).

    • Detector Temperature: Typically set around 280 °C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Quantification:

    • Prepare a series of calibration standards of the derivatized analyte of known concentrations.

    • Inject the standards and the sample solution into the GC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the derivatized this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of highly reactive molecules like this compound by conventional reversed-phase HPLC is challenging due to its rapid hydrolysis in aqueous mobile phases.[2] Therefore, pre-column derivatization is a common and effective strategy to convert the acyl chloride into a more stable and readily detectable analyte.[2][7]

Comparison of HPLC Derivatization Reagents for Acyl Chloride Analysis

Derivatizing ReagentResulting DerivativeDetection WavelengthLimit of Detection (LOD)Key AdvantagesReference
2-NitrophenylhydrazineHydrazide395 nm0.01-0.03 µg/mLHigh specificity and sensitivity, minimizes matrix interference.[7][7]
9-((N-methylamino)methyl)anthracene (MAMA)AmideFluorescence< 1 pgExcellent for trace analysis in air samples.[12][12]

Experimental Protocol: HPLC Analysis of this compound via Derivatization

This protocol is based on a general method for the trace analysis of acyl chlorides.[7]

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound sample in an anhydrous aprotic solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting a stock solution of a reference standard of this compound.

  • Derivatization Procedure:

    • To an aliquot of the sample or standard solution, add a solution of the derivatizing reagent (e.g., 100 µg/mL 2-nitrophenylhydrazine in acetonitrile).[7]

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[7]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detector: UV-Vis detector set at the maximum absorbance wavelength of the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[7]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the derivatized standards and sample into the HPLC system.

    • Construct a calibration curve and determine the concentration of this compound in the sample.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for confirming the molecular structure of this compound.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

Expected NMR Spectral Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.2SingletCH₃ (Acetoxy group)
¹H~4.8SingletCH₂ (Methylene group)
¹³C~20Not ApplicableC H₃ (Acetoxy group)
¹³C~65Not ApplicableC H₂ (Methylene group)
¹³C~168Not ApplicableC =O (Ester carbonyl)
¹³C~170Not ApplicableC =O (Acyl chloride carbonyl)

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2] The IR spectrum of this compound is characterized by the presence of two distinct carbonyl (C=O) stretching bands.[2]

Characteristic IR Absorption Frequencies for Acyl Chlorides

Functional GroupAbsorption Range (cm⁻¹)Comments
C=O (Acyl Chloride)1790-1815The high frequency is characteristic and distinguishes it from most other carbonyl compounds.[14][15]
C=O (Ester)~1735-1750Typical range for saturated esters.
C-Cl600-800Generally a weak to medium intensity band.[16]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be observed at m/z 136 (for the ³⁵Cl isotope) and 138 (for the ³⁷Cl isotope).[2]

Predicted Key Fragmentation Pathways for this compound

m/zPredicted Fragment IonStructural Formula
136/138Molecular Ion[C₄H₅³⁵ClO₃]⁺ / [C₄H₅³⁷ClO₃]⁺[2]
101[M - Cl]⁺[C₄H₅O₃]⁺[2]
43Acetyl Cation[CH₃CO]⁺[2]

Titrimetric Methods

Titrimetric methods can be employed for the analysis of acyl chlorides, particularly for determining the total acid content and the amount of hydrolyzable chloride.

Experimental Protocol: Titration for Total Acid Content

This method determines the acyl chloride along with any free carboxylic acid and hydrogen chloride impurities.

  • Sample Preparation:

    • Accurately weigh a sample of this compound into a flask containing a known volume of a standardized solution of a nucleophile that reacts with the acyl chloride, such as a solution of an amine (e.g., pyridine) in an alcohol (e.g., butanol).[17]

    • Allow the reaction to go to completion. This converts the acyl chloride to a stable ester or amide.

  • Titration:

    • Titrate the resulting solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a pH meter or a suitable indicator (e.g., phenolphthalein).[17]

    • The titration will neutralize the hydrochloric acid generated from the reaction of the acyl chloride, as well as any pre-existing acidic impurities.

Workflow and Method Selection Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the characterization of this compound.

Experimental_Workflow_for_Acetoxyacetyl_Chloride_Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Characterization Sample This compound Sample Derivatization Derivatization (for GC/HPLC) Sample->Derivatization Direct_Analysis Direct Analysis (for NMR/IR/MS/Titration) Sample->Direct_Analysis GC Gas Chromatography (GC) Derivatization->GC HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC NMR NMR Spectroscopy Direct_Analysis->NMR IR IR Spectroscopy Direct_Analysis->IR MS Mass Spectrometry Direct_Analysis->MS Titration Titrimetry Direct_Analysis->Titration Purity Purity Assessment GC->Purity HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation IR->Identity MS->Structure Quantification Quantification of Impurities Titration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Method_Selection_Logic cluster_goals cluster_methods Goal Analytical Goal Purity Purity & Impurity Profile Goal->Purity Structure Structural Confirmation Goal->Structure Trace Trace Analysis Goal->Trace Chromatography GC / HPLC (often with derivatization) Purity->Chromatography Titrimetry Titration Purity->Titrimetry Spectroscopy NMR / IR / MS Structure->Spectroscopy Trace->Chromatography

Caption: Logic for selecting an analytical method for this compound.

Conclusion

The characterization of this compound requires a multi-faceted analytical approach. Gas chromatography, particularly with derivatization, is a robust method for purity assessment and quantification of impurities. HPLC with pre-column derivatization offers a sensitive alternative, especially for trace analysis. Spectroscopic methods, including NMR, IR, and MS, are essential for unambiguous structural elucidation and identity confirmation. Titrimetric methods provide a classical approach for determining total acidity. The choice of the most appropriate technique or combination of techniques will depend on the specific analytical goal, whether it is routine quality control, reaction monitoring, or detailed structural characterization.

References

A Comparative Guide to the 1H NMR Analysis of Compounds Synthesized with Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, acetoxyacetyl chloride stands as a versatile bifunctional reagent. Its ability to introduce an acetoxyacetyl moiety is crucial in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] A key analytical technique to confirm the success of such a synthesis and to ensure the purity of the product is 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective comparison of the 1H NMR spectral data of a model compound synthesized using this compound against a simpler acetylating agent, acetyl chloride. It includes a detailed experimental protocol for the synthesis and subsequent NMR analysis, along with a clear visualization of the experimental workflow.

Experimental Protocols

A successful spectroscopic analysis is predicated on a well-executed reaction and purification. The following protocol outlines a general procedure for the acylation of an alcohol, using benzyl alcohol as a model substrate, with this compound.

Synthesis of Benzyl 2-acetoxyacetate

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) or triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in the anhydrous solvent and add it dropwise to the stirred alcohol solution over 15-30 minutes. The base is crucial to neutralize the HCl byproduct that is generated.[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl 2-acetoxyacetate.

1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Presentation: A Comparative Analysis

The introduction of the acetoxyacetyl group results in distinct and predictable signals in the 1H NMR spectrum. The following table summarizes the expected 1H NMR data for the acylation of benzyl alcohol with both this compound and, for comparison, the simpler acetyl chloride.

Compound Proton Environment Expected Chemical Shift (δ, ppm) in CDCl3 Multiplicity Integration
Benzyl Alcohol (Starting Material) Ar-H 7.2-7.4multiplet5H
Ph-CH 2-OH~4.7singlet2H
-OH variable (broad)singlet1H
Benzyl 2-acetoxyacetate (Product) Ar-H 7.2-7.4multiplet5H
Ph-CH 2-O-~5.2singlet2H
-O-CH 2-C=O~4.6singlet2H
CH 3-C=O~2.1singlet3H
Benzyl Acetate (Comparison Product) Ar-H 7.2-7.4multiplet5H
Ph-CH 2-O-~5.1singlet2H
CH 3-C=O~2.1singlet3H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The 1H NMR spectrum of this compound itself is simple, typically showing two singlets in CDCl3: one for the methyl protons (CH3) around 2.2 ppm and another for the methylene protons (-OCH2-) adjacent to the carbonyl groups at approximately 4.9 ppm.[4]

Upon reaction with an alcohol like benzyl alcohol, several key changes are observed in the 1H NMR spectrum of the product, benzyl 2-acetoxyacetate:

  • Disappearance of the alcohol -OH proton signal.

  • Downfield shift of the benzylic protons (Ph-CH2-): The protons on the carbon attached to the oxygen move downfield (from ~4.7 ppm to ~5.2 ppm) due to the deshielding effect of the newly formed ester group.

  • Appearance of two new singlets: A singlet around 4.6 ppm corresponds to the methylene protons (-O-CH2-C=O) of the newly introduced glycolate moiety, and a singlet around 2.1 ppm corresponds to the methyl protons (CH3-C=O) of the acetate group.

When comparing this to the product of a simple acetylation with acetyl chloride (benzyl acetate), we see a similar downfield shift of the benzylic protons. However, only one new singlet appears for the acetyl methyl group around 2.1 ppm. The presence of the additional singlet for the methylene protons (~4.6 ppm) is the key diagnostic feature for a successful reaction with this compound.

Mandatory Visualization

The logical workflow for the synthesis, purification, and comparative NMR analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis 1H NMR Analysis & Comparison Start Starting Material (e.g., Benzyl Alcohol) Reaction1 Acylation Reaction Start->Reaction1 Reaction2 Acylation Reaction Start->Reaction2 Reagent1 This compound Reagent1->Reaction1 Reagent2 Alternative (e.g., Acetyl Chloride) Reagent2->Reaction2 Purify1 Workup & Purification Reaction1->Purify1 Purify2 Workup & Purification Reaction2->Purify2 Product1 Product A (e.g., Benzyl 2-acetoxyacetate) Purify1->Product1 Product2 Product B (e.g., Benzyl Acetate) Purify2->Product2 NMR1 Acquire 1H NMR Spectrum Product1->NMR1 NMR2 Acquire 1H NMR Spectrum Product2->NMR2 Table Comparative Data Table NMR1->Table NMR2->Table Conclusion Confirm Structure & Compare Spectra Table->Conclusion

Caption: Workflow for synthesis, purification, and comparative 1H NMR analysis.

References

A Comparative Guide to the Mass Spectrometry of Acetoxyacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of molecules derivatized with acetoxyacetyl chloride against a common alternative, acetic anhydride. This document is intended to assist researchers in predicting and interpreting mass spectra, selecting appropriate derivatization strategies, and designing experimental workflows for the analysis of compounds containing hydroxyl or primary amine functional groups.

Introduction to Derivatization in Mass Spectrometry

Derivatization is a chemical modification technique used to enhance the analytical properties of compounds for mass spectrometry (MS) and chromatography. For molecules with polar functional groups such as alcohols and amines, derivatization can increase volatility, improve thermal stability, and direct fragmentation pathways, leading to more informative mass spectra.

This compound (C₄H₅ClO₃) is a reactive acylating agent that introduces an acetoxyacetyl group onto nucleophilic functional groups. Its bifunctional nature, containing both an ester and an acyl chloride, can lead to unique fragmentation patterns that may provide additional structural information compared to simpler acylating reagents.

Comparison of this compound and Acetic Anhydride Derivatization

To illustrate the comparative performance, we will consider the derivatization of a model primary amine, butylamine. The reaction with this compound yields N-(2-acetoxyacetyl)butylamine, while reaction with acetic anhydride yields N-acetylbutylamine.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the electron ionization (EI) mass spectra of the two derivatives. These predictions are based on established fragmentation patterns for amides and esters.[1][2][3][4]

Derivative NameMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]Predicted Origin of Key Fragments
N-(2-acetoxyacetyl)butylamine 159116, 101, 86, 73, 57, 43Loss of •CH₂COOH, Loss of C₄H₉• (butyl radical), McLafferty rearrangement (loss of C₄H₈), Alpha-cleavage (loss of C₃H₇•), Butyl cation [C₄H₉]⁺, Acetyl cation [CH₃CO]⁺
N-acetylbutylamine 11586, 72, 59, 43McLafferty rearrangement (loss of C₂H₅•), Alpha-cleavage (loss of C₃H₇•), [CH₃CONH₂]⁺•, Acetyl cation [CH₃CO]⁺

Note: The relative abundances of these ions will depend on the specific conditions of the mass spectrometer.

The acetoxyacetyl derivative provides a richer fragmentation pattern due to the presence of the ester group, which introduces additional cleavage sites. The loss of a neutral acetic acid molecule (60 Da) or ketene (42 Da) from the molecular ion or fragment ions is a potential characteristic fragmentation pathway for acetoxyacetyl derivatives that can aid in spectral interpretation.

Experimental Protocols

The following are generalized protocols for the derivatization of a primary amine with this compound and acetic anhydride for analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Derivatization with this compound
  • Sample Preparation: In a clean, dry 2 mL glass vial, dissolve approximately 1 mg of the amine sample in 500 µL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Reagent: Add a 1.5 molar excess of this compound to the sample solution. To neutralize the HCl byproduct, add a 2 molar excess of a non-nucleophilic base, such as pyridine or triethylamine.

  • Reaction: Cap the vial tightly and vortex the mixture. Heat the reaction at 60°C for 30 minutes.

  • Sample Work-up: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS or subjected to a wash step with a small volume of water to remove the amine hydrochloride salt, followed by drying of the organic layer with anhydrous sodium sulfate.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.

Protocol 2: Derivatization with Acetic Anhydride (for comparison)
  • Sample Preparation: In a clean, dry 2 mL glass vial, dissolve approximately 1 mg of the amine sample in 500 µL of a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Reagent: Add a 1.5 molar excess of acetic anhydride to the sample solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Reaction: Cap the vial tightly and vortex the mixture. Heat the reaction at 60°C for 30 minutes.

  • Sample Work-up: Allow the vial to cool to room temperature. The sample can be injected directly into the GC-MS.

  • GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system.

Visualizing the Workflow and Fragmentation

Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with this compound prior to MS analysis.

DerivatizationWorkflow Analyte Analyte Solution (e.g., in Dichloromethane) Reagent Add this compound & Pyridine Analyte->Reagent React Heat at 60°C for 30 min Reagent->React Workup Optional: Aqueous Wash & Drying React->Workup Analysis GC-MS Analysis Workup->Analysis

Caption: Derivatization workflow for this compound.

Predicted Fragmentation Pathway

This diagram shows the predicted electron ionization fragmentation pathway for N-(2-acetoxyacetyl)butylamine.

FragmentationPathway M [C₈H₁₅NO₃]⁺• m/z = 159 F116 [C₆H₁₂NO₂]⁺ m/z = 116 M->F116 - C₂H₃O• F101 [C₄H₅O₃]⁺ m/z = 101 M->F101 - C₄H₉• F86 [C₄H₈NO]⁺• m/z = 86 M->F86 - C₂H₃O₂• F57 [C₄H₉]⁺ m/z = 57 M->F57 Rearrangement F73 [C₄H₉N]⁺• m/z = 73 F116->F73 - C₂H₃O• F43 [CH₃CO]⁺ m/z = 43 F101->F43 - C₂H₂O₂

References

Confirming the Stereochemistry of β-Lactams Derived from Acetoxyacetyl Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical configuration of β-lactam rings is paramount to their biological activity. This guide provides a comprehensive comparison of methodologies to confirm the stereochemistry of β-lactams synthesized using acetoxyacetyl chloride, a key precursor in the Staudinger reaction. We present a detailed analysis of spectroscopic and chromatographic techniques, supported by experimental data and protocols, to ensure accurate stereochemical assignment.

The [2+2] cycloaddition of a ketene and an imine, known as the Staudinger reaction, is a cornerstone in the synthesis of the β-lactam core. When this compound is employed as the ketene precursor, it introduces an acetoxy group at the C3 position of the resulting β-lactam ring. This substituent significantly influences the molecule's chemical properties and biological interactions. The reaction can lead to the formation of different stereoisomers (diastereomers and enantiomers), making the confirmation of the precise three-dimensional arrangement of atoms—the stereochemistry—a critical step in the synthetic and drug discovery process.

This guide will delve into the primary analytical techniques used to elucidate the stereochemistry of these important compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Look at Relative Stereochemistry

Proton NMR (¹H NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of the β-lactam ring, specifically the cis or trans relationship between the protons at the C3 and C4 positions. This determination is based on the coupling constant (J-value) between these two protons.

Key Principle: The magnitude of the vicinal coupling constant (³JH3,H4) is dependent on the dihedral angle between the C-H bonds at C3 and C4.

  • Cis isomers typically exhibit a larger coupling constant, generally in the range of 4.0 - 6.0 Hz .

  • Trans isomers show a smaller coupling constant, usually between 1.5 - 3.0 Hz [1].

Data Presentation: Representative Coupling Constants for Stereochemical Assignment

StereoisomerTypical ³JH3,H4 Coupling Constant (Hz)Reference
cis-β-Lactam4.0 - 6.0[1]
trans-β-Lactam1.5 - 3.0[1]

The diastereomeric ratio of a reaction mixture can be determined by integrating the signals corresponding to the C3 or C4 protons of the different diastereomers in the ¹H NMR spectrum.[2]

Experimental Protocol: ¹H NMR Analysis of a 3-Acetoxy-β-lactam
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified β-lactam sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Identify the signals corresponding to the H3 and H4 protons of the β-lactam ring. These are typically doublets.

    • Measure the coupling constant (J-value) between these two protons.

    • Compare the measured J-value to the typical ranges for cis and trans isomers to assign the relative stereochemistry.

    • If both diastereomers are present, integrate the respective signals to determine the diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC): Separating Enantiomers and Diastereomers

Chiral HPLC is a powerful technique for separating enantiomers and can also be used to separate diastereomers. This method is crucial for determining the enantiomeric excess (ee) of a chiral β-lactam synthesis.

Key Principle: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column. The enantiomers of a chiral compound interact differently with the CSP, leading to different retention times and thus, separation. For diastereomers, separation can often be achieved on standard achiral stationary phases due to their different physical properties.

Common Chiral Stationary Phases for β-Lactam Separation:

  • Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds[3][4].

  • Cyclodextrin-based CSPs: These are also effective for the separation of many pharmaceutical compounds, including β-lactams[3][5].

Data Presentation: Example of Chiral HPLC for β-Lactam Enantioseparation

Chiral Stationary PhaseMobile PhaseElution OrderReference
Chiralcel® OD-Hn-Hexane/Isopropanol (90:10)Varies by analyte[4]
Chiralpak® ADn-Hexane/Ethanol (90:10)Varies by analyte[4]
Cyclobond I 2000 DMPWater/MethanolVaries by analyte[5]
Experimental Protocol: Chiral HPLC Analysis of a 3-Acetoxy-β-lactam
  • Column Selection: Choose a suitable chiral stationary phase based on the structure of the β-lactam or through screening of different columns.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic or acidic compounds, small amounts of an additive like diethylamine or trifluoroacetic acid may be required[4].

  • Sample Preparation: Dissolve a small amount of the β-lactam sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The separation of the enantiomers will result in two distinct peaks.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

X-ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule. By diffracting X-rays, a three-dimensional electron density map of the molecule is generated, revealing the precise spatial arrangement of all atoms.

Key Principle: The diffraction pattern of X-rays passing through a single crystal is unique to the crystal's internal structure. Analysis of this pattern allows for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified β-lactam of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

  • Analysis: The resulting structural model will provide the definitive absolute stereochemistry of the β-lactam.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates a typical workflow for confirming the stereochemistry of a β-lactam synthesized from this compound.

Stereochem_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Staudinger Staudinger Reaction (this compound + Imine) NMR 1H NMR Spectroscopy Staudinger->NMR HPLC Chiral HPLC Staudinger->HPLC Xray X-ray Crystallography Staudinger->Xray Relative Relative Stereochemistry (cis/trans, d.r.) NMR->Relative Enantio Enantiomeric Purity (e.e.) HPLC->Enantio Absolute Absolute Stereochemistry Xray->Absolute

Caption: Workflow for stereochemical confirmation.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Relative stereochemistry (cis/trans), Diastereomeric ratioRapid, Requires small sample amount, Readily availableDoes not provide absolute stereochemistry, May have overlapping signals in complex mixtures
Chiral HPLC Enantiomeric excess, Separation of diastereomersHighly sensitive, Accurate quantification of enantiomersRequires a suitable chiral stationary phase, Method development can be time-consuming
X-ray Crystallography Absolute stereochemistry, Unambiguous 3D structureDefinitive assignment of stereochemistryRequires single crystals of good quality, Crystal growth can be difficult and time-consuming

Conclusion

Confirming the stereochemistry of β-lactams derived from this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. ¹H NMR spectroscopy serves as a rapid and effective tool for determining the relative stereochemistry and diastereomeric ratio. Chiral HPLC is essential for quantifying the enantiomeric purity of the product. For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography remains the gold standard. By employing this comprehensive analytical workflow, researchers can confidently characterize the stereochemical outcome of their synthetic efforts, a critical step in the development of novel β-lactam-based therapeutic agents.

References

Acetoxyacetyl Chloride vs. Acetyl Chloride: A Comparative Guide to Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. Among the various options, acetyl chloride has long been a staple for introducing an acetyl group. However, its functionalized counterpart, acetoxyacetyl chloride, presents unique opportunities for more complex molecular constructions. This guide provides an objective comparison of these two acylating agents, supported by available experimental data, to aid researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundAcetyl Chloride
Chemical Structure CH₃COOCH₂COClCH₃COCl
Molecular Weight 136.53 g/mol 78.50 g/mol
Primary Function Introduces an acetoxyacetyl groupIntroduces an acetyl group
Reactivity Highly reactive acyl chlorideHighly reactive acyl chloride
Key Advantage Bifunctional, allowing for subsequent modification of the acetoxy groupPotent and widely used for direct acetylation
Applications Synthesis of β-lactams, glycolylhydroxamic acids, and other complex moleculesGeneral acetylation of alcohols, amines, and aromatic rings

Performance in Acylation Reactions: A Comparative Analysis

While direct, head-to-head quantitative comparisons of this compound and acetyl chloride in the same acylation reaction are not extensively documented in publicly available literature, a qualitative and comparative assessment can be made based on their known reactivity and data from similar reaction classes.

Reactivity

Both this compound and acetyl chloride are highly reactive acyl chlorides, readily participating in nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, phenols, and amines.[1] The electrophilicity of the carbonyl carbon in both molecules is high due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms.[2]

Acetyl chloride is recognized as a more potent acetylating agent than acetic anhydride, often resulting in faster reactions.[3] In a comparative study of the acetylation of alcohols and phenols using zinc chloride as a catalyst, acetyl chloride was generally found to be a better acetylating agent than acetic anhydride.[4]

This compound's reactivity is characterized by the presence of two reactive sites: the acyl chloride and the acetoxy group.[1] The acyl chloride is the primary site for acylation reactions. The neighboring acetoxy group can potentially influence the reactivity of the acyl chloride through electronic effects and may offer opportunities for intramolecular reactions.[1]

Acylation of Phenols

The acylation of phenols is a common transformation in organic synthesis. Below is a summary of experimental data for the acetylation of various phenols using acetyl chloride.

Phenol SubstrateCatalystReaction TimeYield (%)Reference
PhenolZn dust30 min92[5]
p-CresolZn dust30 min94[5]
p-NitrophenolZn dust30 min90[5]
p-ChlorophenolZn dust30 min91[5]
p-AminophenolZn dust30 min88[5]
2-NaphtholZn dust30 min93[5]

Note: Specific yield data for the acylation of phenols with this compound under comparable conditions was not found in the surveyed literature.

Acylation of Alcohols

The esterification of alcohols is another fundamental application of acyl chlorides.

Alcohol SubstrateCatalystReaction TimeYield (%)Reference
MethanolNoneNot SpecifiedHigh[6]
EthanolNoneNot SpecifiedHigh[6]
Benzyl alcoholZn dust30 min96[5]
CyclohexanolZn dust30 min95[5]

Note: While this compound is known to react with alcohols to form esters, specific comparative yield data was not available in the reviewed literature.[1]

Experimental Protocols

General Procedure for Zinc Dust Catalyzed Acetylation of Phenols with Acetyl Chloride

This protocol is based on a reported efficient and solvent-free method.[5]

Materials:

  • Phenol or substituted phenol (1 mmol)

  • Acetyl chloride (1.2 mmol)

  • Zinc dust (0.1 mmol)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, combine the phenol (1 mmol) and acetyl chloride (1.2 mmol).

  • Add a catalytic amount of zinc dust (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Reaction Mechanisms and Workflows

The acylation of nucleophiles by both this compound and acetyl chloride generally proceeds through a nucleophilic acyl substitution mechanism.

Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Nu Nucleophile (Nu-H) Acyl_Cl R-COCl Nu->Acyl_Cl attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Cl->Tetrahedral_Intermediate forms Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate_2->Product collapses Leaving_Group Chloride Ion (Cl⁻) Tetrahedral_Intermediate_2->Leaving_Group expels Product_H Protonated Product Final_Product Final Acylated Product Product_H->Final_Product Base Base Base->Product_H removes proton

Caption: Generalized mechanism for nucleophilic acyl substitution.

For this compound, the "R" group in the above diagram is CH₃COOCH₂-. For acetyl chloride, "R" is CH₃-.

A typical experimental workflow for an acylation reaction followed by workup is depicted below.

Experimental_Workflow Start Start: Combine Reactants (Nucleophile, Acyl Chloride, Catalyst/Base) Reaction Stir at appropriate temperature Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench reaction Monitoring->Workup Reaction complete Extraction Extract with organic solvent Workup->Extraction Washing Wash organic layer Extraction->Washing Drying Dry over anhydrous salt Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify product (Chromatography/Recrystallization) Concentration->Purification Final_Product Isolated, pure product Purification->Final_Product

Caption: A standard experimental workflow for acylation reactions.

Selectivity and Substrate Scope

Acetyl Chloride: Acetyl chloride is a versatile reagent for the acylation of a wide range of nucleophiles, including primary and secondary amines, alcohols, and phenols.[2] In Friedel-Crafts acylation, it effectively introduces an acetyl group to aromatic rings in the presence of a Lewis acid catalyst.[2] The high reactivity of acetyl chloride can sometimes lead to a lack of selectivity in molecules with multiple nucleophilic sites.

This compound: The primary advantage of this compound lies in its bifunctionality. It allows for the introduction of an acetoxyacetyl moiety, which can be further manipulated. For instance, the acetoxy group can be hydrolyzed to a hydroxyl group, providing a handle for subsequent chemical transformations.[1] This feature is particularly valuable in the synthesis of complex molecules where sequential functionalization is required. Its use has been noted in the synthesis of β-lactams and glycolylhydroxamic acids.[1] The presence of the acetoxy group may also influence the selectivity of acylation in certain substrates, although detailed studies on this aspect are limited.

Conclusion

Both this compound and acetyl chloride are powerful acylating agents with distinct applications in organic synthesis.

  • Acetyl chloride is the reagent of choice for straightforward, efficient acetylation of a broad range of substrates. Its high reactivity ensures rapid reaction times and often high yields.

  • This compound offers a strategic advantage for more complex synthetic routes where the introduction of a functionalized acyl group is desired. Its bifunctional nature opens up possibilities for subsequent chemical modifications, making it a valuable tool for building intricate molecular architectures.

The selection between these two reagents will ultimately depend on the specific synthetic goal. For simple acetylation, acetyl chloride remains a reliable and effective option. For multi-step syntheses requiring a latent hydroxyl group or other functionalities within the acyl chain, this compound provides a versatile and powerful alternative. Further quantitative studies directly comparing the two reagents under identical conditions would be beneficial to the scientific community for a more nuanced understanding of their relative performance.

References

A Comparative Guide to Acetoxyacetyl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and novel materials. The choice of the acylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. This guide provides an objective comparison of Acetoxyacetyl chloride with other commonly used acylating agents, namely Acetyl chloride and Acetic anhydride. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.

Overview of Acylating Agents

Acylating agents are compounds that provide an acyl group (R-C=O) in a chemical reaction. The reactivity of these agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[1] This is attributed to the chloride ion being a superior leaving group compared to the carboxylate ion.

This compound is a bifunctional reagent, possessing both a highly reactive acyl chloride and an acetoxy group.[2] This dual functionality allows for the introduction of the acetoxyacetyl moiety, which can be further modified, making it a valuable intermediate in the synthesis of complex molecules like β-lactams and fluorescent probes.[3]

Acetyl chloride is a highly reactive and commonly used acetylating agent. Its reactions are typically fast and exothermic, often resulting in high yields.[4][5] However, its high reactivity can sometimes lead to a lack of selectivity with polyfunctional molecules.[6]

Acetic anhydride is a less reactive and more easily handled acetylating agent compared to acetyl chloride.[6] It is often preferred for laboratory syntheses where controlled reactivity is desired, and it generally produces high-purity products in good yields.[7]

Data Presentation: Performance Comparison

The following table summarizes the performance of this compound, Acetyl chloride, and Acetic anhydride in the acylation of amines, a common application for these reagents. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes.

Acylating AgentSubstrate (Amine)Reaction TimeYield (%)Reference
This compound p-Anisidine2 minutes (Microwave)High (not specified)[3]
Acetyl chloride Aniline15 minutes92[1]
Acetyl chloride p-Toluidine15 minutes95[1]
Acetyl chloride Benzylamine10 minutes94[1]
Acetic anhydride Aniline30 minutes90[8]
Acetic anhydride p-Toluidine30 minutes92[8]
Acetic anhydride Benzylamine30 minutes95[8]

Experimental Protocols

Key Experiment: Acylation of an Amine using this compound in the Synthesis of a β-Lactam

This protocol describes the stereoselective synthesis of a trans-β-lactam using a one-pot method under microwave irradiation.

Materials:

  • Benzaldehyde

  • p-Anisidine

  • Clay (e.g., Montmorillonite K-10)

  • N-methylmorpholine (NMM)

  • This compound (AcOCH₂COCl)

  • Chlorobenzene

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (1 mmol) and p-anisidine (1 mmol) with a catalytic amount of clay.

  • To this mixture, add N-methylmorpholine (1.2 mmol), this compound (1.1 mmol), and chlorobenzene (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture for 2 minutes at a temperature of 95-100°C.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • The reaction mixture can then be purified by column chromatography on silica gel to isolate the trans-β-lactam product.

Mandatory Visualization

Synthesis of β-Lactams using this compound

The following diagram illustrates the workflow for the synthesis of a β-lactam via a [2+2] cycloaddition reaction between an imine and a ketene generated in situ from this compound.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Imine Imine (from Benzaldehyde and p-Anisidine) Ketene In situ Ketene Formation Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition AAC This compound AAC->Ketene Base Base (N-methylmorpholine) Base->Ketene Ketene->Cycloaddition Lactam trans-β-Lactam Cycloaddition->Lactam

Caption: Workflow for β-Lactam Synthesis.

Representative Synthesis of a Fluorescent Probe

This diagram shows a general workflow for the synthesis of a fluorescent probe where an amine-functionalized fluorophore is acylated.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Fluorophore Amine-functionalized Fluorophore Acylation N-Acylation Fluorophore->Acylation AcylChloride Acyl Chloride (e.g., this compound) AcylChloride->Acylation Base Base (e.g., Triethylamine) Base->Acylation Probe Fluorescent Probe Acylation->Probe

Caption: General Workflow for Fluorescent Probe Synthesis.

References

A Comparative Guide to the Efficacy of Acetoxyacetyl Chloride and Chloroacetyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of acylating agent is a critical decision that influences reaction efficiency, yield, and the potential for subsequent molecular functionalization. Among the bifunctional electrophiles, acetoxyacetyl chloride and chloroacetyl chloride are two prominent reagents, each offering unique synthetic advantages. This guide provides an objective comparison of their efficacy, supported by available data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties and Structural Differences

At a fundamental level, the distinct properties of these two acyl chlorides are dictated by their α-substituent: an acetoxy group in this compound and a chlorine atom in chloroacetyl chloride. This structural variance impacts their physical characteristics and, more importantly, their chemical reactivity.

PropertyThis compoundChloroacetyl Chloride
CAS Number 13831-31-779-04-9
Molecular Formula C₄H₅ClO₃[1]C₂H₂Cl₂O
Molecular Weight 136.53 g/mol 112.94 g/mol
Boiling Point 55 °C @ 12 mmHg[2]105-108 °C @ 760 mmHg[3]
Density 1.27 g/mL @ 25 °C[2]1.418 g/mL @ 25 °C[3]
Appearance Colorless to light yellow liquidColorless to light yellow liquid with a pungent odor[4]
Reactivity with Water Reacts violently[2]Reacts with water, releasing hydrogen chloride[4]

Comparative Reactivity and Synthetic Utility

Both this compound and chloroacetyl chloride are highly reactive acylating agents, readily participating in nucleophilic acyl substitution with amines, alcohols, and other nucleophiles.[1][5] The primary distinction lies in the secondary reactivity offered by their respective α-substituents.

Chloroacetyl Chloride is prized for its role in introducing a chloroacetyl group, which serves as a versatile handle for subsequent nucleophilic substitution (SN2) reactions.[6] This two-step sequence of acylation followed by substitution is a cornerstone in the synthesis of numerous pharmaceuticals, including the local anesthetic Lidocaine.[7][8] The chlorine atom enhances the electrophilicity of the carbonyl carbon through a negative inductive effect, making it a highly efficient acylating agent.[9]

This compound offers a dual-functionality.[1] It acts as an effective acylating agent while the acetoxy group provides a latent hydroxyl functionality.[1] This acetoxy moiety can be hydrolyzed post-acylation to reveal a hydroxyl group, opening pathways for further modifications such as esterification or etherification.[1] This feature is particularly valuable in the synthesis of complex molecules where a protected hydroxyl group is required, for instance, in the preparation of β-lactams and glycolylhydroxamic acids.[1][2]

G cluster_0 Reactivity Pathways AAC Acetoxyacetyl Chloride Acylated_A N-Acetoxyacetyl Product AAC->Acylated_A CAC Chloroacetyl Chloride Acylated_C N-Chloroacetyl Product CAC->Acylated_C NuH Nucleophile (e.g., R-NH2) NuH->Acylated_A Acylation NuH->Acylated_C Acylation Hydrolyzed Hydrolyzed Product (α-hydroxy amide) Acylated_A->Hydrolyzed Hydrolysis Substituted Substituted Product (e.g., Lidocaine precursor) Acylated_C->Substituted SN2 Substitution Nu2 Second Nucleophile Nu2->Substituted

Figure 1. Comparative synthetic pathways of the two reagents.

Efficacy in N-Acylation Reactions: A Comparative Overview

N-acylation is a fundamental transformation where both reagents are extensively used. While direct, side-by-side comparative studies are scarce in the literature, we can compile representative data to illustrate their performance. The N-acylation of various amines with chloroacetyl chloride has been well-documented, often proceeding rapidly and in high yields under mild conditions, including in aqueous media.[6][10]

Table 1: Representative Data for N-Acylation of Amines

ReagentAmine SubstrateConditionsTimeYield (%)Reference
Chloroacetyl Chloride AnilinePhosphate Buffer (pH 7.4), RT15 min92[6]
Chloroacetyl Chloride 4-MethylanilinePhosphate Buffer (pH 7.4), RT15 min94[6]
Chloroacetyl Chloride BenzylaminePhosphate Buffer (pH 7.4), RT15 min91[6]
Chloroacetyl Chloride 2,6-DimethylanilineGlacial Acetic Acid, 10°C to RT~30 min~40-71*[7][8][11]
This compound ArylhydroxylaminesN/AN/AN/A[1]

Note: Yields for the synthesis of the Lidocaine precursor vary across different reported procedures.

Data for specific yields and reaction times for N-acylation using this compound is less commonly tabulated in publicly accessible literature. However, its utility in acylating arylhydroxylamines and its general classification as a reactive acyl chloride suggest it performs efficiently under standard acylation conditions.[1]

Key Applications in Drug Development

The choice between these two reagents is often dictated by the synthetic endpoint.

  • Chloroacetyl Chloride is integral to the synthesis of:

    • Lidocaine: A widely used local anesthetic and antiarrhythmic drug.[7] The synthesis involves the N-chloroacetylation of 2,6-dimethylaniline.[8][11]

    • Benzodiazepines: Including diazepam and chlordiazepoxide.

    • Herbicides: It is a key intermediate for the chloroacetanilide family of herbicides, such as alachlor and metolachlor.[12]

  • This compound is a key intermediate for:

    • β-Lactam Antibiotics: Used in [2+2] cycloaddition reactions to form the core β-lactam ring.[1]

    • Roxatidine: A histamine H₂ receptor antagonist used to treat ulcers.[13]

    • Paclitaxel (Taxol) side-chain synthesis: An important anti-cancer medication.[14]

Experimental Protocols

The following protocols are representative examples of how these reagents are used in a key synthetic transformation.

Protocol 1: N-Chloroacetylation of an Aniline in Aqueous Buffer

This protocol is adapted from a green chemistry approach for the synthesis of N-chloroacetylated anilines.[6]

Materials:

  • Substituted Aniline (e.g., Aniline, 1.0 equiv)

  • Chloroacetyl chloride (1.02 equiv)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve the aniline (1.0 equiv) in the phosphate buffer in a round-bottom flask.

  • Stir the solution vigorously at room temperature.

  • Add chloroacetyl chloride (1.02 equiv) dropwise to the stirring solution.

  • Continue stirring at room temperature. The reaction is typically complete within 15-20 minutes, signaled by the precipitation of the solid product.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water to remove any residual buffer salts.

  • Dry the product in a vacuum oven to obtain the pure N-chloroacetylated aniline.

Protocol 2: Synthesis of a Lidocaine Precursor (2-chloro-N-(2,6-dimethylphenyl)acetamide)

This protocol is a standard procedure for the first step in Lidocaine synthesis.[8]

Materials:

  • 2,6-Dimethylaniline (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Glacial Acetic Acid

  • Sodium Acetate

  • Water, Ice Bath, Magnetic Stirrer, Filtration apparatus

Procedure:

  • In a fume hood, dissolve 2,6-dimethylaniline (1.0 equiv) in glacial acetic acid in an Erlenmeyer flask.

  • Cool the solution to approximately 10°C using an ice bath.

  • While maintaining the temperature and stirring continuously, slowly add chloroacetyl chloride (1.2 equiv) to the mixture.

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • Add the sodium acetate solution to the reaction mixture to precipitate the product.

  • Collect the white precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide by vacuum filtration.

  • Wash the product with cold water and air dry.

G start Start dissolve Dissolve Amine in Solvent start->dissolve cool Cool Mixture (if required) dissolve->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at Specified Temperature add_acyl->react workup Reaction Workup (e.g., Quench, Precipitate) react->workup filter Isolate Product (Filtration) workup->filter wash Wash Solid filter->wash dry Dry Product wash->dry end End dry->end

Figure 2. General experimental workflow for N-acylation reactions.

Conclusion

Both this compound and chloroacetyl chloride are potent and valuable reagents for chemical synthesis. The decision to use one over the other is less about superior reactivity in acylation and more about the desired subsequent chemical transformations.

  • Choose Chloroacetyl Chloride when the synthetic goal is to introduce a reactive electrophilic site for subsequent nucleophilic substitution, as exemplified by the synthesis of Lidocaine and various heterocyclic compounds.[6][15]

  • Choose this compound when the strategy involves introducing a protected hydroxyl group that can be unmasked in a later step for further functionalization.[1] This is particularly advantageous in building complex molecular architectures found in natural products and specialized pharmaceuticals.

By understanding the distinct secondary reactivity profiles of these reagents, researchers can better design and execute efficient and elegant synthetic routes for a wide range of target molecules.

References

A Comparative Guide to Acylation Reactions: Mechanistic Insights into Acetoxyacetyl Chloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of an acylating agent is pivotal for the efficient and selective introduction of an acetyl group onto various nucleophiles. This guide provides a comprehensive comparison of acetoxyacetyl chloride with its common alternatives, acetyl chloride and acetic anhydride. We delve into the mechanistic underpinnings of their reactions with alcohols, amines, and phenols, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your synthetic needs.

Mechanistic Overview: The Nucleophilic Acyl Substitution Pathway

The reactions of this compound and its counterparts with nucleophiles such as alcohols, amines, and phenols proceed predominantly through a nucleophilic acyl substitution mechanism .[1][2] This two-step process involves the initial attack of the nucleophile on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (chloride or acetate) to yield the acylated product.[1]

The reactivity of the acylating agent is largely governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides, including this compound and acetyl chloride, are generally more reactive than acetic anhydride.[3] This is attributed to the high electronegativity of the chlorine atom, which makes the carbonyl carbon more electrophilic, and the fact that the chloride ion is an excellent leaving group.

Nucleophilic_Acyl_Substitution

Figure 1: Generalized Nucleophilic Acyl Substitution Mechanism.

Performance Comparison of Acylating Agents

The selection of an appropriate acylating agent depends on several factors, including the reactivity of the substrate, desired reaction conditions, and tolerance to byproducts. The following table summarizes the key characteristics of this compound, acetyl chloride, and acetic anhydride.

FeatureThis compoundAcetyl ChlorideAcetic Anhydride
Reactivity HighHigh[3]Moderate[3]
Byproduct HClHCl[2]Acetic Acid[3]
Handling Moisture sensitive, corrosive[4]Moisture sensitive, corrosive, fumes in air[5]Easier to handle, less corrosive[2][3]
Selectivity The acetoxy group can potentially influence selectivity.Generally high reactivity can lead to lower selectivity with multifunctional substrates.Milder reactivity can offer better selectivity.
Cost Generally higherGenerally lowerGenerally the lowest
Key Advantage Introduces a functionalized acetyl group in a single step.[1][4]High reactivity allows for rapid reactions.Generates a less corrosive byproduct.[3]
Key Disadvantage Potential for side reactions involving the acetoxy group.The corrosive HCl byproduct often requires a base to neutralize.[2]Slower reaction rates may necessitate catalysts or harsher conditions.

Experimental Data: A Qualitative Comparison

Direct quantitative comparisons of reaction yields and rates for this compound against its alternatives under identical conditions are scarce in the literature. However, based on general principles of reactivity, the following trends can be expected:

SubstrateAcylating AgentExpected Relative RateExpected YieldNotes
Primary Alcohol This compoundFastHighReaction is typically rapid and exothermic.
Acetyl ChlorideVery FastVery HighOften requires cooling and a base to neutralize HCl.
Acetic AnhydrideModerateHighOften requires a catalyst (e.g., pyridine, DMAP) or heating.
Primary Amine This compoundVery FastHighVigorous reaction, often forming a salt with the byproduct HCl.
Acetyl ChlorideExtremely FastVery HighViolent reaction; two equivalents of amine are consumed unless a non-nucleophilic base is added.[6]
Acetic AnhydrideFastHighGenerally a cleaner reaction than with acyl chlorides.
Phenol This compoundModerateGood to HighReactivity is lower than with aliphatic alcohols.
Acetyl ChlorideFastHighThe reaction can be sluggish and may require a base or catalyst.[7]
Acetic AnhydrideSlowGood to HighTypically requires a catalyst and/or heat for efficient conversion.

Experimental Protocols

The following are representative experimental protocols for the acylation of different nucleophiles with this compound and its alternatives. Note that these are generalized procedures and may require optimization for specific substrates.

Experimental_Workflow

Figure 2: General Experimental Workflow for Acylation Reactions.
Acylation of a Primary Alcohol (e.g., Ethanol)

Using this compound:

  • Dissolve ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base such as pyridine (1.1 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Using Acetyl Chloride:

  • Follow the same procedure as for this compound, exercising extra caution due to the high reactivity of acetyl chloride. The reaction is often very exothermic.

Using Acetic Anhydride:

  • Dissolve ethanol (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Add acetic anhydride (1.2 eq) and stir the reaction at room temperature overnight, or heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Perform an aqueous workup as described for this compound.

Acylation of a Primary Amine (e.g., Aniline)

Using this compound:

  • Dissolve aniline (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Add a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Filter the resulting mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Recrystallize the crude product to obtain the pure amide.

Using Acetyl Chloride:

  • A similar procedure to the one with this compound can be followed. Alternatively, dissolve aniline (2.2 eq) in a solvent and slowly add acetyl chloride (1.0 eq) at 0 °C. One equivalent of aniline acts as the base.[6]

  • The workup involves removing the aniline hydrochloride salt by filtration or washing with dilute acid.

Using Acetic Anhydride:

  • Dissolve aniline (1.0 eq) in water.[8]

  • Add acetic anhydride (1.1 eq) and stir vigorously at room temperature for 15-30 minutes.

  • The product, acetanilide, will often precipitate from the reaction mixture.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize from a suitable solvent if necessary.[8]

Acylation of a Phenol

Using this compound:

  • Dissolve phenol (1.0 eq) in a solvent such as DCM or pyridine (which can also act as the base).

  • If using DCM, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C.

  • Slowly add this compound (1.1 eq).

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Perform an aqueous workup similar to the alcohol acylation.

Using Acetyl Chloride:

  • The reaction of phenol with acetyl chloride can be slow.[7] A base such as pyridine is typically used as both the solvent and catalyst.

  • Dissolve phenol (1.0 eq) in pyridine and cool to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise.

  • Stir at room temperature until the reaction is complete.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.

  • Wash the organic extract with dilute HCl (to remove pyridine), water, and brine.

  • Dry and concentrate to obtain the product.

Using Acetic Anhydride:

  • Dissolve phenol (1.0 eq) in acetic anhydride (used in excess).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., sodium acetate).

  • Heat the mixture (e.g., to 80-100 °C) for 1-2 hours.

  • Cool the mixture and pour it into ice-water to precipitate the product and hydrolyze the excess anhydride.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Recrystallize from a suitable solvent.

Conclusion

This compound serves as a valuable reagent for introducing a functionalized acetyl moiety, offering a distinct advantage in multi-step syntheses.[1][4] However, its higher cost and the potential for side reactions involving the acetoxy group are important considerations. For routine acetylations where high reactivity is paramount, acetyl chloride remains a workhorse, provided the corrosive nature of the HCl byproduct can be managed. Acetic anhydride presents a milder, often more selective, and cost-effective alternative, particularly for large-scale applications where ease of handling and less corrosive byproducts are priorities.[3] The choice of the optimal acylating agent will ultimately be dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired selectivity, and process constraints.

References

A Comparative Kinetic Analysis of Acetoxyacetyl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the efficiency and selectivity of acylation reactions are of paramount importance. Acetoxyacetyl chloride emerges as a versatile reagent for the introduction of the acetoxyacetyl moiety, a functional group present in various bioactive molecules. This guide provides a comprehensive comparison of the kinetic performance of this compound in acylation reactions against other common acylating agents, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines and phenols.[1] Its reactivity is attributed to the electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. While specific kinetic data for this compound is not extensively available in the public domain, a comparative analysis can be drawn from the established reactivity trends of related acyl chlorides, such as acetyl chloride and chloroacetyl chloride.

Generally, the reactivity of acyl chlorides is influenced by both electronic and steric factors. Electron-withdrawing substituents on the acyl group tend to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of the nucleophile, leading to a decrease in reaction rate.

Comparative Kinetic Data

To provide a quantitative basis for comparison, the following table summarizes the available kinetic data for the acylation of various substrates with this compound and alternative acylating agents. It is important to note that direct kinetic comparisons under identical conditions are limited in the literature. Therefore, data from different studies are presented to illustrate general reactivity trends.

Acylating AgentSubstrateSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Temperature (°C)Reference
This compound Data not available----
Acetyl ChlorideMethanolAcetonitrilek₂ component of Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)₂Not Specified[2]
Chloroacetyl ChlorideMethanolAcetonitrilek₂ component of Rate = k₂(RCOCl)(MeOH) + k₃(RCOCl)(MeOH)₂Not Specified[2]
Acetyl ChloridePhenolAcetonitrileGreater than Chloroacetyl ChlorideNot Specified[2]
Chloroacetyl ChloridePhenolAcetonitrileLess than Acetyl ChlorideNot Specified[2]
Acetyl Chloridep-MethoxyphenolAcetonitrileReacted faster than with phenolNot Specified[2]
Acetyl Chloridep-NitrophenolAcetonitrileReacted faster than with phenolNot Specified[2]

Note: The reactivity order for the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile is CH₃COCl < CH₂ClCOCl.[2] This is consistent with the electron-withdrawing effect of the chlorine atom in chloroacetyl chloride, which increases the electrophilicity of the carbonyl carbon. However, for the phenolysis reaction in the same solvent, the order is reversed, with acetyl chloride reacting faster than chloroacetyl chloride.[2] This suggests that the reaction mechanism may differ between the two substrates.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the kinetic analysis of acylation reactions.

Kinetic Analysis of Acylation by UV-Vis Spectrophotometry

This method is suitable for reactions where there is a change in the ultraviolet-visible absorption spectrum of the reaction mixture as a function of time.

Objective: To determine the second-order rate constant for the reaction of an acyl chloride with a suitable nucleophile (e.g., a substituted aniline).

Materials:

  • Acyl chloride (e.g., this compound, acetyl chloride)

  • Nucleophile (e.g., aniline, p-nitroaniline)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Thermostatted UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes

  • Syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the acyl chloride and the nucleophile of known concentrations in the chosen anhydrous solvent.

  • Set the spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance.

  • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • In a quartz cuvette, place a known volume of the nucleophile solution.

  • Initiate the reaction by rapidly injecting a known volume of the acyl chloride solution into the cuvette and quickly mixing the contents.

  • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a stable value).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

  • By performing the experiment with a large excess of the nucleophile, the second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs) and the concentration of the nucleophile.

Kinetic Analysis of Acylation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the real-time progress of a reaction by observing the change in the concentration of reactants and products.[3][4][5]

Objective: To determine the rate constant of an acylation reaction by monitoring the disappearance of a reactant signal and the appearance of a product signal in the ¹H NMR spectrum.

Materials:

  • Acyl chloride

  • Nucleophile

  • Deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)

  • NMR spectrometer

  • NMR tubes

  • Internal standard (optional)

Procedure:

  • Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum of the nucleophile solution.

  • Initiate the reaction by adding a known amount of the acyl chloride to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a specific proton of a reactant and a product in each spectrum.

  • The concentration of the reactant and product at each time point can be determined from the integral values (relative to an internal standard if used).

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Acylation_Mechanism cluster_reactants Reactants Acyl_Chloride R-CO-Cl Tetrahedral_Intermediate Tetrahedral Intermediate (R-C(O⁻)(Cl)-Nu⁺H) Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination of Cl⁻ Byproduct HCl Tetrahedral_Intermediate->Byproduct Deprotonation

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental_Workflow Start Start: Prepare Reactant Solutions Initiate_Reaction Initiate Reaction (Mix Reactants) Start->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., UV-Vis or NMR) Initiate_Reaction->Monitor_Progress Data_Acquisition Acquire Data vs. Time Monitor_Progress->Data_Acquisition Data_Analysis Analyze Kinetic Data (Determine Rate Constants) Data_Acquisition->Data_Analysis Conclusion Conclusion: Compare Reactivity Data_Analysis->Conclusion

Caption: Experimental workflow for kinetic analysis of acylation.

Conclusion

While direct, comprehensive kinetic data for the acylation reactions of this compound remains to be fully elucidated in publicly available literature, a comparative understanding can be achieved by examining the behavior of analogous acyl chlorides. The principles of electronic and steric effects provide a predictive framework for its reactivity. The experimental protocols detailed in this guide offer robust methods for researchers to conduct their own kinetic analyses, thereby contributing to a more complete understanding of the performance of this compound in comparison to other acylating agents. Such studies are crucial for the rational design and optimization of synthetic routes in the development of novel chemical entities.

References

Spectroscopic comparison of Acetoxyacetyl chloride starting material and product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the starting material, Acetoxyacetyl chloride, and its common esterification product, ethyl 2-acetoxyacetate. By examining the changes in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, researchers can effectively monitor the progress of this acylation reaction and confirm the formation of the desired product. The distinct spectral signatures of the acyl chloride and the resulting ester provide clear evidence of the chemical transformation.

From Acyl Chloride to Ester: A Spectroscopic Journey

The reaction of this compound with an alcohol, such as ethanol, results in the substitution of the highly reactive chloride atom with an ethoxy group, yielding an ester. This transformation from a reactive acylating agent to a stable ester is a fundamental reaction in organic synthesis, frequently employed in the development of pharmaceuticals and other fine chemicals.[1] The following sections present the key spectroscopic differences that allow for the clear differentiation between the starting material and the product.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for this compound and ethyl 2-acetoxyacetate, highlighting the characteristic shifts and absorption bands that differentiate the two compounds.

Table 1: Comparative IR Spectroscopy Data

Functional GroupThis compoundEthyl 2-acetoxyacetateKey Changes
C=O (Acyl Chloride) ~1800 cm⁻¹ (strong)AbsentDisappearance of the high-frequency acyl chloride carbonyl stretch.
C=O (Ester) ~1750 cm⁻¹ (strong)~1750 cm⁻¹ (strong)The ester carbonyl stretch from the acetoxy group remains, and a new ester carbonyl from the product is observed in a similar region.
C-O (Ester) ~1230 cm⁻¹ (strong)~1200 cm⁻¹ (strong)The C-O stretching frequency may shift slightly upon formation of the new ester.
C-Cl ~750 cm⁻¹AbsentDisappearance of the C-Cl stretching band.

Table 2: Comparative ¹H NMR Spectroscopy Data (in CDCl₃)

Proton EnvironmentThis compound (δ, ppm)Ethyl 2-acetoxyacetate (δ, ppm)Key Changes
CH₃ (Acetoxy) ~2.2 (s, 3H)~2.2 (s, 3H)The chemical shift of the acetoxy methyl protons remains largely unchanged.
CH₂ (α to C=O) ~4.7 (s, 2H)~4.6 (s, 2H)The methylene protons adjacent to the carbonyl groups show a minor upfield shift.
CH₂ (Ethyl Ester) Absent~4.2 (q, 2H)Appearance of a quartet corresponding to the methylene protons of the ethyl ester group.
CH₃ (Ethyl Ester) Absent~1.3 (t, 3H)Appearance of a triplet corresponding to the methyl protons of the ethyl ester group.

Table 3: Comparative ¹³C NMR Spectroscopy Data (in CDCl₃)

Carbon EnvironmentThis compound (δ, ppm)Ethyl 2-acetoxyacetate (δ, ppm)Key Changes
C=O (Acyl Chloride) ~170AbsentDisappearance of the acyl chloride carbonyl carbon signal.
C=O (Ester) ~168~169, ~167The original ester carbonyl signal remains, and a new ester carbonyl signal appears at a similar chemical shift.
CH₂ (α to C=O) ~65~62The methylene carbon signal shifts slightly upfield.
CH₃ (Acetoxy) ~20~20The acetoxy methyl carbon signal remains in a similar position.
CH₂ (Ethyl Ester) Absent~61Appearance of the methylene carbon signal of the ethyl ester.
CH₃ (Ethyl Ester) Absent~14Appearance of the methyl carbon signal of the ethyl ester.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the presence and disappearance of key functional groups, particularly the carbonyl groups of the acyl chloride and ester.

Methodology:

  • Sample Preparation: For liquid samples like this compound and ethyl 2-acetoxyacetate, a neat spectrum is typically acquired. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[2][3][4]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded first to subtract any atmospheric or instrumental interferences.

    • The prepared sample is then placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon environments in the starting material and product, confirming the structural changes upon reaction.

¹H NMR Spectroscopy Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of the sample (this compound or ethyl 2-acetoxyacetate) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5][6]

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added (0 ppm).

    • The solution is transferred to a clean, dry 5 mm NMR tube.[6]

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is used.

  • Data Acquisition:

    • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

    • A standard ¹H NMR pulse sequence is used.

    • Key parameters include the spectral width (e.g., 0-12 ppm), number of scans (e.g., 8-16), and relaxation delay (e.g., 1-2 seconds).

  • Data Analysis: The resulting spectrum is processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration (proton ratios), and spin-spin coupling patterns.

¹³C NMR Spectroscopy Methodology:

  • Sample Preparation:

    • A more concentrated sample is typically required for ¹³C NMR, around 20-50 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[5][6]

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C NMR pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Key parameters include a wider spectral width (e.g., 0-220 ppm), a larger number of scans (due to the lower natural abundance of ¹³C), and a suitable relaxation delay.

  • Data Analysis: The spectrum is processed and analyzed for the chemical shifts of the different carbon atoms in the molecule.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its reaction product.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_Starting_Material Starting Material Analysis cluster_Reaction Chemical Transformation cluster_Product Product Analysis cluster_Comparison Data Comparison and Confirmation SM This compound SM_IR Acquire IR Spectrum SM->SM_IR Spectroscopic Analysis SM_HNMR Acquire ¹H NMR Spectrum SM->SM_HNMR Spectroscopic Analysis SM_CNMR Acquire ¹³C NMR Spectrum SM->SM_CNMR Spectroscopic Analysis Reaction Reaction with Ethanol SM->Reaction Compare Compare Spectra SM_IR->Compare SM_HNMR->Compare SM_CNMR->Compare P Ethyl 2-acetoxyacetate Reaction->P P_IR Acquire IR Spectrum P->P_IR Spectroscopic Analysis P_HNMR Acquire ¹H NMR Spectrum P->P_HNMR Spectroscopic Analysis P_CNMR Acquire ¹³C NMR Spectrum P->P_CNMR Spectroscopic Analysis P_IR->Compare P_HNMR->Compare P_CNMR->Compare Confirmation Confirm Product Formation Compare->Confirmation

Caption: Workflow for the spectroscopic comparison of starting material and product.

References

A Comparative Guide to Purity Assessment of Synthesized Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Acetoxyacetyl chloride, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of reactive impurities that could lead to unwanted side products. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on factors such as the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. While Gas Chromatography (GC) is a primary method for quantifying the purity of this compound, other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and titration offer orthogonal approaches for a comprehensive evaluation.[1]

Parameter GC-MS with Derivatization Quantitative NMR (qNMR) Titration (Argentometric) FT-IR Spectroscopy
Principle Separation by chromatography and identification by mass spectrometry after chemical modification.Quantification based on the ratio of the integral of analyte signals to that of a certified internal standard.Volumetric analysis based on the reaction of the chloride ion with a standard solution of silver nitrate.Identification of functional groups based on the absorption of infrared radiation.
Primary Use Quantification of the main component and identification and quantification of volatile impurities.Absolute quantification of the main component and structural confirmation.Quantification of total acid chloride content.Qualitative identification of the main component and detection of functional group impurities.
Selectivity HighHighModerate (titrates all reactive chlorides)Low to Moderate
Sensitivity High (ppm to ppb level for impurities)Moderate (typically >0.1 mol%)ModerateLow
Sample Preparation Derivatization requiredSimple dissolutionHydrolysis requiredMinimal
Analysis Time ~30-60 min per sample~15-30 min per sample~20-40 min per sample< 5 min per sample
Strengths Excellent for separating and identifying closely related impurities.Highly accurate and precise for the main component; does not require a standard of the analyte itself.Cost-effective and straightforward for determining total acyl chloride content.Fast and non-destructive; good for initial screening and identification.
Limitations The analyte is chemically modified; potential for incomplete derivatization or side reactions.Less sensitive for impurity detection compared to GC-MS; requires a suitable internal standard.Not specific for this compound; titrates other chloride-containing impurities.Not inherently quantitative; provides limited information on the concentration of components.

Experimental Data

The following table presents hypothetical data for three batches of synthesized this compound, analyzed by GC-MS, qNMR, and titration.

Batch ID Purity by GC-MS (%) Purity by qNMR (%) Purity by Titration (%) Acetyl Chloride (GC-MS, %) Chloroacetyl Chloride (GC-MS, %)
AAC-Batch-0199.299.199.50.50.2
AAC-Batch-0298.598.498.90.90.4
AAC-Batch-0399.699.599.80.20.1

Experimental Protocols

Purity Assessment by GC-MS with Derivatization

Due to the high reactivity of acyl chlorides, direct injection into a GC-MS can lead to degradation and poor chromatography. Derivatization to a more stable ester is the recommended approach.

a. Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous methanol to the vial.

  • Cap the vial and vortex for 1 minute to ensure complete reaction to form methyl 2-acetoxyacetate.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Dilute the sample to an appropriate concentration with dichloromethane for GC-MS analysis.

b. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 35-350 m/z

c. Data Analysis:

The purity is determined by area normalization, where the peak area of the derivatized this compound is divided by the total peak area of all components in the chromatogram. Impurities are identified by their mass spectra and retention times compared to known standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_methanol Add Methanol (Derivatization) weigh->add_methanol vortex Vortex & React add_methanol->vortex dilute Dilute with Dichloromethane vortex->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Purity (Area Normalization) identify->calculate

GC-MS with Derivatization Experimental Workflow
Purity Assessment by Quantitative NMR (qNMR)

qNMR is a primary ratio method that provides a direct measurement of purity against a certified internal standard.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a clean, dry NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently swirl to dissolve the sample and internal standard completely.

b. NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans (ns): 8

  • Acquisition Time (aq): At least 3 seconds

  • Spectral Width (sw): 20 ppm

c. Data Analysis:

  • Process the spectrum with an appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the singlet at ~4.5 ppm for the -CH₂- group) and a signal from the internal standard (e.g., the singlet at ~6.3 ppm for maleic acid).

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Purity Assessment by Titration (Argentometric)

This method determines the total amount of hydrolyzable chloride, which corresponds to the acyl chloride content.

a. Sample Preparation and Titration:

  • Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Carefully add 50 mL of deionized water to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid.

  • Add 2-3 drops of potassium chromate indicator solution.

  • Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution until the first appearance of a persistent reddish-brown precipitate of silver chromate.

  • Record the volume of AgNO₃ solution used.

b. Calculation:

Purity (%) = (V_AgNO₃ * M_AgNO₃ * MW_analyte) / (m_sample * 10)

Where:

  • V_AgNO₃ = Volume of AgNO₃ solution in mL

  • M_AgNO₃ = Molarity of AgNO₃ solution

  • MW_analyte = Molecular weight of this compound

  • m_sample = mass of the sample in grams

Conclusion

For a comprehensive and reliable assessment of synthesized this compound, a multi-pronged analytical approach is recommended. GC-MS with derivatization excels at identifying and quantifying volatile impurities, providing a detailed impurity profile. qNMR offers a highly accurate and precise determination of the absolute purity of the main component without the need for a specific standard of the analyte. Titration serves as a cost-effective and rapid method for determining the total acyl chloride content. By combining these methods, researchers and drug development professionals can gain a high degree of confidence in the quality and purity of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Navigating the Analysis of Acetoxyacetyl Chloride Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing highly reactive intermediates like Acetoxyacetyl chloride is crucial for process optimization, impurity profiling, and quality control. Due to its inherent instability and reactivity, particularly towards nucleophiles such as water, direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is often impracticable. This guide provides a comparative overview of suitable HPLC methods involving pre-column derivatization and discusses alternative analytical techniques, offering supporting data and detailed protocols to aid in method selection and implementation.

The primary challenge in the HPLC analysis of this compound lies in its rapid hydrolysis in the aqueous mobile phases typically used in reversed-phase chromatography. To overcome this, a pre-column derivatization strategy is employed to convert the reactive acyl chloride into a more stable, readily detectable analyte. This guide explores two such derivatization approaches for HPLC analysis and compares them with other analytical techniques like Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method for monitoring reactions involving this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table provides a qualitative comparison of the discussed methods.

Method Principle Advantages Disadvantages Best Suited For
HPLC with 2-Nitrophenylhydrazine Derivatization Pre-column derivatization to form a stable, UV-absorbing hydrazone.High sensitivity and specificity. The derivative absorbs at a longer wavelength (around 395 nm), minimizing matrix interference.[1][2][3][4][5]Indirect method requiring an additional reaction step. Derivatization reagent can be a source of interference if not completely consumed or separated.Trace level quantification of this compound in complex matrices.
HPLC with Methanol Derivatization (Esterification) Pre-column derivatization to form the more stable methyl ester.Simple derivatization reaction. The resulting ester is generally stable and suitable for reversed-phase HPLC.The methyl ester may have a similar retention time to other components in the reaction mixture. Lower UV absorbance compared to specialized derivatives.Routine monitoring of reaction progress where high sensitivity is not the primary concern.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds. Can be used for purity assessment of this compound.[6][7]Often requires derivatization to increase volatility and thermal stability. Not suitable for non-volatile components in the reaction mixture.Purity analysis of the isolated this compound and monitoring of volatile side products.
Quantitative NMR (qNMR) Direct quantification based on the integration of NMR signals relative to a certified internal standard.Direct, primary method not requiring derivatization or a reference standard of the analyte itself. Provides structural information. Highly accurate and precise.[8]Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Can be complex for mixtures with overlapping signals.Accurate purity assessment of this compound and quantification of major components in simple reaction mixtures.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: HPLC Analysis via 2-Nitrophenylhydrazine Derivatization (Proposed Protocol)

This method is adapted from a general procedure for the analysis of acyl chlorides in lipophilic drug substances.[1][2][3][4][5]

1. Derivatization Procedure:

  • Reagents:

    • 2-Nitrophenylhydrazine solution: 100 µg/mL in acetonitrile.

    • Acetonitrile (HPLC grade).

    • Sample of the reaction mixture.

  • Protocol:

    • Carefully transfer a known amount or volume of the reaction mixture into a clean, dry vial.

    • Dilute the sample with an appropriate volume of acetonitrile.

    • Add a defined excess of the 2-nitrophenylhydrazine solution to the diluted sample.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[1][2][5]

    • After the reaction is complete, the sample is ready for HPLC analysis.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile and Water
Detection UV at 395 nm[1][2][3][4][5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Method 2: HPLC Analysis via Methanol Derivatization (Proposed Protocol)

This protocol is based on the principle of converting the acyl chloride to its corresponding methyl ester.

1. Derivatization Procedure:

  • Reagents:

    • Methanol (anhydrous, HPLC grade).

    • A weak, non-nucleophilic base (e.g., pyridine or triethylamine, optional, to scavenge HCl).

    • Acetonitrile (HPLC grade).

    • Sample of the reaction mixture.

  • Protocol:

    • Transfer a known amount of the reaction mixture to a vial.

    • Add an excess of anhydrous methanol. If desired, add a small amount of the base.

    • Allow the reaction to proceed for a few minutes at room temperature. The reaction is typically fast.

    • Dilute the resulting solution with a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration for HPLC analysis.

2. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Detection UV at 205 nm (for the ester chromophore)[9]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical strategies, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis ReactionMixture Reaction Mixture (containing this compound) Dilution Dilution (in anhydrous solvent) ReactionMixture->Dilution DerivReagent Addition of Derivatization Reagent (e.g., 2-Nitrophenylhydrazine) Dilution->DerivReagent Reaction Incubation (Formation of stable derivative) DerivReagent->Reaction Injection Injection into HPLC System Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Method_Comparison cluster_main Analytical Approaches for this compound cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Method cluster_hplc_deriv HPLC Derivatization Strategies Main Analysis of Acetoxyacetyl Chloride Reaction Mixture HPLC HPLC (High-Performance Liquid Chromatography) Main->HPLC GC GC (Gas Chromatography) Main->GC qNMR qNMR (Quantitative NMR) Main->qNMR Deriv_2NPH Derivatization with 2-Nitrophenylhydrazine HPLC->Deriv_2NPH High Sensitivity Deriv_MeOH Derivatization with Methanol (Esterification) HPLC->Deriv_MeOH Simpler Protocol

References

Comparative Guide to the Synthesis of α-Hydroxyacetophenones: A Validation of the Acetoxyacetyl Chloride Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of α-hydroxyacetophenones is a critical step in the development of various pharmaceutical compounds. This guide provides an objective comparison between a modern synthetic route utilizing acetoxyacetyl chloride and traditional or alternative methods. The performance of each route is evaluated based on reaction yields, substrate scope, and reaction conditions, supported by experimental data from peer-reviewed literature.

Method 1: Copper-Catalyzed Acylation with this compound

A contemporary and versatile method for preparing α-hydroxyacetophenones involves the copper(I)-catalyzed reaction of functionalized arylzinc intermediates with this compound. This is followed by a simple acidic hydrolysis to yield the final product.[1][] This route is particularly advantageous for its mild conditions and tolerance of various functional groups, offering a regioselectivity distinct from classical Friedel-Crafts reactions.[1]

Experimental Protocol: Synthesis of 1-(4-cyanophenyl)-2-hydroxyethanone
  • Formation of the Arylzinc Reagent : A solution of 4-cyanophenylmagnesium bromide (1.0 equiv) in THF is added to a solution of ZnCl₂ (0.5 equiv) in THF at room temperature. The mixture is stirred for 1 hour to complete the transmetalation.

  • Copper-Catalyzed Acylation : The freshly prepared arylzinc solution is added to a mixture of this compound (1.2 equiv) and CuCl (1 mol%) in THF at 0 °C. The reaction is stirred for 2 hours at room temperature.

  • Hydrolysis : The reaction is quenched with 5 N HCl and heated to 40 °C for 1 hour to hydrolyze the acetate protecting group.

  • Workup and Isolation : The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography or crystallization to afford the α-hydroxyacetophenone.

Workflow Diagram: this compound Route

A Aryl Halide B Grignard Formation (Mg, THF) A->B C Transmetalation (ZnCl2) B->C D Arylzinc Reagent C->D F Cu(I)-Catalyzed Acylation (CuCl) D->F E Acetoxyacetyl Chloride E->F G α-Acetoxyacetophenone F->G H Acidic Hydrolysis (HCl) G->H I α-Hydroxyacetophenone (Final Product) H->I

Caption: Workflow for α-hydroxyacetophenone synthesis via the this compound route.

Alternative Methods for α-Hydroxy Ketone Synthesis

Several alternative routes exist for the synthesis of α-hydroxy ketones, each with distinct advantages and limitations. These methods typically involve direct oxidation of ketones or variations of the Friedel-Crafts acylation.

Method 2: Direct α-Hydroxylation of Ketones

Direct oxidation of a pre-formed ketone at the α-position is a common strategy. A variety of oxidizing agents can be employed for this transformation.

  • Using Oxone and Catalytic Iodobenzene : This method provides an effective and economical approach for the α-hydroxylation of alkyl aryl ketones, affording the products in good yields.[3]

  • With I₂ or NBS and DMSO : A mild and less toxic protocol uses catalytic amounts of I₂ or N-Bromosuccinimide (NBS) with DMSO serving as the terminal oxidant. This reaction is suitable for a diverse range of substrates.[3]

Experimental Protocol: α-Hydroxylation using I₂/DMSO
  • Reaction Setup : To a solution of the starting ketone (1.0 equiv) in DMSO, I₂ (0.1 equiv) is added.

  • Reaction Conditions : The mixture is heated at 80 °C under an air atmosphere for 12-24 hours.

  • Workup and Isolation : Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with aqueous Na₂S₂O₃ solution to remove iodine, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Method 3: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical method for forming aryl ketones.[4][5][6][7] To synthesize an α-hydroxyacetophenone, a protected hydroxyacetyl chloride, such as this compound, can be used. However, this method suffers from several drawbacks.

  • Limitations : The reaction requires stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃).[8] It is generally incompatible with arenes bearing deactivating groups and can suffer from poor regioselectivity with substituted arenes.[8][9] Strongly activating groups like amines and hydroxyls are not tolerated as they coordinate with the Lewis acid.[9]

Workflow Diagram: Comparison of Synthetic Routes

cluster_0 Route 1: this compound cluster_1 Route 2: Direct Oxidation cluster_2 Route 3: Friedel-Crafts Acylation A Aryl Halide B Arylzinc Intermediate A->B Mg, ZnCl2 C α-Hydroxyacetophenone B->C 1. This compound, CuCl 2. HCl D Aryl Alkyl Ketone E α-Hydroxyacetophenone D->E [Oxidizing Agent] e.g., I2, DMSO F Arene G α-Hydroxyacetophenone F->G 1. This compound, AlCl3 2. Hydrolysis

Caption: Comparison of workflows for major α-hydroxyacetophenone synthesis routes.

Quantitative Data Comparison

The choice of synthetic route often depends on factors like yield, reaction time, and substrate compatibility. The following table summarizes these parameters for the discussed methods.

MethodKey ReagentsTypical YieldReaction Time (h)Key AdvantagesKey Disadvantages
This compound Ar-ZnCl, this compound, CuCl70-90%3-4High functional group tolerance; Excellent regioselectivity; Mild conditions.[1]Requires pre-formation of organometallic reagent.
Direct α-Hydroxylation Ketone, Oxidant (e.g., I₂, DMSO)60-85%12-24Operationally simple; Avoids organometallic reagents.[3]Longer reaction times; Oxidant may not be compatible with all functional groups.
Friedel-Crafts Acylation Arene, this compound, AlCl₃50-80%2-6Inexpensive reagents; Straightforward for simple arenes.[8]Requires stoichiometric Lewis acid; Harsh conditions; Limited functional group tolerance; Poor regioselectivity.[8][9]

Conclusion

The validation of the synthetic route utilizing this compound with copper(I) catalysis demonstrates its superiority for the synthesis of complex, functionalized α-hydroxyacetophenones. While direct oxidation and Friedel-Crafts acylation have their applications, the this compound method offers a more robust, versatile, and efficient pathway. Its mild reaction conditions, high yields, and broad functional group tolerance make it an invaluable tool for researchers in medicinal chemistry and drug development, enabling the synthesis of target molecules that are inaccessible via traditional methods.

References

Benchmarking Acetoxyacetyl Chloride: A Comparative Guide to Acylating Agents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of the performance of the established reagent, Acetoxyacetyl chloride, against novel alternatives, supported by available experimental data to inform reagent selection in key applications such as amine acylation and β-lactam synthesis.

This compound, a bifunctional reagent featuring a reactive acyl chloride and an acetoxy group, has long served as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its high reactivity makes it an efficient agent for introducing the acetoxyacetyl moiety, a common structural motif in biologically active molecules.[4][5] However, the landscape of chemical synthesis is continually evolving, with the emergence of novel reagents that offer potential advantages in terms of milder reaction conditions, improved safety profiles, and enhanced substrate scope.

This guide will delve into a comparative analysis of this compound and these more recent alternatives, presenting available quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key reaction pathways to aid in reagent selection.

Physicochemical and Safety Profile of this compound

A foundational understanding of the properties and hazards of this compound is essential for its safe and effective use.

PropertyValueReference
CAS Number 13831-31-7[4]
Molecular Formula C4H5ClO3[4]
Molecular Weight 136.53 g/mol [4]
Appearance Clear colorless to pale yellow liquid[1]
Boiling Point 55 °C / 12 mmHg[4]
Density 1.27 g/mL at 25 °C[4]
Purity ≥ 96% (GC)[1]
Solubility Reacts violently with water[4]

Safety Summary: this compound is a corrosive and moisture-sensitive liquid that causes severe skin burns and eye damage.[6][7] It is also a lachrymator and may cause respiratory irritation.[6] Handling requires strict adherence to safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood.[7][8]

Performance in Key Synthetic Applications

The utility of an acylating agent is best measured by its performance in common chemical transformations. Here, we compare this compound with novel reagents in two of its primary applications: the acylation of amines and the synthesis of β-lactams.

Acylation of Amines and Alcohols

The acylation of amines to form amides and alcohols to form esters is a fundamental transformation in organic synthesis. While this compound is an effective reagent for this purpose, modern synthesis often favors the use of peptide coupling agents for their milder reaction conditions and reduced formation of corrosive byproducts.

Table 1: Comparison of Acylating Agents for Amide and Ester Synthesis

Reagent ClassExample ReagentTypical SubstratesTypical YieldsKey AdvantagesKey Disadvantages
Acyl Chloride This compoundPrimary & Secondary Amines, AlcoholsGood to Excellent[9][10]High reactivity, readily available.Generates HCl, moisture sensitive, can be harsh for sensitive substrates.
Peptide Coupling Agents HATU, HOBt/EDCCarboxylic acids and AminesGenerally High to ExcellentMild conditions, high chemoselectivity, low racemization.Higher cost, can be complex to remove byproducts.
Enzymatic Catalysts LipasesAlcohols, AminesVariable to ExcellentHigh chemo-, regio-, and enantioselectivity; environmentally benign.Substrate specific, may require optimization of reaction conditions.

Experimental Protocol: Acylation of a Primary Amine with this compound (General Procedure)

A solution of the primary amine in a suitable aprotic solvent (e.g., dichloromethane or THF) is cooled to 0 °C under an inert atmosphere. A base, such as triethylamine or pyridine (1.1 equivalents), is added to scavenge the HCl byproduct. This compound (1.05 equivalents) is then added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Logical Relationship: Amine Acylation

G cluster_reactants Reactants cluster_reagents Reagents Amine Primary/Secondary Amine Reaction Acylation Reaction Amine->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent Solvent->Reaction Product Amide Product Reaction->Product Byproduct Byproduct (e.g., HCl) Reaction->Byproduct G Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Acetoxyacetyl_chloride This compound Ketene Acetoxyketene (in situ) Acetoxyacetyl_chloride->Ketene + Base - Base·HCl Base Base (e.g., Et3N) Ketene->Zwitterion [2+2] Cycloaddition Beta_lactam β-Lactam Product Zwitterion->Beta_lactam Ring Closure

References

A Comparative Guide to the Use of Acetoxyacetyl Chloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetoxyacetyl chloride (CAS: 13831-31-7) is a highly reactive acylating agent and a crucial intermediate in the synthesis of complex organic molecules.[1][2][3] Its primary function is to introduce the acetoxyacetyl group, which can subsequently be deprotected to reveal a primary hydroxyl group—a common structural motif in many active pharmaceutical ingredients (APIs).[2] This bifunctional nature makes it a valuable building block in the production of pharmaceuticals like corticosteroids and β-lactam antibiotics, as well as in the agrochemical and fine chemical industries.[1][2][4]

However, its application in large-scale manufacturing necessitates a thorough cost-benefit analysis. While its reactivity can lead to efficient and high-yield transformations, it also presents significant challenges related to cost, safety, and handling. This guide provides an objective comparison of this compound with potential alternatives, supported by data and experimental considerations to aid in process development and decision-making.

Physicochemical Properties and Hazard Profile

Understanding the fundamental properties and hazards of this compound is the first step in evaluating its suitability for large-scale operations.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 13831-31-7 [1][5]
Molecular Formula C₄H₅ClO₃ [1][5]
Molecular Weight 136.53 g/mol [1][5]
Appearance Colorless to light yellow clear liquid [1][3]
Density ~1.27 g/mL at 25 °C [1][6]
Boiling Point 55 °C at 12 mmHg; 160 °C at 760 mmHg [1][6]
Purity (Typical) ≥ 96-97% [1][6]

| Solubility | Reacts violently with water; Soluble in many organic solvents |[7][8] |

Table 2: Hazard Profile and Handling Requirements

Hazard Category Description & Handling Requirements Source(s)
Corrosivity Causes severe skin burns and eye damage. Classified as Skin Corrosion Category 1B. [9][10]
Reactivity Moisture sensitive. Reacts violently with water, alcohols, and strong bases, liberating toxic and corrosive hydrogen chloride gas. [3][10][11]
Flammability Combustible liquid (Category 4). Containers may explode when heated. [9][10]
Handling Must be handled in a closed system or with appropriate exhaust ventilation under an inert, dry atmosphere. Requires corrosion-resistant equipment. [9][10]
PPE Full protective gear is mandatory: chemical safety goggles, face shield, vapor respirator, and chemical-resistant gloves and clothing. [9][10]

| Storage | Store in a dry, cool, well-ventilated, and locked area away from water, heat, sparks, and incompatible materials (oxidizing agents, bases). |[9][12] |

Cost-Benefit Analysis

The decision to use this compound on an industrial scale involves a trade-off between its synthetic efficiency and its associated operational costs and risks.

Benefits of Using this compound
  • High Reactivity and Efficiency : As a potent acyl chloride, it readily reacts with nucleophiles like alcohols and amines under mild conditions.[2][3] This high reactivity often leads to rapid reaction rates and high conversion, potentially reducing cycle times and increasing throughput.

  • Established Synthetic Utility : It is a well-documented reagent used in numerous established industrial processes, particularly in steroid chemistry for the synthesis of prednisolone and other corticosteroids.[13] This history provides a solid foundation of knowledge for process scale-up.

  • Versatile Chemical Handle : The installed acetoxyacetyl group offers synthetic flexibility. The acetoxy ester can be selectively hydrolyzed to unmask a primary alcohol, a key step in building complex molecular architectures.[2]

Costs and Drawbacks of Using this compound
  • High Safety and Handling Costs : The severe corrosivity and water reactivity demand significant capital investment in specialized infrastructure.[9][10] This includes corrosion-resistant reactors and transfer lines, robust ventilation and scrubbing systems for HCl gas, and stringent moisture control, all of which increase both capital (CAPEX) and operational (OPEX) expenditures.

  • Raw Material and Waste Management Costs : The synthesis of this compound itself involves hazardous chlorinating agents like thionyl chloride or oxalyl chloride.[2][5] The acylation reaction generates stoichiometric amounts of acidic byproduct (HCl), which must be neutralized and disposed of, adding to the process mass intensity and waste treatment costs.

  • Process Complexity : The need for strict anhydrous conditions and the careful handling of a hazardous substance adds layers of complexity to the manufacturing process, requiring highly trained personnel and rigorous safety protocols.[9][14]

Comparison with Alternative Synthetic Strategies

Exploring alternatives is crucial for developing safer, more cost-effective, and sustainable manufacturing processes.

Table 3: Qualitative Comparison of Large-Scale Acylation Strategies

Parameter Route 1: this compound Route 2: Acetic Anhydride Derivative Route 3: Direct Coupling (Acetoxyacetic Acid)
Key Reagent Highly reactive acyl chloride Less reactive anhydride Carboxylic acid + Coupling Agent (e.g., DCC, EDC)
Relative Cost Moderate to High (reagent + handling) Low to Moderate (often cheaper) High (due to coupling agent cost)
Safety Hazards Severe (corrosive, water-reactive, toxic HCl byproduct) Moderate (irritant, less reactive with water) Moderate (coupling agents can be sensitizers/toxic)
Reaction Rate Very Fast Moderate to Slow Slow to Moderate
Typical Yields High to Excellent Good to High Variable, often lower than acyl chloride
Key Byproducts HCl (corrosive gas) Acetic Acid (liquid, easier to handle) Urea derivatives, salts (solid waste)
Atom Economy Moderate Good Poor

| Scalability | Established, but complex due to safety | Generally straightforward | Challenging due to byproduct removal |

One notable study highlighted that for certain reactions, replacing an acetyl chloride with acetic anhydride not only proceeded smoothly without a catalyst but also led to nearly quantitative yields and was more ecologically favorable.[15] While this applies to acetylation, the principle suggests that less reactive acylating agents can offer significant process advantages where applicable.

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is a generalized representation based on literature procedures.[5][16]

  • 1. Acetylation: Anhydrous glycolic acid (1.0 mol) is cautiously treated with acetyl chloride (1.7 mol) and heated to 90-100 °C for 3 hours under an inert atmosphere. Excess acetyl chloride is then removed by distillation.

  • 2. Chlorination: The resulting crude acetoxyacetic acid is cooled to 30 °C. Thionyl chloride (1.4 mol) is added dropwise, and the mixture is heated to reflux for 3 hours until gas evolution (HCl, SO₂) ceases.

  • 3. Purification: The reaction mixture is subjected to fractional vacuum distillation. To improve purity and remove residual acetyl chloride, an inert solvent like chloroform or THF can be added and distilled off prior to the final distillation.[16] The final product is collected at approximately 53-56 °C / 12 mmHg.[16] A typical yield is around 70-73%.[5][16]

Acylation of a Steroidal Alcohol (General Protocol)

This protocol is generalized from common steroid acetylation procedures.[13]

  • 1. Setup: A solution of the steroidal alcohol (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) is prepared in a reactor under a nitrogen atmosphere. A non-nucleophilic base such as triethylamine or pyridine (1.1 eq) is added.

  • 2. Reagent Addition: The solution is cooled to 0-5 °C. This compound (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

  • 3. Reaction: The mixture is stirred at low temperature until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • 4. Workup: The reaction is carefully quenched by the slow addition of water or a saturated bicarbonate solution. The organic layer is separated, washed sequentially with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • 5. Isolation: The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Process Visualizations

The following diagrams illustrate key workflows and decision-making processes related to the use of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Inert Reactor Setup (N2 Atmosphere) p2 Charge Anhydrous Solvent & Substrate p1->p2 r1 Cool to 0-5 °C p2->r1 r2 Add Base (e.g., Pyridine) r1->r2 r3 Slow Addition of This compound r2->r3 r4 Monitor Reaction (TLC/HPLC) r3->r4 s1 HCl Gas Scrubbing r3->s1 w1 Quench Reaction (Aqueous Bicarbonate) r4->w1 Upon Completion w2 Phase Separation w1->w2 s2 Aqueous Waste (Base + Salt) w1->s2 w3 Aqueous Washes w2->w3 w4 Dry & Concentrate w3->w4 w5 Purification (Recrystallization) w4->w5

Caption: Workflow for large-scale acylation using this compound.

Decision_Framework start Select Acylation Reagent for New Process q1 Is Substrate Highly Unreactive or Sensitive? start->q1 q2 Are Cost & Atom Economy Primary Drivers? q1->q2 No res1 Use this compound q1->res1 Yes q3 Is Safety Infrastructure for Acyl Chlorides in Place? q2->q3 No res2 Evaluate Anhydride or Alternative q2->res2 Yes res3 Evaluate Direct Coupling (High Cost) q2:e->res3:w No, but yield is critical q3->res1 Yes res4 Avoid Acyl Chloride (High CAPEX) q3->res4 No

Caption: Decision framework for choosing an acylation reagent.

Conclusion

This compound is a powerful and effective reagent for introducing the acetoxyacetyl moiety in large-scale synthesis. Its high reactivity ensures efficient conversions, making it a valuable tool, particularly for challenging substrates or in well-optimized, legacy processes.

However, the benefits of its reactivity are directly countered by significant costs and risks associated with its hazardous properties. The need for specialized, corrosion-resistant infrastructure, rigorous safety protocols, and robust waste management systems makes it a costly and complex option. For new process development, a thorough evaluation of greener and safer alternatives is strongly recommended. Less reactive reagents like anhydrides or innovative biocatalytic methods may offer a more sustainable and cost-effective solution in the long run, aligning with modern principles of green chemistry and industrial safety. The ultimate decision rests on a careful balance of chemical necessity, economic viability, and commitment to safety and environmental stewardship.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The safe and effective disposal of acetoxyacetyl chloride is paramount for maintaining a secure laboratory environment. Due to its reactive nature, this compound necessitates a specific protocol to neutralize its hazards before it enters the waste stream. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring the safety of researchers and compliance with regulations.

This compound is a corrosive and moisture-sensitive acyl chloride. It reacts violently with water and other nucleophiles, releasing toxic and corrosive hydrogen chloride (HCl) gas.[1] Therefore, direct disposal without neutralization is unsafe and strictly prohibited. The primary goal of the disposal procedure is to safely "quench" the reactivity of the this compound by converting it into less hazardous substances.

Core Safety Precautions

Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Tight-sealing chemical splash goggles and a face shield.

  • Hand Protection: Acid-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A chemical-resistant lab coat.

All handling and disposal steps must be performed inside a certified chemical fume hood to prevent the inhalation of corrosive vapors.[1] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This protocol outlines the controlled neutralization of this compound. The choice of quenching agent will determine the final products.

1. Preparation of Quenching Solution:

  • Select a quenching agent from the table below. A saturated aqueous sodium bicarbonate (NaHCO₃) solution is a common and effective choice as it neutralizes the generated HCl.[2]

  • Place a suitably large Erlenmeyer flask containing the quenching solution in an ice bath to manage the exothermic reaction.[2][3] The volume of the quenching solution should be at least 10 times the volume of the this compound to be neutralized.[2]

2. Slow Addition of this compound:

  • While vigorously stirring the quenching solution, slowly add the this compound dropwise using an addition funnel.[2]

  • CRITICAL: The addition must be slow to control the rate of reaction and gas evolution (CO₂ if using bicarbonate).[2] A rapid addition can lead to a violent reaction and splashing of hazardous materials.

3. Reaction and Neutralization:

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 30-60 minutes to ensure the complete hydrolysis and neutralization of the this compound.[2]

  • Using pH paper or a calibrated pH meter, check the pH of the resulting solution. If necessary, add a suitable neutralizing agent (e.g., sodium carbonate for acidic solutions, or a dilute acid for basic solutions) until the pH is between 5.5 and 9.5.

4. Final Waste Disposal:

  • Once neutralized, the solution can be transferred to a properly labeled hazardous waste container for aqueous waste.[2][3][4]

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

Quantitative Data for Quenching Agents

The selection of a quenching agent depends on the desired reaction products and subsequent workup procedures. The following table summarizes the common quenching agents and their resulting products.

Quenching AgentReaction ProductsKey Considerations
Saturated Sodium Bicarbonate (NaHCO₃) SolutionSodium acetate, sodium glycolate, CO₂, NaCl, H₂ORecommended for effective neutralization. The reaction produces CO₂ gas, requiring a slow addition rate.[2]
Water (H₂O)Acetic acid, glycolic acid, HClA vigorous reaction that produces corrosive HCl gas. Requires subsequent neutralization of the acidic solution.[3]
Methanol (CH₃OH)Methyl acetoxyacetate, HClThe reaction produces corrosive HCl gas. The resulting ester may require separate disposal considerations.[2][3]

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

Acetoxyacetyl_Chloride_Disposal start Start: Unwanted This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Acid-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood prepare_quench Prepare Quenching Solution (e.g., NaHCO₃) in an Ice Bath fume_hood->prepare_quench slow_addition Slowly Add Acetoxyacetyl Chloride to Quenching Solution with Vigorous Stirring prepare_quench->slow_addition stir Stir at Room Temperature for at least 30-60 minutes slow_addition->stir check_ph Check pH of Solution stir->check_ph neutralize Adjust pH to 5.5-9.5 if necessary check_ph->neutralize pH outside 5.5-9.5 waste_collection Transfer to Labeled Aqueous Hazardous Waste Container check_ph->waste_collection pH within 5.5-9.5 neutralize->waste_collection end End: Proper Disposal According to Regulations waste_collection->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Acetoxyacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Acetoxyacetyl chloride, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount to ensure personal safety and operational integrity within the laboratory environment.

Chemical Profile and Hazards:

This compound (CAS No. 13831-31-7) is a combustible, corrosive, and moisture-sensitive liquid that reacts violently with water.[1][2] It is imperative to handle this chemical with extreme caution due to its hazardous nature. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1]

Quantitative Data Summary

For quick reference, the key quantitative safety and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C4H5ClO3[1]
Molecular Weight 136.53 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Density 1.27 g/mL at 25 °C
Boiling Point 55 °C at 12 mmHg
Flash Point 71 °C (159.8 °F) - closed cup
Storage Temperature 2 - 8 °C[3]
Incompatible Materials Water, Strong oxidizing agents, Strong bases, Alcohols[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE for each level of potential exposure.

Body PartRequired ProtectionStandard Compliance
Eyes/Face Chemical safety goggles and a full-face shield.OSHA 29 CFR 1910.133, EN166
Skin/Body Flame-retardant lab coat, fully buttoned with appropriate sleeve length. Chemical-resistant gloves (Butyl-rubber is recommended). Full-length pants and closed-toe shoes.-
Respiratory A NIOSH/MSHA-approved respirator with an appropriate cartridge is necessary if exposure limits are exceeded or if working outside of a certified chemical fume hood.[1][5]OSHA 29 CFR 1910.134, EN 149

Detailed Experimental Protocol for Handling this compound

This protocol provides a step-by-step methodology for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparations:

  • 1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • 1.2. Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
  • 1.3. Fume Hood Certification: Verify that the chemical fume hood to be used has a current certification.
  • 1.4. Gather Materials: Assemble all necessary chemicals, equipment, and waste containers within the fume hood before introducing this compound.
  • 1.5. Don PPE: Put on all required personal protective equipment as detailed in the PPE Protocol table.

2. Handling and In-Experiment Procedures:

  • 2.1. Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6]
  • 2.2. Grounding: Ground and bond all containers and transfer equipment to prevent static discharge.[6][7]
  • 2.3. Dispensing: Use spark-proof tools for all transfers.[7] Dispense the required amount of the chemical slowly and carefully to avoid splashing.
  • 2.4. Reaction Setup: Keep the reaction vessel in a secondary container to contain any potential spills.
  • 2.5. Post-Use: Tightly reseal the this compound container immediately after use.

3. Post-Experiment and Waste Disposal:

  • 3.1. Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound.
  • 3.2. Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][4] Do not use water.[7][8] Collect the absorbed material in a sealed, labeled container for hazardous waste.
  • 3.3. Waste Disposal: Dispose of all waste materials (including empty containers and contaminated PPE) as hazardous waste in accordance with local, state, and federal regulations.[1][9]
  • 3.4. Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
  • 3.5. Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1][4]

Emergency Response Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][6][7] Seek immediate medical attention.[4][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][7]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][6] Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting.[4][7][10] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4][10] Seek immediate medical attention.[4][7]
Fire Use dry chemical, carbon dioxide, or chemical foam to extinguish the fire.[4] Do NOT use a solid water stream.[4] Water may be used to cool closed containers.[4]

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of the handling procedure, from preparation to disposal, emphasizing critical safety checkpoints.

A 1. Pre-Experiment Preparations B Risk Assessment & PPE Check A->B C 2. Handling in Fume Hood B->C D Inert Atmosphere & Grounding C->D H Emergency Response C->H If Spill/Exposure Occurs E 3. Post-Experiment & Waste Disposal D->E F Decontamination & Spill Cleanup E->F G Hazardous Waste Disposal F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.